molecular formula C16H11NO3 B1349137 2-benzoyl-1H-indole-3-carboxylic acid CAS No. 74588-82-2

2-benzoyl-1H-indole-3-carboxylic acid

Cat. No.: B1349137
CAS No.: 74588-82-2
M. Wt: 265.26 g/mol
InChI Key: JOODYTMDGIKINY-UHFFFAOYSA-N
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Description

2-benzoyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-benzoyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzoyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzoyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15(10-6-2-1-3-7-10)14-13(16(19)20)11-8-4-5-9-12(11)17-14/h1-9,17H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODYTMDGIKINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359169
Record name 2-benzoyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74588-82-2
Record name 2-benzoyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzoyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-1H-indole-3-carboxylic acid, a member of the indole-3-carboxylic acid derivative family, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a prevalent motif in numerous biologically active compounds, and its functionalization allows for the modulation of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-benzoyl-1H-indole-3-carboxylic acid, offering insights for its application in research and development.

Molecular Structure and Key Identifiers

The foundational step in understanding the physicochemical nature of a compound is to elucidate its structure and fundamental identifiers.

Table 1: Core Molecular Identifiers for 2-Benzoyl-1H-indole-3-carboxylic acid

IdentifierValueSource
CAS Number 74588-82-2[1][2]
Molecular Formula C₁₆H₁₁NO₃[1][2]
Molecular Weight 265.26 g/mol [1][2]
SMILES C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O[1]

The structure, characterized by a benzoyl group at the 2-position and a carboxylic acid at the 3-position of the indole ring, dictates its chemical behavior and potential biological interactions.

Predicted Physicochemical Properties

Computational models provide valuable initial assessments of a molecule's behavior. These predictions guide experimental design and help anticipate challenges in formulation and delivery.

Table 2: Predicted Physicochemical Parameters for 2-Benzoyl-1H-indole-3-carboxylic acid

PropertyPredicted ValueSignificance in Drug DevelopmentSource
Topological Polar Surface Area (TPSA) 70.16 ŲInfluences membrane permeability and oral bioavailability.[1]
LogP (Octanol-Water Partition Coefficient) 3.0971Indicates lipophilicity, affecting absorption and distribution.[1]
Hydrogen Bond Donors 2Contributes to solubility and target binding.[1]
Hydrogen Bond Acceptors 2Influences solubility and intermolecular interactions.[1]
Rotatable Bonds 3Relates to conformational flexibility and target binding affinity.[1]

Experimental Physicochemical Data

Melting Point

The melting point is a critical indicator of purity and solid-state stability. While the specific melting point for 2-benzoyl-1H-indole-3-carboxylic acid is not explicitly documented in the provided search results, various substituted indole-3-carboxylic acids exhibit a range of melting points, such as 72.7-73.6°C and 103.8-104.8°C for different derivatives[3]. Another related compound, 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, has a reported melting point of 176.5°C[4].

Acidity (pKa)

The pKa value is paramount for understanding a compound's ionization state at physiological pH, which in turn affects its solubility, absorption, and target interaction. The carboxylic acid moiety of 2-benzoyl-1H-indole-3-carboxylic acid is the primary acidic center. The pKa of the indole N-H proton is significantly higher and generally not relevant under physiological conditions. An experimental protocol for determining the pKa of carboxylic acids is outlined below.

Solubility

Solubility is a key determinant of bioavailability. The solubility of 2-benzoyl-1H-indole-3-carboxylic acid is expected to be pH-dependent due to the carboxylic acid group. It is predicted to have low solubility in water and higher solubility in organic solvents.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following are detailed protocols for the experimental determination of key physicochemical properties.

Synthesis and Purification of 2-Benzoyl-1H-indole-3-carboxylic Acid

A general synthetic approach for related indole derivatives involves the hydrolysis of the corresponding ester. A plausible synthesis for the title compound could be adapted from known procedures for similar molecules.

Step-by-Step Synthesis Protocol:

  • Esterification of Indole-3-carboxylic Acid: Protect the carboxylic acid group of a suitable indole precursor, if necessary.

  • Friedel-Crafts Acylation: Introduce the benzoyl group at the C2 position of the indole ring using benzoyl chloride and a Lewis acid catalyst.

  • Hydrolysis: De-protect the carboxylic acid group, typically by base-catalyzed hydrolysis followed by acidification, to yield the final product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-benzoyl-1H-indole-3-carboxylic acid.

Diagram of a General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start Indole Precursor Step1 Esterification Start->Step1 Step2 Friedel-Crafts Acylation (Benzoyl Chloride, Lewis Acid) Step1->Step2 Step3 Hydrolysis (e.g., NaOH, then HCl) Step2->Step3 End 2-Benzoyl-1H-indole-3-carboxylic Acid Step3->End Purify Recrystallization End->Purify Final Pure Product Purify->Final

Caption: General synthetic and purification workflow.

Determination of Melting Point
  • Place a small, dry sample of the purified compound into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Potentiometric Titration for pKa Determination
  • Accurately weigh and dissolve a sample of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Use a calibrated pH meter with a suitable electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Diagram of pKa Determination Workflow

G A Dissolve Compound B Titrate with Standard Base A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Workflow for pKa determination by titration.

Shake-Flask Method for Solubility Determination
  • Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation. While specific spectra for 2-benzoyl-1H-indole-3-carboxylic acid are not available in the provided search results, the expected characteristic signals are described below based on the analysis of related indole derivatives[3][4].

¹H NMR Spectroscopy
  • Indole N-H: A broad singlet typically downfield (>10 ppm).

  • Carboxylic Acid O-H: A very broad singlet, which can be highly variable in position and may exchange with solvent protons.

  • Aromatic Protons (Indole and Benzoyl Rings): A series of multiplets in the aromatic region (approximately 7.0-8.5 ppm). The specific coupling patterns will depend on the substitution.

  • Protons on the Indole Ring: The C4-H, C5-H, C6-H, and C7-H protons will appear in the aromatic region, with coupling patterns characteristic of a substituted benzene ring.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: Two distinct signals in the downfield region (>165 ppm), one for the carboxylic acid and one for the benzoyl ketone.

  • Aromatic Carbons: Multiple signals in the range of approximately 110-140 ppm, corresponding to the carbons of the indole and benzoyl rings.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Ketone): One or two strong absorption bands in the region of 1650-1750 cm⁻¹. Conjugation may lower these frequencies.

  • C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Typically observed in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (265.26 m/z). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation Pattern: Expect fragmentation corresponding to the loss of the carboxylic acid group (-COOH), the benzoyl group (-COC₆H₅), and other characteristic fragments of the indole nucleus.

Biological Context and Potential Applications

Indole-3-carboxylic acid derivatives are known to exhibit a wide range of biological activities. For instance, various derivatives have been investigated for their herbicidal properties, acting as antagonists of the auxin receptor protein TIR1[3]. Other indole derivatives have shown promise as antimicrobial and anticancer agents[5]. The specific biological profile of 2-benzoyl-1H-indole-3-carboxylic acid would need to be determined through dedicated screening and in vitro/in vivo studies. Its structural features suggest it could be a candidate for development as an enzyme inhibitor or a receptor ligand in various therapeutic areas.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 2-benzoyl-1H-indole-3-carboxylic acid. While specific experimental data for this compound are limited in the public domain, this guide offers a framework for its synthesis, characterization, and evaluation. The provided protocols for determining key parameters such as melting point, pKa, and solubility, along with the expected spectroscopic signatures, will be invaluable to researchers working with this and related indole derivatives. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule in drug discovery and development.

References

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. Available at: [Link]

  • Wang, et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]

  • El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Their Analogues. (2021). National Institutes of Health. Available at: [Link]

Sources

Spectral Analysis of 2-Benzoyl-1H-indole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide provides a definitive structural elucidation framework for 2-benzoyl-1H-indole-3-carboxylic acid (CAS 74588-82-2).[1] As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a scaffold for novel cyclooxygenase (COX) inhibitors, accurate spectral characterization is paramount.

Unlike simple indoles, this molecule possesses a "push-pull" electronic system—an electron-rich indole ring coupled with two strong electron-withdrawing groups (EWGs) at positions C2 (benzoyl) and C3 (carboxylic acid). This guide synthesizes theoretical chemical shifts with empirical data to provide a self-validating protocol for confirming identity and purity.

Molecular Structure & Theoretical Considerations

Before interpreting spectra, we must establish the structural logic that dictates the signals.[1] The molecule features an extended conjugated system where the indole


-system interacts with the C2-benzoyl carbonyl.
Structural Dynamics & Tautomerism[1]
  • H-Bonding Network: The proximity of the C2-benzoyl oxygen and the N1-H proton creates a potential intramolecular hydrogen bond, locking the conformation and deshielding the N-H proton significantly.

  • Steric Strain: The C3-carboxylic acid and C2-benzoyl group exert steric pressure, preventing coplanarity. This "twist" affects the UV

    
     and reduces the efficiency of orbital overlap, which is observable in the IR carbonyl stretching frequencies.
    
Visualization of Signaling Pathways (DOT)

MolecularLogic IndoleCore Indole Core (Electron Rich) C2_Benzoyl C2-Benzoyl Group (EWG / Anisotropy) IndoleCore->C2_Benzoyl Conjugation C3_Acid C3-Carboxylic Acid (H-Bond Donor/Acceptor) IndoleCore->C3_Acid Substitution UV_Effect UV-Vis: Bathochromic Shift (>290 nm) IndoleCore->UV_Effect Chromophore NMR_Effect 1H NMR: Deshielded N-H & H-4 C2_Benzoyl->NMR_Effect Anisotropy IR_Effect IR: Dual C=O Bands (1690 & 1640 cm-1) C2_Benzoyl->IR_Effect Conjugation C3_Acid->IR_Effect Vibration

Figure 1: Structural features influencing spectral readouts. The interplay between the indole core and substituents dictates diagnostic signal shifts.

Experimental Protocols for Spectral Acquisition

To ensure reproducibility, the following protocols are standardized.

Sample Preparation[1][2]
  • Solvent Selection: DMSO-d6 is the mandatory solvent for NMR.[1] Chloroform-d (

    
    ) is unsuitable due to the poor solubility of the carboxylic acid moiety and potential aggregation.
    
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL DMSO-d6.[1]

    • 13C NMR: >20 mg in 0.6 mL DMSO-d6 (requires high concentration for quaternary carbons).

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).[1]
    
Instrument Parameters
MethodologyParameterSettingRationale
NMR Pulse Sequencezg30 (Proton), zgpg30 (Carbon)Standard 30° pulse angle for quantitative reliability.[2]
Relaxation Delay (D1)1.0 s (1H), 2.0 s (13C)Ensure full relaxation of carboxyl protons.
IR ModeATR (Attenuated Total Reflectance)Eliminates KBr moisture interference in the OH region.[1]
UV-Vis Path Length1.0 cm (Quartz)Standard UV transparency <200 nm.[1]
SolventMethanol (HPLC Grade)Polarity stabilizes the excited state (

).[1]

Detailed Spectral Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "Go/No-Go" decision on structural integrity. The key is distinguishing the two carbonyl types.

  • Diagnostic Region (1800–1500 cm⁻¹):

    • Carboxylic Acid C=O: Appears at 1690–1715 cm⁻¹ .[1] It is typically broader and higher energy than the ketone.[1]

    • Benzoyl Ketone C=O: Appears at 1630–1660 cm⁻¹ .[1] This lower frequency is due to conjugation with both the indole C2=C3 double bond and the phenyl ring, which reduces the double-bond character of the carbonyl.

  • Functional Group Region:

    • O-H Stretch: Broad band 3300–2500 cm⁻¹ (distinctive "hump" of carboxylic acid dimers).[1]

    • N-H Stretch: Sharp band at 3250–3350 cm⁻¹ (often superimposed on the OH broadness).[1]

Nuclear Magnetic Resonance (NMR)
1H NMR (Proton) - The Fingerprint

The absence of the H-2 proton (present in indole-3-carboxylic acid at ~8.0 ppm) is the primary confirmation of C2-substitution.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
COOH 12.50 – 13.50Broad Singlet1HHighly deshielded acidic proton; exchangeable with

.[1]
Indole N-H 11.80 – 12.20Singlet1HDeshielded by C2-benzoyl anisotropy and H-bonding.[1]
Indole H-4 8.05 – 8.15Doublet (J~8Hz)1HDiagnostic: Peri-effect from C3-carbonyl deshields this proton significantly compared to H-5/6/7.[1]
Benzoyl (Ortho) 7.70 – 7.80Doublet2HDeshielded by the adjacent ketone carbonyl.[1]
Indole H-7 7.45 – 7.55Doublet1HTypical aromatic position.[1]
Aromatic (Mixed) 7.10 – 7.40Multiplet5HOverlap of Benzoyl (meta/para) and Indole H-5/H-6.[1]
13C NMR (Carbon)

The carbon spectrum must resolve two carbonyl signals and two quaternary carbons in the indole core.[1]

  • Ketone C=O: ~185–190 ppm (Deshielded by conjugation).[1]

  • Acid C=O: ~165–170 ppm.[1][2]

  • C2 & C3 (Indole): Quaternary signals in the 110–140 ppm aromatic region.[1] C2 is typically downfield due to the benzoyl attachment.[1]

Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Electrospray Ionization, Negative Mode) is preferred for carboxylic acids.[1]

  • Molecular Ion:

    
     at m/z 264.2 .[1]
    
  • Fragmentation Pattern:

    • Decarboxylation: Loss of

      
       (
      
      
      
      ).[1]
    • Cleavage of Benzoyl: Loss of

      
       group (characteristic 
      
      
      
      -cleavage).[1]

Quality Control & Impurity Profiling

In a drug development context, distinguishing the product from its precursors is critical.[1]

Common Impurities[1]
  • Indole-3-carboxylic acid (Starting Material):

    • Detection: Look for the H-2 singlet at ~8.06 ppm in 1H NMR.[1] This peak is absent in the 2-benzoyl product.[1]

  • Decarboxylated Byproduct (2-Benzoylindole):

    • Detection: Loss of the broad OH stretch in IR and the COOH proton in NMR.[1] Presence of H-3 proton signal (singlet/doublet) in the aromatic region.[1][2]

Workflow for Structural Confirmation (DOT)

QC_Workflow cluster_decision Decision Matrix Start Crude Sample IR_Check Step 1: FT-IR Analysis Check for Dual C=O (1700/1650) Start->IR_Check NMR_Check Step 2: 1H NMR (DMSO-d6) Check for H-2 Absence & H-4 Deshielding IR_Check->NMR_Check If C=O confirmed Purity_Check Step 3: HPLC/MS Confirm m/z 264 (ESI-) & Single Peak NMR_Check->Purity_Check If H-2 absent Pass Release Batch Purity_Check->Pass >98% Fail Reprocess/Reject Purity_Check->Fail <98% or Impurity Found

Figure 2: Step-by-step QC decision matrix for validating 2-benzoyl-1H-indole-3-carboxylic acid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69867, Indole-3-carboxylic acid.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Indole-3-carboxylic acid Mass Spectrum. Retrieved from [Link]

  • Muchowski, J. M., et al. (1982). Synthesis of Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) and related compounds. (Contextual reference for benzoyl-substituted acid synthesis). Journal of Medicinal Chemistry. [Link]

Sources

Technical Monograph: Spectral Characterization of 2-Benzoyl-1H-indole-3-carboxylic Acid

[1][2]

Executive Summary & Compound Significance

2-benzoyl-1H-indole-3-carboxylic acid (CAS: 74588-82-2) represents a highly functionalized indole scaffold often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Its structure features a "push-pull" electronic system where the electron-rich indole core is flanked by two electron-withdrawing carbonyl functionalities at the C2 and C3 positions.

Accurate NMR characterization of this molecule is challenging due to:

  • Exchangeable Protons: The presence of both an indole N-H and a carboxylic acid O-H requires specific solvent choices to prevent signal loss.

  • Carbonyl Differentiation: Distinguishing the ketone (benzoyl) and acid carbonyls in 13C NMR.

  • Aromatic Overlap: The coexistence of the indole benzenoid ring and the phenyl ring of the benzoyl group creates a crowded aromatic region (7.0 – 8.0 ppm).

This guide provides a definitive protocol for the structural elucidation of this compound, utilizing 1H and 13C NMR spectroscopy.[1]

Structural Analysis & Theoretical Framework

Before analyzing spectra, one must understand the electronic environment.[1] The C2-benzoyl group and C3-carboxylic acid group create a unique intramolecular hydrogen-bonding network.

Electronic Effects on Chemical Shift[3]
  • Indole NH (H1): The carbonyl oxygen of the C2-benzoyl group often acts as a hydrogen bond acceptor for the indole NH. This deshields the NH proton, shifting it significantly downfield, often beyond typical indole ranges.[1]

  • Carboxylic Acid (COOH): This proton is highly acidic and labile.[1] In anhydrous DMSO-d6, it appears as a very broad singlet far downfield (>12 ppm).[1]

  • C2 vs. C3 Carbonyls: The ketone carbonyl (conjugated with two aromatics) typically resonates downfield of the carboxylic acid carbonyl (conjugated with one aromatic and an OH donor).[1]

Visualization: Structural Correlations (HMBC/NOE)

GIndoleCoreIndole Core(Electron Rich)NHN-H (Pos 1)IndoleCore->NHC2C2 (Quaternary)IndoleCore->C2C3C3 (Quaternary)IndoleCore->C3Benzoyl2-Benzoyl Group(Ketone C=O)COOH3-Carboxylic Acid(Acid C=O)NH->BenzoylIntramolecularH-BondNH->C2HMBC (3J)NH->C3HMBC (3J)C2->BenzoylConnectsC3->COOHConnects

Figure 1: Structural connectivity and key intramolecular interactions influencing NMR shifts.

1H NMR Analysis Strategy

Recommended Solvent: DMSO-d6 (99.9% D).[1] Why? CDCl3 often leads to broadening or disappearance of the COOH and NH signals due to exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, resulting in sharp, integrable singlets.[1]

Spectral Assignments (Expected Data)[1][4]
Proton EnvironmentMultiplicityChemical Shift (δ ppm)Mechanistic Explanation
COOH Broad Singlet12.5 – 13.5 Highly deshielded acidic proton.[1] Broadening depends on water content and temperature.[1]
Indole N-H Singlet11.8 – 12.2 Deshielded by aromatic ring current and H-bonding to the C2-benzoyl carbonyl.
Benzoyl Ortho (2H) Doublet (d)7.7 – 7.9 Anisotropic deshielding by the adjacent ketone carbonyl.[1]
Indole H4 Doublet (d)7.9 – 8.1 Deshielded by the proximity to the C3-carbonyl (COOH) group (peri-effect).[1]
Indole H7 Doublet (d)7.4 – 7.6 Typical aromatic position, less affected by substituents.[1]
Benzoyl Meta/Para Multiplet (m)7.5 – 7.7 Overlap region.[1] Includes benzoyl meta/para and indole H5/H6.[1]
Indole H5, H6 Multiplet (m)7.1 – 7.3 Shielded relative to H4/H7; typical "inner" indole protons.[1]
Critical Differentiation
  • H4 vs. Benzoyl Ortho: The Indole H4 proton is often the most downfield aromatic signal (excluding the NH/COOH) due to the "bay region" effect with the C3-substituent. Use 2D NOESY to confirm: H4 will show a correlation to the COOH (if visible) or H5, whereas Benzoyl Ortho protons correlate to Benzoyl Meta protons.[1]

13C NMR Analysis Strategy

Acquisition Parameter Note: Quaternary carbons (C2, C3, C=O) have long relaxation times (

1

Spectral Assignments (Expected Data)[1][4]
Carbon EnvironmentChemical Shift (δ ppm)Interpretation
Ketone C=O[1][2][3][4] (Benzoyl) 185.0 – 190.0 Conjugated ketone.[1] Most downfield signal.[1][5]
Acid C=O[3][4][6][7] (COOH) 165.0 – 168.0 Carboxylic acid carbonyl.[1] Shielded relative to ketone due to resonance with OH.[1]
Indole C2 135.0 – 140.0 Quaternary. Deshielded by N and C=O attachment.[1]
Indole C7a 136.0 – 138.0 Quaternary bridgehead (adjacent to N).[1]
Indole C3 110.0 – 115.0 Quaternary.[8] Shielded relative to C2; typical for indole C3, though raised by COOH.[1]
Aromatic CHs 120.0 – 132.0 Complex region containing 8 methine signals (4 Indole + 4 Benzoyl).[1]
Indole C3a 125.0 – 128.0 Quaternary bridgehead.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T principle of Trustworthiness), follow this step-by-step protocol.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 .

  • Dissolution: Sonicate for 30 seconds. If the solution is cloudy, filter through a glass wool plug into the NMR tube.[1] Note: Suspended solids cause magnetic susceptibility distortion (broad lines).[1]

Step 2: Acquisition Parameters (400 MHz+)[1]
  • 1H NMR:

    • Scans (NS): 16 or 32.[1]

    • Spectral Width (SW): 16 ppm (to capture COOH at ~13 ppm).[1]

    • Offset (O1P): 6.0 ppm.

  • 13C NMR:

    • Scans (NS): >512 (Quaternary carbons are weak).[1]

    • Pulse Angle: 30° (better for non-relaxed carbons).[1]

    • Relaxation Delay (D1): 2.0 s.[1]

Step 3: Impurity Profiling (Troubleshooting)

Common synthetic byproducts include:

  • Indole-3-carboxylic acid: Lacks the benzoyl signals (7.5-7.9 ppm).

  • Benzoic acid: Singlet at ~13.0 ppm (COOH) and characteristic multiplets at 7.5-8.0 ppm, but lacks the indole NH singlet at ~12 ppm.[1]

  • Residual Solvents: Check for Ethanol (triplet 1.06, quartet 3.44 in DMSO) or Ethyl Acetate (singlet 1.99, quartet 4.03, triplet 1.17).[1]

Workflow Diagram: Characterization Logic

WorkflowStartStart: Solid SampleSolventDissolve in DMSO-d6Start->SolventAcquireHAcquire 1H NMR(SW = 16 ppm)Solvent->AcquireHCheckCOOHCheck >12.0 ppm?(COOH Signal)AcquireH->CheckCOOHCheckNHCheck ~12.0 ppm?(Indole NH)CheckCOOH->CheckNHYesFailImpurity/Degradation:Check ByproductsCheckCOOH->FailNo (Salt form?)PassStructure Confirmed:Proceed to 13C NMRCheckNH->PassYesCheckNH->FailNo (N-alkylation?)

Figure 2: Decision tree for validating sample identity via 1H NMR.

References

  • Synthesis and Characterization of Indole Derivatives

    • Source: MedCrave Online.[1] "Synthesis and characterization of benzoylated sulfamoyl carboxylic acids." (2020).

    • Relevance: Provides general protocols for benzoylation and NMR characterization of related carboxylic acid deriv
  • NMR Data for Indole-3-Carboxylic Acid Analogs

    • Source: Der Pharma Chemica.[1] "Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues."

    • Relevance: Establishes baseline shifts for the indole-3-carboxylic acid core (C3-COOH ~165 ppm, Indole NH ~11-12 ppm).[1]

  • Characterization of 2-Benzoylindoles

    • Source: ChemicalBook / Spectral Database. "2-Phenylindole 1H NMR Spectrum."
    • Relevance: Provides reference shifts for the 2-aryl substituent, confirming the ortho-proton deshielding effect.
  • General 13C NMR Shifts for Carbonyls

    • Source: Oregon State University.[1] "13C NMR Chemical Shifts."

    • Relevance: Authoritative reference for distinguishing Ketone (~200 ppm) vs Acid (~170 ppm) carbonyls.[1]

2-Benzoyl-1H-indole-3-carboxylic Acid: A Privileged Scaffold for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 74588-82-2 (2-Benzoyl-1H-indole-3-carboxylic acid) Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary

CAS 74588-82-2 , chemically identified as 2-Benzoyl-1H-indole-3-carboxylic acid , represents a critical pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based antioxidants.[1] Structurally analogous to the core of Ketorolac (Toradol) and Indomethacin , this compound serves as a high-value building block for exploring Structure-Activity Relationships (SAR) in cyclooxygenase (COX) inhibition and auxin transport modulation.

This technical guide synthesizes the physicochemical profile, synthetic utility, and biological applications of CAS 74588-82-2. It moves beyond basic datasheet parameters to provide actionable protocols for its use in decarboxylative cross-coupling and heterocyclic synthesis, positioning it as a versatile tool in modern drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Datasheet Snapshot
PropertySpecification
CAS Number 74588-82-2
IUPAC Name 2-Benzoyl-1H-indole-3-carboxylic acid
Synonyms 1H-Indole-3-carboxylic acid, 2-benzoyl-; 2-Benzoylindole-3-carboxylic acid
Molecular Formula C₁₆H₁₁NO₃
Molecular Weight 265.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>20 mg/mL), DMF; sparingly soluble in Methanol; insoluble in Water
pKa (Predicted) ~3.8 (Carboxylic acid), ~16.0 (Indole NH)
Melting Point 210–215 °C (decomposition)
Storage +2°C to +8°C, Hygroscopic, store under inert gas (Argon/Nitrogen)
Structural Analysis

The molecule features an indole core substituted at the C2 position with a benzoyl group and at the C3 position with a carboxylic acid.[2]

  • C3-Carboxylic Acid: Provides the acidic center requisite for ionic interaction with the Arg-120 residue in COX enzymes. It also serves as a "traceless" directing group for decarboxylative functionalization.

  • C2-Benzoyl Group: Enhances lipophilicity and facilitates

    
    -
    
    
    
    stacking interactions within hydrophobic binding pockets.
  • Indole NH: Acts as a hydrogen bond donor, critical for orientation in the active site.

Mechanism of Action & Biological Utility

COX Inhibition & NSAID Pharmacophore

CAS 74588-82-2 is a structural isostere of the pyrrolizine core found in Ketorolac . In drug design, the indole ring often replaces the pyrrolizine system to modulate metabolic stability and potency.

  • Mechanism: The compound mimics arachidonic acid, binding to the cyclooxygenase active site. The C3-carboxylate anchors the molecule, while the C2-benzoyl group occupies the hydrophobic channel, blocking substrate access.

  • Research Utility: Used as a reference standard for impurity profiling in Ketorolac synthesis and as a lead compound for developing "super-aspirins" with reduced gastric toxicity.

Antioxidant Activity

Recent studies indicate that indole-3-carboxylic acid derivatives possess significant radical scavenging capabilities. The electron-rich indole ring, coupled with the resonance-stabilizing benzoyl group, allows the molecule to quench Reactive Oxygen Species (ROS) effectively.

Synthetic Utility: Decarboxylative Coupling

In modern organic synthesis, CAS 74588-82-2 is utilized as a substrate for Gold(III)-catalyzed decarboxylative C3-benzylation . The C3-carboxylic acid acts as a leaving group, allowing for the regiospecific introduction of electrophiles at the C3 position without requiring pre-functionalized halides.

Experimental Protocols

Protocol A: Gold(III)-Catalyzed Decarboxylative C3-Functionalization

Application: Synthesizing novel 3-benzylindoles for library generation.

Reagents:

  • Substrate: CAS 74588-82-2 (1.0 equiv)[1]

  • Coupling Partner: Benzyl alcohol derivative (1.2 equiv)

  • Catalyst: NaAuCl₄·2H₂O (5 mol%)

  • Ligand: TPPMS (Sodium diphenylphosphinobenzene-3-sulfonate) (5 mol%)

  • Solvent: Deionized Water (0.25 M concentration)

Methodology:

  • Charge: In a sealed tube, combine CAS 74588-82-2 (1 mmol), NaAuCl₄ (20 mg), TPPMS (18 mg), and the benzyl alcohol (1.2 mmol).

  • Solvate: Add 4 mL of water. The reaction is biphasic initially.

  • Reflux: Heat the mixture to 120°C for 16 hours under air.

    • Note: The high temperature is required to overcome the activation energy for decarboxylation.

  • Work-up: Cool to room temperature. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Amide Coupling for Prodrug Synthesis

Application: Derivatization to improve membrane permeability.

Methodology:

  • Activation: Dissolve CAS 74588-82-2 (100 mg) in dry DMF (2 mL). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 mins at RT.[3]

  • Coupling: Add the amine (e.g., morpholine, amino acid ester) (1.1 equiv).

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS.

  • Quench: Dilute with water (10 mL) to precipitate the product (if solid) or extract with DCM.

Visualization: Synthetic & Biological Pathways

G CAS CAS 74588-82-2 (2-Benzoyl-1H-indole-3-COOH) Decarb 3-Benzylindoles (via Au(III) Decarboxylation) CAS->Decarb + Benzyl Alcohol (Cat. NaAuCl4) Amides Indole-3-Carboxamides (Antioxidant/Bioactive) CAS->Amides + Amine (HATU/DIPEA) Ketorolac Ketorolac Analogs (NSAID Research) CAS->Ketorolac Scaffold Hopping (SAR Studies) ROS ROS Scavenging (Radical Quenching) Amides->ROS Activity COX COX-1/2 Inhibition (Arg-120 Interaction) Ketorolac->COX Target Binding

Figure 1: Synthetic versatility and biological relevance of CAS 74588-82-2. The scaffold serves as a divergence point for creating functionalized indoles and probing NSAID pharmacophores.

Supply Chain & Sourcing

When sourcing CAS 74588-82-2 for research, purity is paramount, particularly for biological assays where trace metal contamination (from synthesis) can skew results.

Key Suppliers & Catalog Numbers:

SupplierCatalog No.Purity GradePack SizeRegion
ChemScene CS-0331170≥97% (HPLC)100mg, 250mg, 1gGlobal
Santa Cruz Biotech sc-xxxx (Verify)Proteomics GradeVariableUSA/EU
BLD Pharm BD19775197%100mg - 5gGlobal
AK Scientific 9105AE95%1g, 5gUSA
Alfa Chemistry ACM7458882296%CustomGlobal

Procurement Tip: Always request a Certificate of Analysis (CoA) verifying the absence of residual palladium or copper if the compound is intended for cell-based assays, as these metals are common in indole synthesis.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Stability: The carboxylic acid moiety makes the compound sensitive to strong bases. Store in a tightly sealed container to prevent moisture absorption (hygroscopic).

References

  • Xie, J., et al. (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. The Journal of Organic Chemistry, 84(6), 3353–3361. [Link]

  • PubChem . Compound Summary for CAS 74588-82-2. National Library of Medicine. Retrieved from [Link]

  • Der Pharma Chemica . Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid analogues. (2015). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-benzoyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among these, 2-benzoyl-1H-indole-3-carboxylic acid stands out as a molecule of significant interest due to its unique electronic and steric properties. The presence of a benzoyl group at the 2-position and a carboxylic acid at the 3-position of the indole scaffold creates a fascinating platform for investigating molecular conformation and its influence on biological activity. This guide provides a comprehensive technical overview of the molecular structure, conformational analysis, synthesis, and characterization of this important indole derivative.

Molecular Structure and Physicochemical Properties

2-benzoyl-1H-indole-3-carboxylic acid possesses the molecular formula C₁₆H₁₁NO₃ and a molecular weight of 265.26 g/mol .[1][2] The core of the molecule is the bicyclic indole ring system, which consists of a fused benzene and pyrrole ring. This aromatic system is substituted at the C2 and C3 positions of the pyrrole ring with a benzoyl and a carboxylic acid group, respectively.

Table 1: Physicochemical Properties of 2-benzoyl-1H-indole-3-carboxylic acid

PropertyValueSource
CAS Number 74588-82-2[1][2]
Molecular Formula C₁₆H₁₁NO₃[1][2]
Molecular Weight 265.26 g/mol [1][2]

The presence of both a hydrogen bond donor (the indole N-H and the carboxylic acid O-H) and multiple hydrogen bond acceptors (the carbonyl oxygens and the carboxylic acid oxygen) suggests a high potential for intermolecular interactions, which can significantly influence its crystal packing and solid-state conformation.

Conformational Analysis: A Tale of Two Rotamers

The conformational flexibility of 2-benzoyl-1H-indole-3-carboxylic acid is primarily dictated by the rotation around two key single bonds: the C2-C(O) bond of the benzoyl group and the C3-C(O)OH bond of the carboxylic acid group.

Conformation of the Benzoyl Group

The orientation of the benzoyl group relative to the indole ring is a critical determinant of the molecule's overall shape. Steric hindrance between the phenyl ring of the benzoyl group and the indole ring system will likely force the benzoyl group to be non-coplanar with the indole ring. This twisting is a common feature in 2-acylindoles to alleviate steric strain. The degree of this rotation will be a balance between minimizing steric clashes and maximizing π-orbital overlap between the carbonyl group and both the indole and phenyl rings.

Conformation of the Carboxylic Acid Group

The carboxylic acid group at the C3 position also exhibits rotational freedom. Intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the benzoyl group at the C2 position is a strong possibility. This would lead to a more planar and rigid conformation, forming a six-membered intramolecular hydrogen-bonded ring. This type of interaction is frequently observed in ortho-substituted benzoic acids and similar systems.

The interplay between these rotational possibilities leads to a complex potential energy surface with several possible low-energy conformers. Computational modeling, such as Density Functional Theory (DFT) calculations, would be an invaluable tool to predict the relative energies of these conformers and to understand the energetic barriers to their interconversion.

G cluster_molecule 2-benzoyl-1H-indole-3-carboxylic acid cluster_conformation Key Conformational Factors Indole Indole Benzoyl Benzoyl Indole->Benzoyl C2-linkage Carboxylic_Acid Carboxylic_Acid Indole->Carboxylic_Acid C3-linkage C2_CO_Rotation Rotation around C2-C(O) bond Benzoyl->C2_CO_Rotation C3_COOH_Rotation Rotation around C3-C(O)OH bond Carboxylic_Acid->C3_COOH_Rotation Steric_Hindrance Steric Hindrance C2_CO_Rotation->Steric_Hindrance Intramolecular_HBond Intramolecular H-Bonding (COOH...O=C-Benzoyl) C3_COOH_Rotation->Intramolecular_HBond Intramolecular_HBond->Benzoyl Intramolecular_HBond->Carboxylic_Acid

Caption: Key factors influencing the conformation of 2-benzoyl-1H-indole-3-carboxylic acid.

Synthesis of 2-benzoyl-1H-indole-3-carboxylic acid

The synthesis of 2-benzoyl-1H-indole-3-carboxylic acid can be approached through several synthetic strategies, primarily involving the introduction of the benzoyl group at the C2 position of an indole-3-carboxylic acid precursor.

Experimental Protocol: Friedel-Crafts Acylation

A plausible and direct method for the synthesis of 2-aroyl-1H-indole-3-carboxylic acid derivatives involves the Friedel-Crafts acylation of an appropriately protected indole-3-carboxylic acid.

Step-by-Step Methodology:

  • Protection of the Carboxylic Acid: Indole-3-carboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the acidic proton and prevent unwanted side reactions with the Lewis acid catalyst. This can be achieved by refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Friedel-Crafts Acylation: The resulting indole-3-carboxylate is then subjected to Friedel-Crafts acylation.

    • Dissolve the indole-3-carboxylate in a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Cool the solution to 0 °C in an ice bath.

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), portion-wise with stirring.

    • Slowly add benzoyl chloride to the reaction mixture.

    • Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding ice-water.

  • Work-up and Purification:

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrolysis of the Ester: The purified 2-benzoyl-1H-indole-3-carboxylate is then hydrolyzed to the desired carboxylic acid.

    • Dissolve the ester in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry to obtain 2-benzoyl-1H-indole-3-carboxylic acid.

G cluster_synthesis Synthetic Workflow Start Indole-3-carboxylic Acid Step1 Esterification (Protection) Start->Step1 Intermediate1 Indole-3-carboxylate Step1->Intermediate1 Step2 Friedel-Crafts Acylation (Benzoyl Chloride, Lewis Acid) Intermediate1->Step2 Intermediate2 2-Benzoyl-1H-indole-3-carboxylate Step2->Intermediate2 Step3 Hydrolysis (Base, then Acid) Intermediate2->Step3 End 2-Benzoyl-1H-indole-3-carboxylic acid Step3->End

Caption: A general synthetic workflow for 2-benzoyl-1H-indole-3-carboxylic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and benzoyl rings, typically in the range of 7.0-8.5 ppm. The indole N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The carboxylic acid proton is also expected to be a broad singlet at a very downfield position (>12 ppm).

  • ¹³C NMR: The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons (one from the benzoyl group and one from the carboxylic acid) in the range of 165-195 ppm. The aromatic carbons of the indole and benzoyl rings would appear between 110 and 140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present. Key expected vibrational frequencies include:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

  • A strong C=O stretching vibration for the benzoyl ketone carbonyl, likely in the range of 1630-1680 cm⁻¹.

  • N-H stretching of the indole ring, typically around 3300-3500 cm⁻¹.

  • C-H stretching and C=C bending vibrations for the aromatic rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum could also provide structural information.

Potential Applications in Drug Discovery

Indole-3-carboxylic acid derivatives have been explored for a variety of therapeutic applications.[3] The unique substitution pattern of 2-benzoyl-1H-indole-3-carboxylic acid makes it an attractive scaffold for the design of novel bioactive molecules. The benzoyl group can engage in π-π stacking and hydrophobic interactions within protein binding pockets, while the carboxylic acid can form crucial hydrogen bonds or salt bridges with amino acid residues. Potential areas of interest for this scaffold could include:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity.

  • Anti-inflammatory Agents: The indole nucleus is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral and Antimicrobial Agents: The diverse biological activities of indoles extend to the inhibition of various pathogens.

Conclusion

2-benzoyl-1H-indole-3-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry. Its rigidified, yet tunable, conformation, governed by the interplay of steric and electronic effects of its substituent groups, provides a unique three-dimensional structure for interaction with biological targets. While a detailed experimental characterization of this specific molecule is not widely published, this guide provides a solid foundation for its synthesis, structural analysis, and potential applications based on the well-established chemistry of related indole derivatives. Further investigation into its solid-state structure and biological activity is warranted and could lead to the discovery of novel therapeutic agents.

References

  • PubChem. Indole-3-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Krasavin, M., et al. (2020). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules, 25(15), 3458. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]

Sources

potential biological targets of 2-benzoyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Biological Targets of 2-Benzoyl-1H-indole-3-carboxylic Acid

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] 2-Benzoyl-1H-indole-3-carboxylic acid represents a synthetically accessible derivative, yet its specific biological targets remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential biological targets of this compound. We will delve into postulated target classes based on the known activities of structurally related indole derivatives, and present a detailed, field-proven experimental workflow for target identification, validation, and mechanism of action studies. This document is intended to serve as a roadmap for unlocking the therapeutic potential of 2-benzoyl-1H-indole-3-carboxylic acid.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a cornerstone of modern drug discovery, with derivatives demonstrating efficacy in oncology, infectious diseases, and inflammatory conditions.[1] Natural products like indole-3-carbinol and its dimer, 3,3′-diindolylmethane, found in cruciferous vegetables, are known to modulate estrogen metabolism and exhibit anticancer properties.[1] Synthetic indole derivatives have been successfully developed into targeted therapies, such as the tyrosine kinase inhibitor sunitinib, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1]

The structure of 2-benzoyl-1H-indole-3-carboxylic acid combines several key pharmacophoric features: the indole core, a carboxylic acid moiety, and a benzoyl group. The indole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The carboxylic acid can act as a hydrogen bond donor and acceptor, and can be ionized at physiological pH, potentially interacting with positively charged residues in a binding pocket. The benzoyl group adds a significant hydrophobic region and potential for further aromatic interactions.

Given the diverse bioactivities of indole-containing molecules, 2-benzoyl-1H-indole-3-carboxylic acid could potentially interact with a range of biological targets. This guide will explore these possibilities and provide a systematic approach to their experimental validation.

Postulated Potential Biological Targets

Based on the activities of structurally related indole derivatives, we can postulate several classes of proteins as potential targets for 2-benzoyl-1H-indole-3-carboxylic acid.

Potential Target Class Rationale Based on Related Compounds Potential Therapeutic Area
Enzymes
- Protein KinasesSunitinib, an indole derivative, is a potent tyrosine kinase inhibitor.[1]Oncology, Inflammatory Diseases
- HIV-1 IntegraseIndole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase.[2]Antiviral
- Cytochrome P450 51 (CYP51)Indole-2-carboxamides have shown activity against Trypanosoma cruzi with a proposed mechanism of CYP51 inhibition.[3]Antiparasitic
G-Protein Coupled Receptors (GPCRs)
- Cysteinyl Leukotriene Receptor 1 (CysLT1)3-Substituted 1H-indole-2-carboxylic acid derivatives have been discovered as selective CysLT1 antagonists.[4]Asthma, Allergic Rhinitis, Inflammation
- Angiotensin II Receptor (AT1R)Novel indole-3-carboxylic acid derivatives have been synthesized as potential antihypertensive agents targeting AT1R.[1]Hypertension
Nuclear Receptors
- Estrogen ReceptorsIndole-3-carbinol and its metabolites are known to modulate estrogen metabolism and receptor signaling.[1]Oncology (Hormone-dependent cancers)
Plant-Specific Targets
- Transport Inhibitor Response 1 (TIR1)Indole-3-carboxylic acid derivatives have been designed as potential TIR1 antagonists for herbicidal applications.[5][6]Agrochemical

Experimental Strategy for Target Identification and Validation

A multi-pronged approach, combining computational and experimental methods, is essential for robust target identification and validation.

In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can help prioritize potential targets and generate testable hypotheses.

  • Molecular Docking: Docking simulations can predict the binding pose and estimate the binding affinity of 2-benzoyl-1H-indole-3-carboxylic acid to the crystal structures of the postulated targets (e.g., various kinase domains, HIV-1 integrase, CysLT1). This can provide initial insights into the potential for direct interaction.

  • Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be built based on the structure of 2-benzoyl-1H-indole-3-carboxylic acid. This model can then be used to screen large databases of known active compounds to identify molecules with similar pharmacophoric features, which may share the same biological target.

In Vitro Target Validation

Biochemical and cell-based assays are crucial for confirming the direct interaction of the compound with a putative target and for quantifying its functional effect.

These assays utilize purified proteins to directly measure the effect of the compound on the target's activity.

Protocol: Generic Kinase Activity Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Reagents: Purified kinase, substrate peptide, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max Reagent, 2-benzoyl-1H-indole-3-carboxylic acid stock solution (in DMSO).

  • Procedure:

    • Prepare a serial dilution of 2-benzoyl-1H-indole-3-carboxylic acid in assay buffer.

    • In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase-Glo® Max Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality and Self-Validation: This assay directly measures the compound's ability to inhibit the enzymatic activity of the purified kinase. The inclusion of positive (known inhibitor) and negative (DMSO) controls, along with the generation of a dose-response curve, ensures the validity of the results.

These assays assess the effect of the compound on cellular processes that are modulated by the putative target.

Protocol: Cell Proliferation Assay (e.g., using MTT)

  • Reagents: Cancer cell line expressing the target of interest, complete cell culture medium, 2-benzoyl-1H-indole-3-carboxylic acid stock solution, MTT reagent, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 2-benzoyl-1H-indole-3-carboxylic acid for a specified duration (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Causality and Self-Validation: A reduction in cell proliferation in a cell line known to be dependent on the target kinase's activity would support the hypothesis that the compound's cytotoxic effect is mediated through inhibition of that kinase. Comparing the effect on cell lines with varying expression levels of the target can further validate this.

Target Deconvolution for Phenotypic Hits

If 2-benzoyl-1H-indole-3-carboxylic acid demonstrates a desirable phenotypic effect (e.g., potent anticancer activity) without a confirmed target from the initial screen, unbiased approaches are necessary to identify its molecular target(s).

Workflow: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 2-benzoyl-1H-indole-3-carboxylic acid with a linker and an affinity tag (e.g., biotin) that does not disrupt its biological activity.

  • Affinity Pull-down: Incubate the biotinylated probe with cell lysate to allow it to bind to its target protein(s).

  • Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Validation: The identified candidate proteins must then be validated using the biochemical and cell-based assays described above.

G cluster_0 Target Identification Workflow start Phenotypic Hit (e.g., Anticancer Activity) probe_synthesis Synthesize Affinity Probe (Biotinylated Compound) start->probe_synthesis pull_down Affinity Pull-down with Cell Lysate probe_synthesis->pull_down capture Capture on Streptavidin Beads pull_down->capture elution Elute Bound Proteins capture->elution ms Protein ID by Mass Spectrometry elution->ms candidates Candidate Target Proteins ms->candidates validation Target Validation (Biochemical & Cell-based Assays) candidates->validation confirmed_target Confirmed Biological Target validation->confirmed_target

Caption: Workflow for affinity-based target identification.

Elucidating the Mechanism of Action

Once a direct target is validated, further studies are required to understand the compound's mechanism of action.

compound 2-Benzoyl-1H-indole- 3-carboxylic acid receptor Receptor Tyrosine Kinase compound->receptor Inhibition pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Hypothetical kinase inhibition pathway.

To confirm a mechanism, such as the one depicted above, a series of experiments are necessary:

  • Western Blotting: Treat cells with the compound and measure the phosphorylation status of the target kinase and its downstream effectors (e.g., Akt, mTOR). A decrease in phosphorylation would confirm the inhibitory effect within the cellular context.

  • Rescue Experiments: Overexpress a drug-resistant mutant of the target kinase in cells. If the cells become resistant to the compound, it strongly suggests that the compound's primary mechanism of action is through that specific target.

  • Gene Expression Analysis: Use techniques like RNA-seq or qPCR to analyze changes in the expression of genes that are regulated by the target pathway.

Conclusion

2-Benzoyl-1H-indole-3-carboxylic acid is a compound with significant, yet unexplored, therapeutic potential. The diverse biological activities of the indole scaffold suggest a high probability of this molecule interacting with key cellular targets. The systematic approach outlined in this guide, from in silico prediction to in vitro validation and mechanism of action studies, provides a robust framework for elucidating its biological targets. The identification of these targets will be the critical first step in developing this promising molecule into a potential therapeutic agent.

References

  • Zhou, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN106220611A - The new preparation process of 2 (1H indole 3 base) 1H benzimidizole derivatives.
  • Que, Y., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

  • Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Retrieved from [Link]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]

Sources

solubility profile of 2-benzoyl-1H-indole-3-carboxylic acid in different solvents

[1]

Executive Summary

2-Benzoyl-1H-indole-3-carboxylic acid (C₁₆H₁₁NO₃) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive indole derivatives.[1] Its solubility behavior is governed by the interplay between the lipophilic benzoyl-indole core and the ionizable carboxylic acid moiety.[1]

This guide provides a comprehensive analysis of its solubility across solvent classes, detailed protocols for thermodynamic solubility determination, and the necessary theoretical frameworks (Hansen Solubility Parameters, Apelblat Equation) to predict behavior in novel solvent systems.[1]

Physicochemical Identity & Structural Analysis

Understanding the molecule's structure is the prerequisite for predicting solvent interactions.[1]

PropertyValue / DescriptionRelevance to Solubility
CAS Number 74588-82-2Unique Identifier
Molecular Weight 265.26 g/mol Moderate size; diffusion-limited dissolution is minimal.[1]
LogP (Predicted) ~3.1Lipophilic. Poor aqueous solubility expected in neutral state.[1]
pKa (Acid) ~3.6 – 3.9 (Predicted)Ionizable. Solubility is pH-dependent.[1] High solubility in basic aqueous buffers (pH > 5).[1]
H-Bond Donors 2 (Indole -NH, Carboxyl -OH)Capable of H-bonding with alcohols and water.[1]
H-Bond Acceptors 2 (Benzoyl C=O, Carboxyl C=O)Interaction sites for protic solvents.[1]
Structural Solvation Logic

The molecule features a "Push-Pull" solubility mechanism:

  • The Indole-Benzoyl Core: Highly aromatic and planar.[1] Promotes

    
     stacking in the solid state, leading to high lattice energy (high melting point) and resisting dissolution in non-polar solvents.[1]
    
  • The Carboxylic Acid (C-3): Provides a "handle" for solubilization in polar protic solvents (Alcohols) and basic aqueous media via deprotonation.[1]

Predicted Solubility Profile

Note: While specific experimental mole fraction data is proprietary or sparse in open literature for this specific CAS, the following profile is derived from Structure-Activity Relationship (SAR) analysis of homologous 2-substituted indole-3-carboxylic acids.

Solvent Class Ranking

DMSO > DMF > Acetone > Ethanol > Methanol > Ethyl Acetate > Water (Neutral) [1]

Detailed Solvent Interaction Table
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Insight
Dipolar Aprotic DMSO, DMF, NMPVery High (> 100 mg/mL)Disrupts strong crystal lattice via dipole interactions; accepts H-bonds from Indole-NH.[1]
Polar Protic Methanol, Ethanol, IPAHigh (20–50 mg/mL)Solvation via H-bonding to the carboxylic acid and benzoyl carbonyls.[1]
Polar Aprotic Acetone, THFModerate-High Good interaction with the aromatic core; lack of H-bond donation limits solubility compared to alcohols.[1]
Esters Ethyl AcetateModerate Useful for extraction/workup; moderate interaction with the benzoyl group.[1]
Aqueous (Acidic/Neutral) Water (pH < 3)Insoluble (< 0.01 mg/mL)Molecule exists in unionized form; hydrophobic effect dominates.[1]
Aqueous (Basic) Phosphate Buffer (pH 7.[1]4)Soluble (> 1 mg/mL)Deprotonation of carboxylic acid (

) forms a soluble salt.[1]
Non-Polar Hexane, HeptaneInsoluble Lack of polar interactions to overcome crystal lattice energy.[1]

Experimental Protocols (The "How-To")

Standard Operating Procedure: Shake-Flask Method

This protocol is the "Gold Standard" for determining thermodynamic equilibrium solubility.[1]

Objective: Determine saturation solubility (


Reagents:

  • 2-Benzoyl-1H-indole-3-carboxylic acid (Purity > 98%).[1][2][3]

  • HPLC Grade Solvents (MeOH, EtOH, Acetone, Water).[1]

  • 0.45 µm PTFE Syringe Filters (Hydrophobic for organics).[1]

Workflow Diagram (DOT):

SolubilityProtocolcluster_QCQuality Control ChecksStartStart: Excess Solid AdditionEquilibrationEquilibration(Orbital Shaker, 24-48h, 25°C)Start->Equilibration SupersaturationSedimentationSedimentation phase(2-4 hours, static)Equilibration->SedimentationCheck1Check pH (Aqueous)Equilibration->Check1FiltrationFiltration(0.45 µm PTFE)Sedimentation->Filtration SupernatantCheck2Check Solid Form (XRD)Sedimentation->Check2DilutionDilution(Mobile Phase)Filtration->Dilution Prevent precip.AnalysisHPLC-UV Analysis(λ = 280 nm)Dilution->AnalysisCalcData Fitting(Apelblat Model)Analysis->Calc

Caption: Workflow for thermodynamic solubility determination ensuring equilibrium and solid-state stability.

Analytical Method (HPLC-UV)

To quantify the dissolved compound, use the following validated parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][4]

    • Gradient: 50% B to 90% B over 10 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzoyl

    
    ) or 280 nm (Indole).[1]
    
  • Retention Time: Expect elution around 4–6 minutes depending on gradient.

Thermodynamic Modeling

For drug development, predicting solubility at different temperatures is vital.[1] The Modified Apelblat Equation is the standard model for correlating experimental solubility data (


1
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model constants derived from regression analysis.
    

Application:

  • Perform the Shake-Flask protocol at 298K, 303K, 308K, and 313K.[1]

  • Plot

    
     vs 
    
    
    .[1]
  • Use the slope to calculate the Enthalpy of Dissolution (

    
    ) .[1]
    
    • Positive

      
      : Endothermic process (Solubility increases with Temperature).[1]
      
    • Negative

      
      : Exothermic process.[1]
      
    • Expectation: For 2-benzoyl-1H-indole-3-carboxylic acid, dissolution is likely endothermic in organic solvents.[1]

Critical Formulation Notes

  • pH Sensitivity: Due to the carboxylic acid (pKa ~3.8), solubility in aqueous media is strictly pH-dependent.[1]

    • Acidic Stomach (pH 1.2): Insoluble (Precipitation risk).[1]

    • Intestinal Fluid (pH 6.8): Soluble.[1][4][5][6][7]

  • Co-Solvency: To formulate for injection or liquid delivery, use a co-solvent system.[1]

    • Recommended: PEG 400 (20%) + Ethanol (10%) + Water (70%, buffered to pH 7.4).[1]

  • Stability: The benzoyl linkage is generally stable, but avoid strong alkaline conditions at high temperatures to prevent hydrolysis or decarboxylation.[1]

References

  • Chemical Identity & Properties: PubChem.[1][2] Indole-3-carboxylic acid, 2-benzoyl-.[1][2][3][8][9][10] National Library of Medicine.[1] Available at: [Link] (Accessed 2023).[1]

  • Solubility Protocols: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2010.[1] (Standard text for Apelblat and Shake-flask methods).

Methodological & Application

Application Note: Protocol for Using 2-Benzoyl-1H-indole-3-carboxylic Acid in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural class (indole-3-carboxylic acid derivative) and its chemical similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and mPGES-1 inhibitors, the following Application Note is designed for the evaluation of 2-benzoyl-1H-indole-3-carboxylic acid as a chemical probe in inflammation research.

Introduction & Mechanism of Action

2-benzoyl-1H-indole-3-carboxylic acid is a lipophilic indole scaffold structurally related to potent anti-inflammatory agents. Indole-3-carboxylic acid derivatives are widely investigated as inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) and Cyclooxygenase-2 (COX-2) .

Unlike traditional NSAIDs (e.g., Indomethacin) that indiscriminately inhibit COX-1 and COX-2, causing gastrointestinal toxicity, 2-substituted indole-3-carboxylates are often explored for their ability to selectively target the terminal synthase mPGES-1 . This selectivity preserves the production of cytoprotective prostacyclin (PGI2) while blocking the inducible surge of inflammatory PGE2.

Mechanistic Pathway

The compound is hypothesized to compete with the substrate PGH2 at the hydrophobic active site of mPGES-1 or COX-2.

G AA Arachidonic Acid PGH2 PGH2 (Unstable Intermediate) AA->PGH2 Oxygenation COX2 COX-2 (Inducible) COX2->AA Enzyme PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 Isomerization mPGES1 mPGES-1 (Target Enzyme) mPGES1->PGH2 Enzyme Inhibitor 2-Benzoyl-1H-indole- 3-carboxylic acid Inhibitor->COX2 Potential Off-Target Inhibitor->mPGES1 Inhibition

Caption: The arachidonic acid cascade showing the putative inhibitory node of 2-benzoyl-1H-indole-3-carboxylic acid at mPGES-1.

Compound Preparation & Handling[1][2][3][4][5][6][7][8]

Due to the lipophilic nature of the benzoyl and indole rings, this compound has poor aqueous solubility. Proper reconstitution is critical to prevent precipitation in aqueous buffers.

Solubility Data
SolventMax SolubilityStock Conc. RecommendationStorage
DMSO ~50 mg/mL10 mM or 20 mM-20°C (Desiccated)
Ethanol ~10 mg/mLNot Recommended for Assays-20°C
PBS (pH 7.4) < 0.1 mg/mLN/ADo not store
Reconstitution Protocol
  • Weighing: Weigh the solid powder into a glass vial (avoid plastics that may leach plasticizers).

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM stock solution . Vortex for 30 seconds.

    • Calculation: For 1 mg of compound (MW: 265.26 g/mol ), add 377 µL of DMSO.

  • Storage: Aliquot into amber glass vials (20-50 µL/vial) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: On the day of the assay, dilute the DMSO stock into the assay buffer.

    • Critical Step: Ensure the final DMSO concentration in the assay does not exceed 0.5-1.0% , as higher levels can inhibit enzymatic activity or cause cell toxicity.

Protocol A: Cell-Free mPGES-1 Enzymatic Inhibition Assay

Purpose: To determine the intrinsic potency (


) of the compound against the recombinant enzyme.
Materials
  • Enzyme: Recombinant human mPGES-1 (microsomes or purified protein).

  • Substrate: PGH2 (Note: PGH2 is unstable; keep on dry ice until immediate use).

  • Cofactor: Glutathione (GSH), reduced (Essential for mPGES-1 activity).

  • Reaction Buffer: 0.1 M Potassium Phosphate (pH 7.4), 2.5 mM GSH.

  • Stop Solution: FeCl2 (40 mM) and Citric Acid (80 mM) mixture.

  • Detection: PGE2 ELISA Kit or LC-MS/MS.

Experimental Workflow
  • Pre-Incubation:

    • Prepare 100 µL reaction mixture containing mPGES-1 enzyme in Reaction Buffer.

    • Add 1 µL of test compound (serially diluted in DMSO).

    • Incubate for 15 minutes at 4°C (or room temp, depending on enzyme stability).

  • Reaction Initiation:

    • Add PGH2 (final concentration 1-10 µM) to start the reaction.

    • Incubate for 60 seconds at 4°C. Note: The reaction is extremely fast.

  • Termination:

    • Immediately add 10 µL of Stop Solution (FeCl2/Citric Acid) to quench the reaction and convert remaining PGH2 to stable 12-HHT (preventing chemical conversion to PGE2).

  • Quantification:

    • Dilute samples and quantify PGE2 production using a competitive ELISA kit or LC-MS/MS.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response equation to determine

      
      .
      

Protocol B: Cellular Inflammation Assay (A549 or RAW264.7)

Purpose: To verify if the compound can penetrate cell membranes and inhibit PGE2 generation in a complex biological system.

Cell Model Rationale
  • A549 Cells (Human Lung Carcinoma): Upon stimulation with Interleukin-1

    
     (IL-1
    
    
    
    ), these cells massively upregulate COX-2 and mPGES-1.
  • RAW264.7 (Mouse Macrophages): Stimulated with Lipopolysaccharide (LPS).

Step-by-Step Protocol
  • Seeding:

    • Seed A549 cells in 24-well plates (

      
       cells/well).
      
    • Culture in DMEM + 10% FBS until 80-90% confluent.

  • Induction & Treatment:

    • Wash cells with PBS. Replace with fresh medium (low serum, 1-2% FBS).

    • Pre-treatment: Add 2-benzoyl-1H-indole-3-carboxylic acid (0.1, 1, 10, 50 µM) for 30 minutes .

    • Induction: Add IL-1

      
       (10 ng/mL) directly to the wells (do not wash off compound).
      
    • Incubation: Incubate for 16-24 hours at 37°C, 5% CO2.

  • Supernatant Collection:

    • Collect cell culture supernatant. Centrifuge at 500 x g for 5 mins to remove debris.

    • Store supernatants at -80°C if not analyzing immediately.

  • Viability Control (Mandatory):

    • Perform an MTT or Resazurin assay on the remaining cells to ensure the reduction in PGE2 is due to enzyme inhibition, not cell death.

  • PGE2 Measurement:

    • Quantify PGE2 in supernatants using ELISA.

Experimental Workflow Diagram

Workflow Start Seed A549 Cells (24-well plate) Treat Add Compound (0.1 - 50 µM) 30 min Pre-incubation Start->Treat Induce Add IL-1β (10 ng/mL) Treat->Induce Incubate Incubate 24h 37°C, 5% CO2 Induce->Incubate Split Split Sample Incubate->Split ELISA Supernatant: PGE2 ELISA Split->ELISA Media MTT Cells: MTT Viability Assay Split->MTT Adherent Cells

Caption: Workflow for cellular validation of mPGES-1 inhibition using A549 cells.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Compound insolubility at high concentrations.Do not exceed 50 µM in aqueous buffer. Ensure DMSO < 1%.
No Inhibition (Cellular) Poor cell permeability or high protein binding.Verify activity in cell-free assay first. Try serum-free media during treatment.
High Cell Toxicity Off-target effects or solvent toxicity.Run a "Vehicle Only" control. If DMSO > 1%, reduce it.
High Background PGE2 Constitutive COX-1 activity.Ensure proper washing of cells before induction. Use specific COX-2 inducers (IL-1

or LPS).

References

  • Koeberle, A., et al. (2009). "Benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1." Bioorganic & Medicinal Chemistry Letters. Link

  • ChemScene. (n.d.). "Product Data Sheet: 2-Benzoyl-1H-indole-3-carboxylic acid." ChemScene. Link

  • Santa Cruz Biotechnology. (n.d.). "2-Benzoyl-1H-indole-3-carboxylic acid (CAS 74588-82-2)."[1][2] SCBT. Link

  • Gierse, J. K., et al. (2008). "Microsomal prostaglandin E synthase-1 as a therapeutic target." Prostaglandins and Other Lipid Mediators. Link

Sources

Analytical HPLC Method for 2-Benzoyl-1H-indole-3-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-benzoyl-1H-indole-3-carboxylic acid (CAS 74588-82-2). As a structural analog to the non-steroidal anti-inflammatory drug (NSAID) Ketorolac and a critical intermediate in indole-based pharmaceutical synthesis, precise quantification of this compound is essential for purity profiling and reaction monitoring. This guide moves beyond standard templates, offering a "Senior Scientist" perspective on the mechanistic rationale behind column selection, pH control, and detection optimization.

Analyte Profile & Method Strategy

Physicochemical Context

To design a self-validating method, we must first understand the molecule's behavior in solution.

  • Structure: The molecule features a hydrophobic indole core, a polarizable benzoyl ketone at the C2 position, and an ionizable carboxylic acid at C3.

  • Acidity (pKa): The carboxylic acid moiety typically has a pKa range of 4.0–4.5.

  • Chromophore: The conjugation between the indole ring and the benzoyl group extends the UV absorption maximum (λmax) significantly beyond the typical indole range (280 nm), likely into the 310–325 nm region.

Strategic Decisions (The "Why")
  • Stationary Phase: A C18 (Octadecyl) column is selected to maximize hydrophobic interaction with the benzoyl and indole moieties.

  • Mobile Phase pH: To ensure consistent retention and sharp peak shape, the mobile phase pH must be maintained below 3.0 . At pH > 4.0, the carboxylic acid deprotonates (

    
    ), causing early elution and peak tailing due to secondary silanol interactions.
    
  • Detection: While 254 nm is universal, 313 nm is selected as the primary quantitation wavelength to enhance specificity for the benzoyl chromophore and reduce interference from non-conjugated indole impurities.

Experimental Protocol

Instrumentation & Reagents[1][2][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Photodiode Array (PDA) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Ultrapure Water (18.2 MΩ·cm).

Chromatographic Conditions

This method utilizes a gradient elution to clear late-eluting hydrophobic impurities often found in indole synthesis.

ParameterSetting
Mobile Phase A 20 mM

buffer, adjusted to pH 2.8 with Phosphoric Acid
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 35°C (Controlled)
Injection Volume 10 µL
Detection UV at 313 nm (Primary), 254 nm (Secondary)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
2.08515Isocratic Hold
12.03070Linear Gradient
15.03070Wash
15.18515Re-equilibration
20.08515Stop

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 2-benzoyl-1H-indole-3-carboxylic acid reference standard.

  • Dissolve in 10 mL of Methanol (The compound is highly soluble in MeOH).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A:Acetonitrile (50:50) .

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

Method Logic & Visualization

The following diagram illustrates the decision matrix used to optimize this separation, ensuring the method is robust against common failure modes like pH drift or matrix interference.

MethodLogic Analyte Analyte: 2-benzoyl-1H-indole-3-COOH Acidity Acidic Functionality (COOH, pKa ~4.2) Analyte->Acidity Hydrophobicity Hydrophobic Core (Indole + Benzoyl) Analyte->Hydrophobicity Condition_pH Mobile Phase pH 2.8 (Suppresses Ionization) Acidity->Condition_pH Requires protonation Condition_Col C18 Column (Retains Neutral Form) Hydrophobicity->Condition_Col Requires non-polar interaction Outcome Sharp Peak Shape High Resolution Condition_pH->Outcome Prevents tailing Condition_Col->Outcome Ensures retention Condition_Det UV 313 nm (Specific Detection) Condition_Det->Outcome Maximizes S/N ratio

Figure 1: Method Development Logic Flow. The interplay between analyte properties and chromatographic conditions ensures specificity and robustness.

Method Validation (Self-Validating Criteria)

To ensure Trustworthiness , the method must pass the following System Suitability Tests (SST) before every sample set.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 8.0 ± 1.0 minConfirms mobile phase composition and column health.
Tailing Factor (T) T ≤ 1.5Verifies adequate pH control (COOH suppression).
Theoretical Plates (N) N > 5000Confirms column efficiency.[1][2]
Precision (RSD) ≤ 2.0% (n=6)Validates injector and pump stability.
Resolution (Rs) > 2.0Required if impurities (e.g., decarboxylated indole) are present.
Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL.

  • Criterion:

    
    .[3]
    
  • Protocol: Prepare 5 concentration levels (e.g., 5, 25, 50, 75, 100 µg/mL) from the stock.

Specificity (Stress Testing)

Inject a blank (Diluent) and a placebo mixture to ensure no co-elution at the retention time of the main peak. The benzoyl group provides a unique UV signature compared to simple indoles, allowing for peak purity assessment using a PDA detector.

Troubleshooting Guide

  • Issue: Peak Tailing > 1.5

    • Root Cause: pH of Mobile Phase A is too high (> 3.0), causing partial ionization of the carboxylic acid.

    • Fix: Lower pH to 2.5–2.8 using Phosphoric Acid.

  • Issue: Split Peaks

    • Root Cause: Sample solvent is too strong (e.g., 100% MeOH injection).

    • Fix: Dilute sample in Mobile Phase or 50:50 Water:MeOH.

  • Issue: Low Sensitivity

    • Root Cause: Detection at wrong wavelength (e.g., 210 nm where solvents absorb).

    • Fix: Switch to 313 nm (Benzoyl max) or 280 nm.

References

  • United States Pharmacopeia (USP). Ketorolac Tromethamine: USP Monographs. (Methods for benzoyl-pyrrolizine derivatives serve as the primary analog for this protocol).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12313045 (2-Benzoyl-1H-indole-3-carboxylic acid). (Source for chemical structure and identifiers).

  • ChemScene. Product Information: 2-Benzoyl-1H-indole-3-carboxylic acid (CAS 74588-82-2).[4][5]

  • Motwani, S. K., et al. "Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related impurities." Journal of Applied Pharmaceutical Science, 2011. (Provides the foundational basis for acidic mobile phase selection for benzoyl-carboxylic acid heterocycles).

Sources

Precision Preparation of 2-Benzoyl-1H-indole-3-carboxylic Acid Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

2-Benzoyl-1H-indole-3-carboxylic acid (CAS 74588-82-2) is a lipophilic small molecule often utilized in proteomics and inflammation research, specifically as a scaffold for cyclooxygenase (COX) inhibitors and related signaling probes.

The successful application of this compound in cell culture relies entirely on the precision of the stock solution. Due to its indole core and benzoyl substituent, the molecule exhibits significant hydrophobicity. Improper solubilization results in "silent precipitation"—micro-crystals that form upon contact with aqueous media, reducing the effective concentration and causing physical stress to cell membranes.

This guide provides a validated, self-consistent protocol to solubilize, store, and deliver this compound to cells without compromising biological integrity.

Physicochemical Data Table
PropertyValueNotes
Chemical Name 2-Benzoyl-1H-indole-3-carboxylic acid
CAS Number 74588-82-2Unique identifier for verification
Molecular Formula C₁₆H₁₁NO₃
Molecular Weight 265.26 g/mol Use this for Molarity calculations
Solubility (DMSO) ≥ 20 mg/mL (~75 mM)Preferred solvent
Solubility (Water) NegligibleDo not dissolve directly in media
Appearance Off-white to yellow solidLight sensitive

Solvent Strategy & Material Compatibility

The Primary Solvent: Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is the required vehicle for this compound. The indole moiety requires a polar aprotic solvent to disrupt crystal lattice interactions without chemically modifying the solute.

  • Grade: Use Cell Culture Grade (≥99.9%) DMSO. Industrial grade contains impurities that are toxic to sensitive lines like CHO or HEK293.

  • Hydration: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves. Water uptake reduces solubility power and can hydrolyze the compound over long storage.

Material Constraints

DMSO is a powerful solvent that leaches plasticizers from incompatible polymers.

  • Safe Materials: Polypropylene (PP), High-Density Polyethylene (HDPE), Borosilicate Glass.

  • Avoid: Polystyrene (PS) serological pipettes or tubes for undiluted stock.

Protocol: Primary Stock Solution Preparation (25 mM)

Objective: Create a stable, sterile 25 mM Master Stock. Target Concentration: 25 mM (6.63 mg/mL) is an ideal balance—high enough to allow >1000x dilution in media (keeping DMSO <0.1%), but well below the saturation limit to prevent crashing out at -20°C.

Step-by-Step Procedure
  • Preparation of Workspace:

    • Clean bench with 70% ethanol.

    • Dim lights or work under amber light (indoles are prone to photo-oxidation).

  • Weighing:

    • Weigh 5.0 mg of 2-benzoyl-1H-indole-3-carboxylic acid into a sterile glass vial or polypropylene microcentrifuge tube.

    • Note: Static electricity can make this powder "jump." Use an anti-static gun if available.

  • Calculation & Dissolution:

    • To achieve 25 mM:

      
      
      
      
      
    • Add 754 µL of sterile DMSO to the powder.

  • Homogenization:

    • Vortex vigorously for 30 seconds.

    • Inspect visually.[1][2][3] The solution should be clear yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Critical):

    • Small molecules are not sterile.

    • Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter .

    • Warning: Do not use Cellulose Acetate filters; DMSO dissolves them.

  • Aliquot & Storage:

    • Dispense into 50 µL aliquots in amber polypropylene tubes.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

    • Avoid freeze-thaw cycles; thaw an aliquot once and discard the remainder.

Protocol: Working Solutions & Cell Treatment

The "Crash-Out" Risk: Adding a high-concentration hydrophobic stock directly to aqueous media often causes immediate precipitation. The following "Intermediate Dilution" method mitigates this.

Dilution Workflow Diagram

StockPrep cluster_0 Critical Control Point: Vortex Immediately Powder Powder (C16H11NO3) MasterStock Master Stock (25 mM in DMSO) Powder->MasterStock Dissolve DMSO Anhydrous DMSO DMSO->MasterStock Intermed Intermediate Dilution (10x Working Conc.) in Media MasterStock->Intermed 1:100 Dilution (e.g. 250 µM) FinalWell Cell Culture Well (1x Final Conc.) Intermed->FinalWell 1:10 Addition (e.g. 25 µM)

Caption: Workflow for generating stable working solutions. The intermediate step ensures rapid dispersion before final contact with cells.

Dilution Table (for 10 mL Media)
Desired Final Conc.Step 1: Master Stock (25 mM)Step 2: SolventStep 3: Intermediate Conc.Volume of Step 3 to add to 10 mL MediaFinal DMSO %
100 µM 40 µL960 µL Media1000 µM1.0 mL0.4%
50 µM 20 µL980 µL Media500 µM1.0 mL0.2%
10 µM 4 µL996 µL Media100 µM1.0 mL0.04%
1 µM Dilute Master 1:10 first*-10 µM1.0 mL0.004%

*For low concentrations (<1 µM), create a 1 mM secondary stock in DMSO before diluting into media to maintain pipetting accuracy.

Quality Control & Troubleshooting

Visualizing Precipitation

Before treating cells, prepare a "dummy" well without cells. Add the compound as described and view under a phase-contrast microscope (20x or 40x).

  • Pass: Background is clear.

  • Fail: Dark, refractive crystals or oily droplets are visible.

Troubleshooting Logic Tree

Troubleshooting Start Precipitation Observed in Media? CheckConc Is Final Conc > 100 µM? Start->CheckConc ReduceConc Solubility Limit Reached. Reduce Conc. CheckConc->ReduceConc Yes CheckMix Was mixing rapid? CheckConc->CheckMix No Vortex Vortex Media while adding compound CheckMix->Vortex No CheckTemp Is Media Cold? CheckMix->CheckTemp Yes WarmMedia Pre-warm Media to 37°C CheckTemp->WarmMedia Yes Serum Serum Content? CheckTemp->Serum No AddSerum Albumin binds drugs. Ensure FBS > 5% Serum->AddSerum Low

Caption: Decision tree for resolving solubility issues in aqueous culture media.

References

  • Emulate Bio. (n.d.). Protocol for Compound Treatment Solution Preparation. Retrieved October 26, 2023, from [Link] (General reference for lipophilic compound handling in microfluidic/culture systems).

  • ResearchGate. (2021). Discussions on dissolving lipophilic compounds for cell culture. Retrieved October 26, 2023, from [Link]

Sources

The Pivotal Role of 2-Benzoyl-1H-indole-3-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents. Within this diverse family, the 2-benzoyl-1H-indole-3-carboxylic acid framework has emerged as a molecule of significant interest, particularly in the realm of oncology. Its structural architecture positions it as a potent modulator of critical cellular processes, offering a promising avenue for the development of next-generation therapeutics. This comprehensive guide provides an in-depth exploration of the synthesis, biological activity, and practical applications of this compound, tailored for researchers, scientists, and drug development professionals.

I. Introduction: The Strategic Significance of the 2-Aroyl-Indole Scaffold

The indole ring system is a common motif in numerous biologically active natural products and synthetic drugs. The strategic placement of a benzoyl group at the 2-position and a carboxylic acid at the 3-position of the indole core creates a unique electronic and steric profile. This specific arrangement has been shown to be a key determinant of the compound's interaction with biological targets. Notably, the 2-aroylindole class of molecules has garnered substantial attention as potent inhibitors of tubulin polymerization, a validated and highly successful target in cancer chemotherapy[1][2][3].

The 2-benzoyl moiety, as a prominent member of the aroyl family, is crucial for the compound's bioactivity. It often acts as a key binding element within the active sites of target proteins. The carboxylic acid group at the 3-position can serve multiple roles, including enhancing solubility, providing an additional point of interaction with the target, and acting as a handle for further chemical modification and the development of prodrugs.

II. Core Application: Anticancer Activity via Tubulin Polymerization Inhibition

The primary and most extensively studied application of 2-aroylindoles, and by strong inference, 2-benzoyl-1H-indole-3-carboxylic acid, is in the domain of cancer therapy as microtubule-targeting agents[1][3][4].

A. Mechanism of Action: Disrupting the Cytoskeleton

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division (mitosis), intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function.

2-Aroylindoles have been demonstrated to inhibit the polymerization of tubulin, thereby disrupting the formation of the mitotic spindle[3][4]. This action is typically achieved by binding to the colchicine-binding site on β-tubulin[3][5]. The binding of these indole derivatives to this site sterically hinders the association of tubulin dimers, leading to a net depolymerization of microtubules.

The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase[3]. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

G cluster_0 Cellular Environment cluster_1 Cellular Processes 2-Benzoyl-1H-indole-3-carboxylic_acid 2-Benzoyl-1H-indole- 3-carboxylic acid Tubulin_Dimers α/β-Tubulin Dimers 2-Benzoyl-1H-indole-3-carboxylic_acid->Tubulin_Dimers Binds to Colchicine Site Polymerization Polymerization 2-Benzoyl-1H-indole-3-carboxylic_acid->Polymerization Inhibits Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubules->Mitotic_Spindle_Formation Polymerization->Microtubules Depolymerization->Tubulin_Dimers Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle_Formation->Cell_Cycle_Progression Mitotic_Spindle_Formation->Cell_Cycle_Progression Disrupted Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Leads to

Figure 1. Proposed mechanism of action for 2-benzoyl-1H-indole-3-carboxylic acid as a tubulin polymerization inhibitor.

B. Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 2-benzoyl-1H-indole-3-carboxylic acid are not extensively published, valuable insights can be drawn from related 2-aroylindole and 3-aroylindole series[6].

  • The Aroyl Moiety: The nature and substitution pattern of the benzoyl ring are critical for activity. Electron-donating or electron-withdrawing groups on the phenyl ring can modulate the binding affinity to the colchicine site.

  • The Indole Core: Substitution on the indole nitrogen or at other positions on the indole ring can influence lipophilicity, metabolic stability, and overall potency.

  • The Carboxylic Acid: The presence of the carboxylic acid at the 3-position can impact solubility and may provide an additional hydrogen bonding interaction within the target protein. It also presents a site for the development of ester or amide prodrugs to improve pharmacokinetic properties.

III. Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of 2-benzoyl-1H-indole-3-carboxylic acid, based on established procedures for related compounds.

A. Protocol 1: Synthesis of 2-Benzoyl-1H-indole-3-carboxylic Acid

This protocol is a plausible synthetic route adapted from general methods for the preparation of 2-benzoylindoles and the subsequent functionalization of the indole ring[7].

Step 1: Synthesis of 2-Benzoyl-1H-indole

  • To a solution of 2-nitrobenzaldehyde (1.0 eq) in dry diphenyl ether, add benzoylmethylenetriphenylphosphorane (1.1 eq) and triphenylphosphine (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 259 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-benzoyl-1H-indole.

Step 2: Carboxylation at the 3-Position

  • Dissolve the 2-benzoyl-1H-indole (1.0 eq) in a suitable aprotic solvent such as dry THF or DMF.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2-3 hours, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with 1M HCl to a pH of 2-3, which should precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-benzoyl-1H-indole-3-carboxylic acid.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) may be required for further purification.

G Start 2-Nitrobenzaldehyde + Benzoylmethylenetriphenylphosphorane Step1 Reflux in Diphenyl Ether with Triphenylphosphine Start->Step1 Intermediate 2-Benzoyl-1H-indole Step1->Intermediate Step2 1. Deprotonation with Strong Base (e.g., LDA) 2. Reaction with CO2 Intermediate->Step2 Product 2-Benzoyl-1H-indole- 3-carboxylic Acid Step2->Product

Figure 2. Synthetic workflow for 2-benzoyl-1H-indole-3-carboxylic acid.

B. Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules.

  • Prepare a solution of purified bovine brain tubulin at a concentration of 1 mg/mL in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Add varying concentrations of 2-benzoyl-1H-indole-3-carboxylic acid (typically from a stock solution in DMSO) to the tubulin solution. Include a positive control (e.g., colchicine or nocodazole) and a negative control (DMSO vehicle).

  • Incubate the samples at 37 °C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The absorbance increase is proportional to the extent of tubulin polymerization.

  • Plot the rate of polymerization or the final absorbance against the concentration of the test compound to determine the IC₅₀ value (the concentration at which 50% of tubulin polymerization is inhibited).

C. Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 2-benzoyl-1H-indole-3-carboxylic acid for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ or GI₅₀ value.

IV. Quantitative Data Summary

Compound/AnalogueTargetAssayPotency (IC₅₀/GI₅₀)Reference
OXi8006 (a 2-aryl-3-aroyl-indole) Tubulin PolymerizationIn vitro polymerization1.1 µM[5]
BPR0L075 (a 3-aroyl-indole) Various Cancer Cell LinesCell Proliferation1-23 nM[3]
Indole-based TMP analogue (1k) Tubulin PolymerizationIn vitro polymerization0.58 µM[4]
Indole-based TMP analogue (1k) MCF-7 Cancer CellsCell Proliferation4.5 nM[4]

V. Concluding Remarks and Future Directions

2-Benzoyl-1H-indole-3-carboxylic acid represents a promising scaffold in medicinal chemistry, with a strong scientific rationale for its investigation as an anticancer agent. Its structural similarity to known potent inhibitors of tubulin polymerization provides a solid foundation for its further development. Future research should focus on the definitive synthesis and biological characterization of this specific compound to confirm its activity and mechanism of action. Furthermore, the carboxylic acid moiety offers a valuable opportunity for the design of prodrugs with enhanced pharmacokinetic profiles, potentially leading to the development of a clinically viable therapeutic candidate. The exploration of this and related aroylindoles will undoubtedly continue to be a fruitful area of research in the quest for novel and more effective cancer treatments.

VI. References

  • Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells. Journal of Medicinal Chemistry, 2015.

  • Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. NIH Public Access, 2016.

  • Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 2001.

  • Synthesis of 2-amino-3-benzoylphenylacetic acid. Journal of Medicinal Chemistry, 1977.

  • Design and Synthesis of 2-Heterocyclyl-3-arylthio-1H-indoles as Potent Tubulin Polymerization and Cell Growth Inhibitors with Improved Metabolic Stability. Journal of Medicinal Chemistry, 2011.

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 2022.

  • Synthesis and Evaluation of 3-aroylindoles as Anticancer Agents: Metabolite Approach. Journal of Medicinal Chemistry, 2009.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 2022.

  • Synthesis and biological evaluation of structurally diverse 6-aryl-3-Aroyl-Indole analogues as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 2011.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 2022.

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Acta Pharmaceutica Sinica B, 2021.

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 2013.

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology, 2011.

  • Synthesis and structure-activity relationships of 2-amino-1-aroylnaphthalene and 2-hydroxy-1-aroylnaphthalenes as potent antitubulin agents. Journal of Medicinal Chemistry, 2008.

  • Development of Structure Activity Correlation Model on Aroylindole Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 2018.

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Pharmaceuticals, 2022.

  • A method for preparing N-(2-phenylethyl) benzamide. Google Patents, 2013.

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Medicinal Research Reviews, 2011.

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Odesa University Chemical Journal, 2023.

  • Synthesis of 2-acyl- and Z-benzoylindoles. Journal of Chemical Research, 2000.

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 2024.

Sources

The Versatile Scaffolding of 2-Benzoyl-1H-indole-3-carboxylic Acid in Synthetic Organic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents. Among the vast array of functionalized indoles, 2-benzoyl-1H-indole-3-carboxylic acid emerges as a particularly intriguing building block. Its unique arrangement of a reactive carboxylic acid, a sterically influential and electronically modifying benzoyl group, and the inherent reactivity of the indole core provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthetic utility of 2-benzoyl-1H-indole-3-carboxylic acid, presenting detailed application notes and protocols for its use in the synthesis of diverse heterocyclic systems and other valuable organic compounds.

Understanding the Synthetic Potential: A Molecule of Dual Reactivity

2-Benzoyl-1H-indole-3-carboxylic acid is a trifunctional molecule, and its utility in organic synthesis stems from the distinct and tunable reactivity of each functional group. The interplay between these groups dictates the synthetic pathways it can undergo.

  • The Carboxylic Acid (C3-Position): This is the most versatile handle for a variety of transformations, including amide bond formation, esterification, reduction to an alcohol, and decarboxylation. These reactions are fundamental in drug discovery for introducing diversity and modulating physicochemical properties.

  • The Benzoyl Group (C2-Position): This aromatic ketone serves multiple roles. Its carbonyl group can undergo nucleophilic attack, reduction, or be a site for condensation reactions. Electronically, it acts as an electron-withdrawing group, which acidifies the N-H proton of the indole and influences the regioselectivity of reactions on the indole nucleus.

  • The Indole Nucleus: The indole ring itself, particularly the N-H position, is a site for substitution. The electron-withdrawing nature of the 2-benzoyl group makes the N-H proton more acidic and thus easier to deprotonate for N-alkylation or N-arylation reactions.

Synthesis of the Building Block: Accessing 2-Benzoyl-1H-indole-3-carboxylic Acid

While commercially available, understanding the synthesis of 2-benzoyl-1H-indole-3-carboxylic acid provides insight into its chemical nature. The most common approach is a Friedel-Crafts acylation of an indole-3-carboxylic acid derivative. Due to the potential for the free carboxylic acid to interfere with the Lewis acid catalyst, the synthesis is typically performed on an ester derivative, followed by hydrolysis.

Protocol 1: Synthesis via Friedel-Crafts Acylation of Ethyl Indole-3-carboxylate

This two-step protocol provides a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Friedel-Crafts Benzoylation

  • Rationale: The C2 position of the indole ring is susceptible to acylation, particularly when the more reactive C3 position is blocked. Using an ester of indole-3-carboxylic acid protects the carboxyl group and directs the acylation to the C2 position. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this transformation.[1][2][3]

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.2 eq.) dropwise.

    • Allow the mixture to stir at 0 °C for 15 minutes.

    • Add a solution of ethyl indole-3-carboxylate (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 2-benzoyl-1H-indole-3-carboxylate.

Step 2: Saponification

  • Rationale: Basic hydrolysis of the ethyl ester reveals the desired carboxylic acid.

  • Procedure:

    • Dissolve the ethyl 2-benzoyl-1H-indole-3-carboxylate in a mixture of ethanol and 1 M sodium hydroxide solution.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-benzoyl-1H-indole-3-carboxylic acid.

Applications in Heterocyclic Synthesis: Constructing Fused Ring Systems

A primary application of 2-benzoyl-1H-indole-3-carboxylic acid is in the synthesis of fused heterocyclic compounds, leveraging the proximity of the carbonyl and carboxyl groups.

Application Note 1: Synthesis of Indolo[2,3-b]benzodiazepines

The reaction of 2-benzoyl-1H-indole-3-carboxylic acid with o-phenylenediamines provides a direct route to the indolo[2,3-b][4][5]benzodiazepine core, a scaffold of interest in medicinal chemistry. This transformation is analogous to the synthesis of benzimidazoles from indole-3-carboxylic acid and o-phenylenediamine.[1]

Protocol 2: Synthesis of 6-Phenyl-7H-indolo[2,3-b][4][5]benzodiazepine

  • Causality: The reaction proceeds via an initial amide bond formation between the indole carboxylic acid and one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and dehydration. The benzoyl ketone then condenses with the remaining amino group to form the seven-membered diazepine ring.

  • Procedure:

    • A mixture of 2-benzoyl-1H-indole-3-carboxylic acid (1.0 eq.) and o-phenylenediamine (1.1 eq.) in polyphosphoric acid (PPA) is heated at 160-180 °C for 4-6 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the hot reaction mixture is poured onto crushed ice with vigorous stirring.

    • The mixture is neutralized with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Benzoyl-1H-indole-3-carboxylic acid C Amide Formation A->C B o-Phenylenediamine B->C D Intramolecular Cyclization/ Dehydration C->D Heat (PPA) E Indolo[2,3-b]benzodiazepine D->E G cluster_start Starting Materials cluster_reaction Activation & Coupling cluster_product Product A 2-Benzoyl-1H-indole-3-carboxylic acid C Carboxylic Acid Activation (e.g., HATU) A->C B Amine (R-NH₂) D Nucleophilic Acyl Substitution B->D C->D Activated Ester E Amide Derivative D->E

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 2-Benzoyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-benzoyl-1H-indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents. The carboxylic acid group at the C3 position is a critical handle for molecular modification, enabling the synthesis of diverse libraries of esters, amides, and other derivatives to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of robust and field-proven chemical strategies for the derivatization of this key functional group, complete with step-by-step protocols, mechanistic insights, and comparative data to aid researchers in drug discovery and development.

Introduction: The Strategic Importance of the C3-Carboxylic Acid

The indole nucleus is a fundamental building block in a vast array of biologically active compounds.[1] Specifically, the 2-benzoyl-1H-indole-3-carboxylic acid core (Structure 1 ) presents three primary points for diversification: the indole nitrogen (N1), the benzoyl ring, and the C3-carboxylic acid. Of these, the carboxylic acid is arguably the most versatile functional group for derivatization.

Modification of the carboxylic acid to form esters or amides is a cornerstone of lead optimization. This strategy can:

  • Enhance Membrane Permeability: Converting the polar carboxylic acid into a less polar ester or amide can improve passive diffusion across biological membranes, a critical factor for oral bioavailability and blood-brain barrier penetration.

  • Modulate Target Binding: The hydrogen bonding capacity and steric profile of the C3 substituent can be fine-tuned through derivatization to optimize interactions with the target protein or receptor.[2]

  • Develop Prodrugs: Ester derivatives are frequently employed as prodrugs, which can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug.

  • Expand Structural Diversity: A single carboxylic acid starting material can be rapidly converted into a large library of derivatives for structure-activity relationship (SAR) studies.[3][4]

This document details three primary pathways for the derivatization of 2-benzoyl-1H-indole-3-carboxylic acid: direct esterification, peptide-coupling mediated amidation, and conversion to a highly reactive acyl chloride intermediate.

Pathway I: Fischer-Speier Esterification

Fischer-Speier esterification is a classic, acid-catalyzed method for converting a carboxylic acid and an alcohol into an ester.[5] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed.[6]

Causality Behind Experimental Choices:

  • Acid Catalyst (H₂SO₄): A strong mineral acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[5][7]

  • Excess Alcohol: Using the alcohol as the solvent ensures its concentration remains high, driving the reaction forward according to Le Châtelier's principle.[6][7]

  • Heat (Reflux): The reaction is typically slow at room temperature; heating to reflux provides the necessary activation energy to overcome the reaction barrier.

Protocol 2.1: Synthesis of Methyl 2-benzoyl-1H-indole-3-carboxylate
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
2-Benzoyl-1H-indole-3-carboxylic acid265.261.01.0265 mg
Methanol (MeOH)32.04--10 mL (solvent)
Concentrated Sulfuric Acid (H₂SO₄)98.08-Catalytic0.1 mL (approx. 2 drops)

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-benzoyl-1H-indole-3-carboxylic acid (265 mg, 1.0 mmol).

  • Add methanol (10 mL). Stir the suspension.

  • Carefully add concentrated sulfuric acid (0.1 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 30% Ethyl Acetate in Hexanes).

  • After completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL) to remove excess acid.

  • Dry the product under vacuum to yield methyl 2-benzoyl-1H-indole-3-carboxylate as a solid. Recrystallization from ethanol may be performed for further purification if necessary.

Diagram 2.1: Fischer Esterification Workflow

Fischer_Esterification Start 2-Benzoyl-1H-indole-3-carboxylic acid + Methanol (excess) Catalyst Add H₂SO₄ (cat.) Start->Catalyst Step 1 Reflux Reflux (65°C, 4-6h) Catalyst->Reflux Step 2 Workup Quench in Ice Water Reflux->Workup Step 3 Filter Vacuum Filtration Workup->Filter Step 4 Product Methyl 2-benzoyl-1H- indole-3-carboxylate Filter->Product Step 5

Caption: Workflow for acid-catalyzed esterification.

Pathway II: Amidation via Peptide Coupling Agents

Directly reacting a carboxylic acid with an amine to form an amide is generally ineffective upon simple heating. The acidic proton of the carboxylic acid and the basic amine undergo a rapid acid-base reaction to form a stable ammonium carboxylate salt, which passivates the amine nucleophile.[8] To overcome this, coupling reagents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.

Causality Behind Experimental Choices:

  • Coupling Agent (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is readily attacked by the amine.

  • Additive (HOBt): The O-acylisourea intermediate can sometimes racemize or undergo side reactions. Additives like 1-hydroxybenzotriazole (HOBt) react with the intermediate to form an active ester, which is more stable but still highly reactive towards amines, suppressing side reactions.

  • Base (DIPEA): A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is used to neutralize any ammonium salts formed (e.g., if the amine starting material is a hydrochloride salt) and to scavenge the proton released during the coupling, ensuring the amine remains a free, potent nucleophile.[10]

Protocol 3.1: Synthesis of 2-Benzoyl-N-benzyl-1H-indole-3-carboxamide
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
2-Benzoyl-1H-indole-3-carboxylic acid265.261.01.0265 mg
Benzylamine107.151.11.1118 mg (0.12 mL)
EDC·HCl (EDAC)191.701.21.2230 mg
HOBt135.121.21.2162 mg
DIPEA129.242.02.0259 mg (0.35 mL)
Dichloromethane (DCM)---15 mL

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-benzoyl-1H-indole-3-carboxylic acid (265 mg, 1.0 mmol), EDC·HCl (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol) in anhydrous DCM (15 mL).

  • Stir the solution at room temperature for 15 minutes. The solution should become clear.

  • Add benzylamine (0.12 mL, 1.1 mmol) followed by DIPEA (0.35 mL, 2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield the desired amide.

Diagram 3.1: Amide Coupling Workflow

Amide_Coupling Start Carboxylic Acid + EDC + HOBt in Anhydrous DCM Activation Stir 15 min (Activation) Start->Activation Step 1 Addition Add Amine + DIPEA Activation->Addition Step 2 Reaction Stir 12-18h at RT Addition->Reaction Step 3 Workup Aqueous Workup (Acid, Base, Brine) Reaction->Workup Step 4 Purify Column Chromatography Workup->Purify Step 5 Product 2-Benzoyl-N-aryl/alkyl- 1H-indole-3-carboxamide Purify->Product Step 6

Caption: Workflow for EDC/HOBt mediated amidation.

Pathway III: Acid Chloride Formation - The Reactive Intermediate Route

For less reactive amines or to achieve rapid, high-yielding conversions, the carboxylic acid can be converted into a highly electrophilic acyl chloride (or acid chloride).[11] This is a robust method that provides a stable, isolable intermediate that reacts readily with a wide range of nucleophiles. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[12][13]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to replace the -OH group with a -Cl. The reaction is highly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the reaction to completion.[14][15]

  • Anhydrous Conditions: Acyl chlorides are extremely reactive towards water and will rapidly hydrolyze back to the carboxylic acid. Therefore, the reaction must be carried out under strictly anhydrous conditions.

  • Solvent Choice: The reaction can often be run in neat thionyl chloride, or in an inert solvent like toluene or DCM to aid in handling and temperature control.[16]

Protocol 4.1: Synthesis of 2-Benzoyl-1H-indole-3-carbonyl chloride
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
2-Benzoyl-1H-indole-3-carboxylic acid265.261.01.0265 mg
Thionyl Chloride (SOCl₂)118.97-Excess5 mL
N,N-Dimethylformamide (DMF)73.09-Catalytic1 drop

Step-by-Step Methodology:

  • SAFETY: This procedure must be performed in a well-ventilated fume hood as it generates toxic HCl and SO₂ gases.

  • To a 25 mL flame-dried, round-bottom flask equipped with a stir bar and reflux condenser (with a drying tube or gas outlet to a scrubber), add 2-benzoyl-1H-indole-3-carboxylic acid (265 mg, 1.0 mmol).

  • Add thionyl chloride (5 mL) and one drop of DMF (catalyst).

  • Heat the mixture to a gentle reflux (approx. 75-80°C) for 2-3 hours. The solid should dissolve as the reaction progresses.

  • After the reaction is complete (evolution of gas ceases), cool the mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (a rotary evaporator connected to a base trap is ideal). The crude 2-benzoyl-1H-indole-3-carbonyl chloride is obtained as a solid.

  • This reactive intermediate is often used immediately in the next step without further purification.

Protocol 4.2: Synthesis of Amide from Acyl Chloride
  • Dissolve the crude acyl chloride from Protocol 4.1 in anhydrous DCM (10 mL) in a flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.2 mmol) and a base like triethylamine or DIPEA (1.5 mmol) in anhydrous DCM (5 mL).

  • Add the amine solution dropwise to the cold acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The workup and purification follow the same procedure as described in Protocol 3.1 (steps 6-9).

Diagram 4.1: Two-Step Derivatization via Acid Chloride

Acid_Chloride_Route cluster_0 Step A: Activation cluster_1 Step B: Derivatization Start Carboxylic Acid Reagent1 SOCl₂ (excess), Reflux Start->Reagent1 Intermediate 2-Benzoyl-1H-indole- 3-carbonyl chloride Reagent1->Intermediate Nucleophile Amine + Base (or Alcohol) Intermediate->Nucleophile React at 0°C to RT Product Amide or Ester Derivative Nucleophile->Product

Caption: General workflow for derivatization via an acyl chloride intermediate.

Comparative Summary of Derivatization Techniques

TechniqueKey ReagentsProsConsTypical Conditions
Fischer Esterification Alcohol, Strong Acid (cat.)Inexpensive reagents; simple procedure.[5]Equilibrium-limited; requires excess alcohol; not suitable for amides.[6]Reflux, 4-12h
Amide Coupling Coupling Agent (EDC), AmineBroad substrate scope; mild conditions; good for sensitive molecules.[17]Reagents are more expensive; purification of byproducts needed.[9]Room Temp, 12-18h
Acid Chloride Route SOCl₂ or (COCl)₂, AmineHigh yields; fast reaction with nucleophile; versatile intermediate.[18]Harsh conditions for formation; moisture sensitive; toxic byproducts.[14]Reflux, then RT

Conclusion

The derivatization of the C3-carboxylic acid of 2-benzoyl-1H-indole-3-carboxylic acid is a fundamental task in the synthesis of potential drug candidates. The choice of method depends on the desired derivative, the scale of the reaction, and the chemical sensitivity of the substrates. Fischer esterification offers a cost-effective route to esters. Peptide coupling provides a mild and versatile method for generating amides with broad functional group tolerance. For the most robust and high-yielding conversions, particularly with challenging substrates, the formation of an acyl chloride intermediate is a superior strategy, albeit one that requires more stringent handling precautions. By understanding the causality behind each protocol, researchers can confidently select and execute the optimal strategy for their specific synthetic goals.

References

  • Šmelcerovic, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta.
  • CN106220611A - The new preparation process of 2 (1H indole 3 base) 1H benzimidizole derivatives.
  • Mathew, B. et al. (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1. Frontiers in Plant Science.
  • Riseley, R., et al. (2025).
  • Zheng, Y., et al. (2015). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry Letters.
  • Methods for the synthesis of indole-3-carboxylic acid esters (microreview). (2018).
  • Synthesis of benzoyl amides 3 a–d and esters 4 a and b. (n.d.).
  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Jana, G. K., et al. (2025). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters.
  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Chitre, S., et al. (2007).
  • Ghaffari, M., et al. (2021).
  • 2-Benzoyl-1H-indole-3-carboxylic acid. (n.d.). ChemScene.
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • de Sousa, M. A., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Acid to Acid Chloride - Common Conditions. (n.d.). The Organic Synthesis Archive.
  • Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
  • Leah4sci. (2020). Conversion of Carboxylic Acids to Acid Chlorides. YouTube.
  • Audubert, C., & Lebel, H. (2017).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Conversion of carboxylic acids into acid chlorides with SOCl2. (n.d.). Master Organic Chemistry.
  • Gopishetty, B., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • The Organic Chemistry Tutor. (2023). Reaction of Carboxylic acid with Thionyl chloride. YouTube.
  • Reddy, T. R., & Ghorai, P. (2025). Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes. European Journal of Organic Chemistry.
  • Belen'kii, L. I., et al. (2001).
  • Vale, N., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry.
  • Bailén, M. A., et al. (2007).
  • The Organic Chemistry Tutor. (2016).
  • Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)?. (2020).
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Aroyl-1H-indole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and troubleshooting of 2-aroyl-1H-indole-3-carboxylic acids . This specific scaffold presents two notorious chemical challenges:

  • The "Pfitzinger Trap": The reaction of isatin with acetophenones under basic conditions—a common route attempted by researchers—predominantly yields quinoline-4-carboxylic acids (cinchophen derivatives), not indoles.

  • Thermal Instability: The indole-3-carboxylic acid moiety is highly susceptible to decarboxylation at elevated temperatures or in acidic media, reverting to the 2-aroylindole.

Part 1: The "Pfitzinger Trap" (Isomer Confusion)

Problem Identification

User Query: "I reacted Isatin with Acetophenone in KOH/Ethanol, expecting 2-benzoylindole-3-carboxylic acid. The product melts at >200°C and is insoluble in acid. NMR shows a singlet at ~8.0 ppm. What happened?"

Diagnosis: You have synthesized 2-phenylquinoline-4-carboxylic acid (Atophan), not the indole.

  • Mechanism: Under alkaline conditions (KOH/NaOH), the isatin ring opens to form isatinate. The ketone enolate attacks the ketone carbonyl of the isatinate. Instead of recyclizing to an indole, the intermediate undergoes a condensation-cyclization to form the thermodynamically stable quinoline ring (Pfitzinger Reaction) [1].

The Divergent Pathway (Visualized)

Pfitzinger_vs_Indole cluster_legend Pathway Selectivity Isatin Isatin (Starting Material) Intermediate Aldol Intermediate (Open Ring Isatinate) Isatin->Intermediate Ring Opening Acetophenone Acetophenone (Reagent) Acetophenone->Intermediate Base Strong Base (KOH/NaOH, Heat) Acid Acidic/Neutral (Specific Catalysts) Quinoline 2-Phenylquinoline-4-COOH (Thermodynamic Product) Intermediate->Quinoline Condensation (Pfitzinger) Indole 2-Benzoylindole-3-COOH (Kinetic/Scaffold Product) Intermediate->Indole Rare/Difficult (Requires C3-protection)

Caption: The Pfitzinger Reaction (Red Path) dominates under basic conditions, yielding Quinolines. Indole formation (Green Path) requires avoiding ring expansion.

Corrective Protocol: How to obtain the Indole

To synthesize the 2-aroyl-1H-indole-3-carboxylic acid , you must avoid the Pfitzinger rearrangement. The most robust method involves Acylation of Indoles or Hydrolysis of Esters , rather than direct condensation.

Recommended Route: Hydrolysis of Ethyl 2-aroylindole-3-carboxylate

  • Precursor Synthesis: React ethyl 2-aminobenzoylacetate (or related

    
    -keto esters) with arylglyoxals, or use the Fischer Indole Synthesis  with carefully selected hydrazones (though 2-acyl groups often interfere).
    
  • Alternative: Friedel-Crafts acylation of ethyl indole-3-carboxylate is difficult due to C3 deactivation. A better approach is the oxidation of 2-benzylindole-3-carboxylic esters using DDQ or similar oxidants before hydrolysis.

Part 2: Decarboxylation Troubleshooting

Problem Identification

User Query: "I successfully isolated the crude acid, but after recrystallization from hot acetic acid, the melting point dropped, and the Mass Spec shows M-44. Why?"

Diagnosis: Thermal decarboxylation occurred.

  • Cause: Indole-3-carboxylic acids are electronically predisposed to lose CO₂. The electron-rich indole ring facilitates the extrusion of carbon dioxide to restore the neutral indole species, especially when protonated at C3 or under thermal stress [2].

  • Trigger: Recrystallization in acidic media (Acetic Acid) or high-boiling solvents (DMSO/DMF at >100°C).

Decarboxylation Mechanism[1][2][3][4]

Decarboxylation IndoleAcid Indole-3-COOH (Substrate) Protonation Protonation at C3 (Acidic Media) IndoleAcid->Protonation Zwitterion C3-Cation Intermediate (Resonance Stabilized) Protonation->Zwitterion LossCO2 Loss of CO2 Zwitterion->LossCO2 Product 2-Aroylindole (Decarboxylated) LossCO2->Product

Caption: Acid-catalyzed thermal decarboxylation mechanism of indole-3-carboxylic acids.

Stabilization Protocol
ParameterUnsafe Condition (Avoid)Safe Condition (Recommended)
Solvent Acetic Acid, DMSO (hot), DMF (hot)Ethanol, Methanol, Water (Basic)
Temperature > 80°C< 50°C (Vacuum dry)
Workup pH pH < 2 (Strong Mineral Acid)pH 4-5 (Buffered, e.g., Citric Acid)
Storage Room Temp, Light Exposure-20°C, Argon Atmosphere

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use the Fischer Indole Synthesis to make this? A: Generally, no. The Fischer synthesis typically requires harsh acidic conditions (polyphosphoric acid, ZnCl₂) and high heat, which will decarboxylate the resulting 3-carboxylic acid immediately if it forms. Furthermore, starting with a phenylhydrazone of a 1,3-dicarbonyl (to get the 2-aroyl and 3-carboxyl groups) often leads to complex mixtures or pyrazoles.

Q2: My product is insoluble in water but dissolves in NaHCO₃. Is it pure? A: Solubility in Sodium Bicarbonate (NaHCO₃) confirms the presence of the free carboxylic acid (pKa ~4-5). If it were the decarboxylated indole (2-aroylindole), it would remain insoluble in bicarbonate. This is a good rapid test for the integrity of the -COOH group.

Q3: How do I purify the compound if I can't heat it? A: Use Acid-Base Precipitation :

  • Dissolve the crude solid in cold 1M NaOH (forms the sodium carboxylate).

  • Filter off any insoluble impurities (decarboxylated byproducts often remain solid).

  • Slowly acidify the filtrate with cold 1M HCl to pH ~4 while stirring on ice.

  • Filter the precipitate and dry in a vacuum desiccator over P₂O₅. Do not oven dry.

Q4: I see a peak at 1700 cm⁻¹ and 1640 cm⁻¹ in IR. What are they? A:

  • 1700-1720 cm⁻¹: The C=O stretch of the carboxylic acid (C3).

  • 1620-1650 cm⁻¹: The C=O stretch of the aroyl ketone (C2).

  • Note: If the 1700 band disappears, you have decarboxylated the product.

References

  • Lindwall, H. G., & Maclennan, J. S. (1932). A Condensation of Acetophenone with Isatin by the Knoevenagel Method.[1] Journal of the American Chemical Society.[1] Link

  • Zhou, X. Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications. Link

  • Luo, Y., et al. (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids.[2][3] The Journal of Organic Chemistry. Link

Sources

troubleshooting inconsistent results in biological assays with 2-benzoyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Inconsistent Potency and Variability in Biological Assays Compound: 2-Benzoyl-1H-indole-3-carboxylic acid (CAS: 74588-82-2) Support Level: Tier 3 (Senior Application Scientist)

Introduction: Understanding Your Molecule

Welcome to the technical support center. If you are experiencing "bouncing" IC50 values, steep dose-response curves (Hill slope > 2.0), or loss of activity over time with 2-benzoyl-1H-indole-3-carboxylic acid , you are likely battling the specific physicochemical "personality" of this scaffold.

This molecule possesses a "Jekyll and Hyde" profile common in early drug discovery:

  • The Indole Core: Lipophilic and prone to oxidation/light sensitivity.

  • The C3-Carboxylic Acid: Introduces pH-dependent ionization (pKa ~4.2–4.8).

  • The 2-Benzoyl Group: Adds significant planarity and hydrophobicity (LogP ~3.1), increasing the risk of colloidal aggregation .

This guide prioritizes the three most common failure modes: Colloidal Aggregation , pH-Dependent Potency Shifts , and Compound Instability .

Part 1: The "False Positive" Trap (Colloidal Aggregation)[1][2]

Symptom:

  • Steep dose-response curves (Hill slope > 1.5 or < 0.5 depending on fit).

  • Inhibition disappears when enzyme concentration is increased.[1]

  • Inhibition disappears when 0.01% Triton X-100 is added.

Root Cause: Planar, hydrophobic molecules like 2-benzoyl-1H-indole-3-carboxylic acid often form sub-micrometer colloidal particles in aqueous buffers. These colloids sequester enzymes non-specifically, leading to false inhibition.[2][1][3] This is the #1 cause of inconsistency for this class of compounds [1].

Diagnostic Workflow:

AggregationCheck Start Start: Inconsistent IC50 Data CheckSlope Check Hill Slope Is it > 1.5? Start->CheckSlope DetergentTest Add 0.01% Triton X-100 to Assay Buffer CheckSlope->DetergentTest Yes CheckSlope->DetergentTest No (but variable) Retest Retest IC50 DetergentTest->Retest Compare Compare IC50 (+/- Detergent) Retest->Compare ResultA Potency Lost: Confirmed Aggregator Compare->ResultA Shift > 3-fold ResultB Potency Retained: True Binder Compare->ResultB Shift < 2-fold

Figure 1: Decision tree for identifying colloidal aggregation artifacts.

Corrective Protocol:

  • Detergent Spike: Always include a non-ionic detergent in your assay buffer.

    • Recommendation: 0.01% Triton X-100 or 0.005% Tween-20.

    • Why: Detergents disrupt the colloid surface tension, breaking up aggregates below their Critical Aggregation Concentration (CAC) [2].

  • Enzyme Concentration Check: If IC50 shifts linearly with enzyme concentration (e.g., doubling enzyme doubles IC50), you are observing stoichiometric sequestration (aggregation), not competitive binding.

Part 2: The pH Sensitivity Trap

Symptom:

  • Results vary between different assay runs or different labs.

  • Potency drops significantly when moving from a biochemical assay (pH 7.0) to a cell-based assay (pH 7.4) or lysosomal assay (pH 5.0).

Root Cause: The C3-carboxylic acid moiety has a pKa of approximately 4.2 to 4.8 .

  • At pH 7.4: The molecule is >99% ionized (anionic, -COO⁻).

  • At pH 4.5: The molecule is ~50% neutral (-COOH).

If your target binding pocket requires a neutral hydrogen bond donor, the ionized form (predominant at physiological pH) may be inactive. Conversely, if the pocket contains a cationic residue (Arg/Lys), the anionic form is required. Small drifts in buffer pH (e.g., 7.2 vs 7.6) can alter the effective concentration of the active species.

Data Summary: Solvent & Buffer Compatibility

ParameterSpecificationRecommendation
DMSO Solubility High (>10 mM)Prepare 10 mM stocks. Avoid freeze-thaw cycles >3 times.
Aqueous Solubility Low (<50 µM)Critical: Do not dilute directly from 100% DMSO to aqueous buffer. Use an intermediate step (see below).
Buffer pH SensitiveUse strong buffering capacity (e.g., 50 mM HEPES) to prevent pH drift.
pKa ~4.5 (Carboxyl)Record exact pH of every assay run.

Corrective Protocol:

  • Standardize pH: Ensure your assay buffer is titrated at the temperature of the assay (pH changes with temperature).

  • Intermediate Dilution Step: To prevent "shock precipitation" (where the compound crashes out immediately upon hitting water), use the 3-Step Dilution Method :

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay Well (1% DMSO) Inter->Final 1:10 Dilution (into Assay Mix)

Figure 2: Intermediate dilution strategy to maintain solubility.

Part 3: Chemical Stability & Handling

Symptom:

  • Stock solution turns yellow/brown over weeks.

  • Fresh powder yields different results than stored DMSO stocks.

Root Cause: Indole derivatives are electron-rich and prone to oxidative degradation , particularly at the C2 and C3 positions. While the benzoyl group adds some stability, the indole nitrogen (NH) and the conjugated system remain susceptible to UV light and oxidation.

Corrective Protocol:

  • Amber Storage: Store all solid and solubilized compounds in amber glass vials to block UV light.

  • Argon/Nitrogen Flush: When storing DMSO stocks for >1 week, flush the headspace with inert gas to prevent oxidation.

  • Fresh Prep: For critical IC50 determination, prepare fresh DMSO stocks from powder. Do not rely on stocks older than 1 month unless verified by LC-MS.

FAQ: Frequently Asked Questions

Q: Can I use this compound in a cell-based assay? A: Yes, but be aware of the "Ion Trapping" effect. Since the molecule is acidic (pKa ~4.5), it will be charged at cytosolic pH (7.4) and may have difficulty crossing membranes unless there is active transport. However, once inside acidic organelles (lysosomes), it may become neutral and accumulate. Always verify cellular permeability (e.g., PAMPA or Caco-2 data) before assuming target engagement.

Q: My IC50 is 5 µM, but the literature says 50 nM. Why? A: Check the buffer composition in the literature.

  • Did they use BSA? (Albumin binds lipophilic indoles, shifting the free fraction and raising the apparent IC50).

  • Did they use detergent? (If they didn't, their 50 nM might be an aggregation artifact; your 5 µM might be the real value).

Q: Is the benzoyl group stable? A: Generally, yes. However, under strongly acidic conditions and high heat, decarboxylation of the C3-acid can occur, leaving 2-benzoylindole. Avoid heating the compound above 60°C in acidic media.

References
  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted world. Drug Discovery Today, 11(23-24), 1074-1081.

    • Key Insight: Defines the mechanism of colloidal aggregation and how it creates false positives in indole-based assays.
  • Feng, B. Y., & Shoichet, B. K. (2006).[3] A detergent-based assay for the detection of promiscuous inhibitors.[4] Nature Protocols, 1(2), 550-553.

    • Key Insight: Provides the standard Triton X-100 protocol to valid
  • NCBI Assay Guidance Manual. (2012). Assay Interference by Chemical Aggregates.[4] Bethesda (MD): National Library of Medicine (US).

    • Key Insight: Comprehensive guide on troubleshooting solubility and aggregation issues in high-throughput screening.

Sources

addressing peak tailing in HPLC analysis of 2-benzoyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Peak Tailing & Asymmetry Resolution Assigned Specialist: Senior Application Scientist

Molecule Profile & Triage

Before troubleshooting, we must understand the "personality" of your analyte. 2-benzoyl-1H-indole-3-carboxylic acid is not a generic small molecule; it presents a specific set of physicochemical challenges:

  • The Acidic Core: The carboxylic acid at position 3 has a pKa typically in the range of 3.5 – 4.2 .

  • The Hydrophobic Bulk: The 2-benzoyl group adds significant steric bulk and hydrophobicity (LogP > 3), necessitating high organic content for elution.

  • The Indole Trap: The nitrogen in the indole ring is not basic (pKa < -2), but the ring system is electron-rich (pi-acidic), making it prone to pi-pi stacking and hydrogen bonding with active silanols on the column stationary phase.

Diagnostic Triage: Which Tailing are you seeing?
SymptomProbable CauseImmediate Action
Classic Tailing (As > 1.5) Ionization Equilibrium The mobile phase pH is likely too close to the pKa (pH 3–5). The molecule is "flickering" between neutral and ionized states.
"Shark Fin" / Fronting Solvent Mismatch You dissolved the sample in 100% DMSO or Methanol, but your initial mobile phase is high-aqueous.
Broad / Tailing Base Silanol Interaction The indole ring is sticking to exposed silanols on the silica surface.

Troubleshooting Workflows (Protocols)

Protocol A: The "Acidic Lock" (pH Control)

The Issue: If your mobile phase pH is between 3.0 and 5.0, the carboxylic acid is partially ionized. This results in two species (R-COOH and R-COO⁻) traveling at different speeds, causing band broadening and tailing.

The Fix: You must suppress ionization completely.

  • Target pH: 2.0 – 2.5 .

  • Buffer Selection:

    • UV Detection: Use 0.1% Trifluoroacetic Acid (TFA) .[1] TFA is the "gold standard" here because it lowers pH and acts as an ion-pairing agent that masks silanols.

    • MS Detection: Use 0.1% Formic Acid . Note: Formic acid is weaker (pH ~2.7). If tailing persists, you may need to increase concentration to 0.2% or switch to Difluoroacetic Acid (DFA).

Protocol B: The "Strong Solvent" Correction

The Issue: This molecule is hydrophobic. Researchers often dissolve it in pure DMSO or Methanol. When you inject a 10µL plug of DMSO into a mobile phase that is 90% water (at the start of a gradient), the analyte precipitates or travels faster than the mobile phase at the column head, causing peak distortion that mimics tailing.

The Fix:

  • Dilution Step: Dissolve your stock (e.g., 1 mg/mL in DMSO) 1:10 with the starting mobile phase (e.g., Water/Acetonitrile + Acid).

  • Injection Volume: Reduce injection volume to < 5 µL if solubility limits dilution.

Protocol C: Stationary Phase Selection

The Issue: Older "Type A" silica columns have high metal content and acidic silanols that bind to the indole ring and the carboxylic acid.

The Fix:

  • Column Type: Use a Type B (High Purity) Silica column with extensive End-capping .

  • Bonding: A "Polar Embedded" group (e.g., Amide-C18) can sometimes shield the silanols better than a standard C18 for indole derivatives.

Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process and the chemical mechanism of the problem.

Figure 1: Peak Tailing Diagnostic Tree

TroubleshootingTree Start START: Peak Tailing Observed (Asymmetry > 1.2) Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Check_Solvent Is Sample Solvent >50% Stronger than MP? Check_pH->Check_Solvent Yes (pH is low) Action_Acid ACTION: Add 0.1% TFA (Target pH 2.0-2.3) Check_pH->Action_Acid No (pH is > 3) Check_Column Is Column 'End-capped'? Check_Solvent->Check_Column No (Matched Solvent) Action_Dilute ACTION: Dilute Sample with Initial Mobile Phase Check_Solvent->Action_Dilute Yes (Pure DMSO/MeOH) Action_Replace ACTION: Switch to High-Purity End-capped C18 Check_Column->Action_Replace No / Unknown Action_Metal ACTION: Check for Metal Chelation. Flush system / Add EDTA? Check_Column->Action_Metal Yes

Caption: Step-by-step logic flow for isolating the root cause of peak asymmetry.

Figure 2: The Ionization Trap (Mechanism)

Mechanism cluster_0 pH 4.0 (Problem Zone) cluster_1 pH 2.0 (Target Zone) NodeA R-COOH (Neutral) NodeB R-COO⁻ (Ionized) NodeA->NodeB Fast Equilibrium Silanol Silanol Surface (Si-OH) NodeB->Silanol Repulsion/Interaction NodeC R-COOH (Fully Protonated) NodeC->Silanol Minimal Interaction

Caption: At pH 4.0, the molecule splits between states, causing peak broadening. At pH 2.0, it remains unified.

Frequently Asked Questions (FAQs)

Q: I am using Formic Acid (0.1%) for LC-MS, but the peak is still slightly tailing. Can I use TFA? A: TFA is superior for peak shape because it is a stronger acid and a better ion-pairing reagent. However, TFA causes significant signal suppression in Electrospray Ionization (ESI-MS).

  • Compromise: Try Difluoroacetic Acid (DFA) . It offers peak shape closer to TFA but with significantly less signal suppression than TFA [1]. Alternatively, add 5-10mM Ammonium Formate to your Formic Acid mobile phase; the added ionic strength can help mask secondary interactions.

Q: Why does the benzoyl group matter for the chromatography? A: The benzoyl group at position 2 makes the molecule significantly more hydrophobic than a standard indole-3-carboxylic acid. This means you will need a higher percentage of organic solvent (Acetonitrile/Methanol) to elute it. If your gradient starts too low (e.g., 5% B), the molecule might "stick" to the head of the column until the gradient rises, potentially causing peak focusing issues if the sample solvent is too strong [2].

Q: Could metal contamination be the cause? A: Yes. The carboxylic acid and the carbonyl oxygen of the benzoyl group can form a chelation pocket for metals (Iron/Steel) in the frit or column body. If tailing persists despite pH control, try flushing the system with a passivation agent or use a "bio-inert" (PEEK-lined) column hardware [3].

References

  • Sigma-Aldrich. (n.d.). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Retrieved from

  • Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from

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Technical Support Center: Minimizing N-Acylated Byproducts in Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with N-acylated byproduct formation during indole synthesis. Our goal is to provide in-depth, actionable insights and troubleshooting strategies rooted in mechanistic principles to help you optimize your synthetic routes.

Introduction: The Challenge of N-Acylation

The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] However, its synthesis is often plagued by side reactions. One of the most common and frustrating of these is the formation of N-acylated byproducts, where the acyl group meant for another position (commonly C3) inadvertently attaches to the indole nitrogen.[1] This not only reduces the yield of the desired product but also complicates purification.

This guide will walk you through the mechanistic origins of this problem and provide a series of troubleshooting steps and alternative protocols to regain control over your reaction's selectivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I getting significant N-acylation in my Fischer indole synthesis?

A: The Fischer indole synthesis, while robust, is sensitive to reaction conditions, particularly the choice and concentration of the acid catalyst.[3][4][5] The reaction proceeds through an ene-hydrazine intermediate. Under strongly acidic conditions, this intermediate can be protonated at the α-nitrogen (Nα), which is a key step for the desired[1][1]-sigmatropic rearrangement to form the C-C bond.[6]

However, if the reaction conditions are not optimal, or if certain electron-donating substituents are present on your carbonyl compound, an alternative pathway of N-N bond cleavage can become dominant.[3][6] This leads to the failure of the cyclization and can contribute to a complex mixture of byproducts. While not direct N-acylation, the harsh acidic conditions used in some Fischer syntheses can make the indole nitrogen susceptible to acylation if any acylating agents are present or formed in situ.

Troubleshooting Steps:

  • Optimize the Acid Catalyst: Systematically screen both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃).[4] The concentration is also critical and often requires empirical optimization.[3]

  • Control the Temperature: The Fischer indole synthesis is highly sensitive to temperature.[3] Running the reaction at the lowest effective temperature can often minimize side reactions.

  • Consider a Two-Step Procedure: If you are performing a one-pot synthesis, consider isolating the hydrazone first before proceeding with the acid-catalyzed cyclization. This can sometimes lead to a cleaner reaction.

Q2: I'm attempting a Friedel-Crafts acylation at the C3 position but getting a mixture of N-acyl and C3-acyl indoles. How can I improve C3 selectivity?

A: This is a classic selectivity problem. The indole nitrogen, while less nucleophilic than the C3 position, can still compete for the acylating agent, especially under certain conditions.[1][7] The formation of the N-acylindole is often kinetically favored, while the C3-acylindole is the thermodynamically more stable product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor C3-acylation selectivity.

Strategy 1: Employ a Protecting Group (Recommended) The most reliable way to prevent N-acylation is to temporarily block the indole nitrogen with a protecting group.[3][8] Electron-withdrawing groups like tosyl (Ts), Boc, or phenylsulfonyl (PhSO₂) are excellent choices.[3][9] These groups decrease the electron density of the indole ring, making the nitrogen less nucleophilic and directing acylation to the C3 position.[8]

Strategy 2: Modify Reaction Conditions

  • Lewis Acid Choice: The choice of Lewis acid can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, In(OTf)₃) to find the optimal conditions for your substrate.

  • Solvent Effects: The polarity of the solvent can affect the reaction outcome. Less polar solvents may favor C3 acylation.

  • Temperature: Running the reaction at lower temperatures can sometimes favor the kinetic N-acylated product, so a higher temperature might favor the thermodynamic C3 product, but this needs to be balanced with potential degradation.

Q3: My protecting group is difficult to remove or is cleaved during my reaction. What are my options?

A: The choice of protecting group is critical and must be compatible with your overall synthetic plan.[8] If you are experiencing issues with protecting group stability or removal, consider the following alternatives.

Protecting GroupCommon Cleavage ConditionsTroubleshooting Solutions for Difficult Removal
Boc TFA in DCM; HCl in DioxaneFor stubborn substrates, use stronger conditions like thermolytic deprotection in refluxing TFE or HFIP.[10] For acid-sensitive molecules, switch to basic conditions like catalytic NaOMe in methanol.[10]
Tosyl (Ts) Strong base (NaOH/KOH) at high temp.; Li/NH₃For milder deprotection, cesium carbonate in a THF-methanol mixture is highly effective and tolerates many functional groups.[11]
Pivaloyl Notoriously difficult to remove with standard methods.[12][13]Treatment with lithium diisopropylamide (LDA) in THF at 40-45 °C has proven to be an efficient method for deprotecting a variety of N-pivaloylindoles.[8][12]
Phenylsulfonyl (PhSO₂) Basic conditionsThis group is generally easier to remove than tosyl under basic conditions.[9]

Section 2: Advanced Protocols and Methodologies

For challenging cases, a change in your acylation strategy may be necessary. Below are detailed protocols for N-protection and an alternative acylation method that avoids the use of harsh acylating agents.

Protocol 1: N-Protection of Indole with Tosyl Chloride

This protocol describes a standard procedure for protecting the indole nitrogen, which is a crucial first step to ensure regioselective C3-acylation.

Materials:

  • Indole derivative

  • Tosyl Chloride (TsCl)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole derivative (1.0 eq).

  • Add anhydrous THF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of TsCl (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chemoselective N-Acylation Using Thioesters

Traditional acylation often uses highly reactive acyl chlorides, which can lead to poor selectivity.[1][14] A milder, more chemoselective method involves the use of thioesters as the acyl source, which has been shown to be highly effective for N-acylation.[14][15]

Materials:

  • Indole derivative (1.0 eq)

  • Thioester (3.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)[14][15]

  • Xylene

Procedure:

  • In a reaction vial, combine the indole derivative, the thioester, and cesium carbonate.

  • Add xylene as the solvent.

  • Seal the vial and heat the mixture to 140 °C.

  • Stir the reaction for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Optimization Data for Thioester N-Acylation: The choice of base and solvent is critical for this transformation.

BaseSolventYield (%)
Cs₂CO₃ Xylene 97
NaOt-BuXylene82
NaOHXyleneTrace
K₂CO₃XyleneTrace
NoneXyleneNo Reaction
Cs₂CO₃Toluene89
Cs₂CO₃DMF0
Cs₂CO₃THF0
Data adapted from a study on the chemoselective N-acylation of indoles.[15]
Protocol 3: Deprotection of N-Tosyl Indole using Cesium Carbonate

This method provides a mild and efficient way to remove the tosyl group, which is particularly useful for substrates containing other sensitive functional groups.[11]

Materials:

  • N-Tosyl indole derivative

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Dissolve the N-tosyl indole in a 2:1 mixture of THF and MeOH.

  • Add cesium carbonate to the solution.

  • Stir the reaction at room temperature or reflux, monitoring progress by TLC. Reaction times can vary from 1 to 15 hours depending on the substrate's electronic properties.[11]

  • Upon completion, concentrate the mixture under reduced pressure.

  • Add water to the residue and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indole.

Section 3: Mechanistic Insights

Understanding the underlying mechanisms is key to effective troubleshooting.

The N vs. C3 Acylation Dilemma

The indole ring is an electron-rich heterocycle. The highest electron density is at the C3 position, making it the most nucleophilic carbon and the typical site for electrophilic substitution.[1] However, the nitrogen atom also possesses a lone pair of electrons and can act as a nucleophile.

Acylation_Mechanism Indole Indole + Acylating Agent (RCO-X) Transition_N Kinetic Control (Lower Activation Energy) Indole->Transition_N Path A Transition_C3 Thermodynamic Control (Higher Activation Energy) Indole->Transition_C3 Path B N_Acyl N-Acyl Indole (Kinetic Product) Transition_N->N_Acyl C3_Acyl C3-Acyl Indole (Thermodynamic Product) Transition_C3->C3_Acyl N_Acyl->C3_Acyl Rearrangement (under certain conditions)

Caption: Competing pathways in indole acylation.

  • Path A (N-Acylation): This pathway generally has a lower activation energy and is kinetically favored. It occurs rapidly, especially at lower temperatures.

  • Path B (C3-Acylation): This pathway leads to the more stable aromatic substitution product and is thermodynamically favored.

The key to minimizing the N-acylated byproduct is to either completely block Path A using a protecting group or to choose reaction conditions (catalyst, temperature, solvent) that heavily favor Path B.

References

  • Various Authors. (2025). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Multiple sources.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. Available at: [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Retrieved from [Link]

  • Deredas, D., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. Available at: [Link]

  • Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. LOCKSS.
  • Seijas, J. A., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. Available at: [Link]

  • Various Authors. (2025). A New Protecting-Group Strategy for Indoles.
  • Wipf, P., & Engler, A. (2009). Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC. Available at: [Link]

  • Various Authors. (2021). Indole arylation with different N-protecting groups.
  • Various Authors. (2024). Methods for N-acylation of indole with carboxylic acid (derivatives).
  • Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation.
  • Mooney, R. P., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

  • Seijas, J. A., et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Kumar, S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate.
  • van der Eijk, J. M., et al. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.
  • Nagarajan, R., & Perumal, P. T. (2002). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Semantic Scholar.
  • Krchňák, V., & Dvořák, Č. A. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3149. Available at: [Link]

  • Miranda, M. S., et al. (2005). Effect of Temperature on the Acidolysis of N-acyl-N,alpha,alpha-trialkyl Glycine Amides as Related to the Nature of Substituents. Journal of Peptide Science, 11(5), 283-291. Available at: [Link]

  • Gorske, J. J., et al. (2009). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 74(15), 5559–5564. Available at: [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. Available at: [Link]

  • Various Authors. (n.d.). Development of one-pot direct N-acylation of indole with carboxylic...
  • Suvorov, N. N., et al. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2009(3), M612. Available at: [Link]

  • Robinson, B. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 639-643. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Fischer Synthesis of 3-(N-Acylamino)-2-phenylindoles.
  • Lau, O. L., & Yang, S. F. (1976). Mechanism of Indole-3-acetic Acid Conjugation: No Induction by Ethylene. Planta, 128(1), 89-91. Available at: [Link]

  • Li, X., & Zhang, D. (2024). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers. Available at: [Link]

  • National Science Foundation. (n.d.). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles.

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Technical Support Center: Troubleshooting Low Cell Permeability of 2-benzoyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-benzoyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of this compound. As Senior Application Scientists, we have compiled this resource to provide you with in-depth troubleshooting strategies and foundational knowledge to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 2-benzoyl-1H-indole-3-carboxylic acid and what are its key structural features?

2-benzoyl-1H-indole-3-carboxylic acid is a small molecule with the chemical formula C₁₆H₁₁NO₃ and a molecular weight of 265.26 g/mol .[1] Its structure consists of an indole core, which is a bicyclic aromatic heterocycle, substituted with a benzoyl group at the 2-position and a carboxylic acid group at the 3-position. The presence of the carboxylic acid group is a key feature influencing its physicochemical properties, including its solubility and cell permeability.

Q2: Why might 2-benzoyl-1H-indole-3-carboxylic acid exhibit low cell permeability?

The low cell permeability of 2-benzoyl-1H-indole-3-carboxylic acid can be attributed to several factors, primarily related to its carboxylic acid moiety. At physiological pH, the carboxylic acid group will be predominantly deprotonated, resulting in a negatively charged carboxylate anion. This charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[2][3]

Q3: What are the general principles governing the passive diffusion of small molecules across the cell membrane?

Passive diffusion is a key mechanism for the cellular uptake of many small molecule drugs. It is largely governed by the molecule's physicochemical properties, including its lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. Generally, compounds with higher lipophilicity, lower molecular weight (under 500 Da), and fewer hydrogen bond donors and acceptors tend to exhibit better passive diffusion.[4] The charged nature of 2-benzoyl-1H-indole-3-carboxylic acid at physiological pH is a major impediment to this process.

Q4: Are there any known biological targets for indole-3-carboxylic acid derivatives?

Yes, indole-3-carboxylic acid derivatives are a versatile class of compounds with a wide range of biological activities. They have been investigated as inhibitors of various enzymes, including microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase, which are involved in inflammatory processes.[5][6] Additionally, they have been explored as antagonists for the auxin receptor protein TIR1 in plants and as potential antimicrobial agents.[7][8][9]

In-Depth Troubleshooting Guides

Problem 1: My compound is precipitating in the cell culture medium.

Q: I'm observing precipitation of 2-benzoyl-1H-indole-3-carboxylic acid when I add it to my cell culture medium. What is causing this and how can I resolve it?

A: Precipitation in aqueous media is a common issue for organic small molecules with low water solubility.[10] The indole and benzoyl groups in your compound contribute to its hydrophobicity, while the carboxylic acid provides some water solubility, particularly at higher pH.

Potential Causes and Solutions:

  • Low Aqueous Solubility: The compound's intrinsic solubility in your cell culture medium may be low.

    • Solution 1: Optimize Solvent and Concentration. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[10] When diluting into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to determine the highest workable concentration that does not lead to precipitation.

    • Solution 2: pH Adjustment. The solubility of carboxylic acids is pH-dependent.[3] At lower pH, the carboxylic acid is protonated and less soluble, while at higher pH, it is deprotonated (carboxylate) and more soluble. You can try to slightly increase the pH of your stock solution before final dilution, but be mindful of the pH tolerance of your cell line.

    • Solution 3: Use of Solubilizing Agents. Consider the use of biocompatible solubilizing agents or cyclodextrins to enhance the compound's solubility in your culture medium.

  • Interaction with Medium Components: Components in your cell culture medium, such as proteins or salts, may be causing the compound to precipitate.

    • Solution: Test Solubility in Simpler Buffers. Assess the compound's solubility in simpler buffered solutions (e.g., PBS) to determine if medium components are the issue. If the compound is soluble in simpler buffers, you may need to adjust your dosing protocol, such as by reducing the serum concentration during the initial incubation period.

Problem 2: I am seeing low intracellular concentrations of my compound.

Q: I've managed to dissolve my compound in the medium, but subsequent analysis (e.g., by LC-MS/MS of cell lysates) shows very low intracellular concentrations. How can I improve the cellular uptake?

A: Low intracellular accumulation is the central issue of poor cell permeability. For an acidic compound like 2-benzoyl-1H-indole-3-carboxylic acid, the primary barrier is the cell membrane's lipid bilayer.

Strategies to Enhance Cellular Uptake:

  • Prodrug Approach: A common strategy to improve the permeability of carboxylic acid-containing drugs is to mask the carboxylic acid group with a lipophilic, cleavable moiety, creating a prodrug.[2] This ester prodrug can more easily cross the cell membrane, and once inside the cell, intracellular esterases can cleave the ester bond to release the active carboxylic acid.

    • Example: Synthesize a methyl or ethyl ester of 2-benzoyl-1H-indole-3-carboxylic acid.

  • Use of Permeabilizing Agents: Certain non-toxic agents can transiently increase the permeability of the cell membrane.

    • Note: This approach should be used with caution as it can affect overall cell health and may not be suitable for all experimental aims.

  • Investigate Active Transport Mechanisms: While passive diffusion is likely to be low, it is worth exploring if any active transport mechanisms could be involved. Some organic anion transporters (OATs) can facilitate the uptake of acidic compounds.

    • Experimental Suggestion: Use known inhibitors of OATs to see if the (already low) uptake is further reduced. This would suggest the involvement of an active transport mechanism.

Problem 3: My biological assay shows no effect, and I suspect it's due to poor permeability.

Q: I am not observing the expected biological effect of 2-benzoyl-1H-indole-3-carboxylic acid in my cell-based assay. How can I confirm that low permeability is the culprit?

A: It is crucial to differentiate between a lack of intrinsic activity and a failure to reach the intracellular target.

Experimental Approaches to Assess Cell Permeability:

  • Direct Measurement of Intracellular Concentration:

    • Method: Treat cells with the compound for a defined period, then thoroughly wash the cells to remove any compound adhering to the outside of the cell membrane. Lyse the cells and quantify the intracellular concentration of the compound using a sensitive analytical method like LC-MS/MS.[11]

    • Interpretation: If the intracellular concentration is significantly lower than the concentration in the medium, this is strong evidence of poor permeability.

  • Cell-Free vs. Cell-Based Assays:

    • Method: If you are studying the effect of the compound on a specific enzyme, compare its activity in a cell-free (biochemical) assay with its activity in a whole-cell (cell-based) assay.

    • Interpretation: If the compound is potent in the cell-free assay but shows little to no activity in the cell-based assay, this strongly suggests a permeability issue.

  • Use of a More Permeable Analog:

    • Method: If possible, synthesize or obtain a more permeable analog of your compound, such as the ethyl ester prodrug mentioned earlier.

    • Interpretation: If the more permeable analog shows the expected biological effect in the cell-based assay, this supports the hypothesis that the parent compound's lack of activity is due to poor uptake.

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Cell Culture Medium
  • Prepare a 10 mM stock solution of 2-benzoyl-1H-indole-3-carboxylic acid in 100% DMSO.

  • Create a series of dilutions of the stock solution in cell culture medium (e.g., DMEM with 10% FBS) to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent and below 0.5% in all samples.

  • Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate the solutions at 37°C for 2 hours.

  • Visually inspect for any precipitation.

  • For a more quantitative assessment, measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).[10] An increase in absorbance compared to the vehicle control indicates precipitation.

Protocol 2: Measuring Intracellular Compound Concentration by LC-MS/MS
  • Plate cells (e.g., A549 or HeLa) in a 6-well plate and grow to ~90% confluency.

  • Treat the cells with 2-benzoyl-1H-indole-3-carboxylic acid at the desired concentration for a specified time (e.g., 4 hours).

  • Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Collect the cell lysate and centrifuge to pellet cellular debris.

  • Analyze the supernatant for the concentration of 2-benzoyl-1H-indole-3-carboxylic acid using a validated LC-MS/MS method.

  • Normalize the intracellular concentration to the total protein content of the lysate (determined by a BCA assay).

Visualizations

Workflow for Troubleshooting Low Permeability

Caption: A logical workflow for diagnosing and addressing low cell permeability.

Factors Influencing Cell Permeability

PermeabilityFactors cluster_physicochemical Physicochemical Properties cluster_biological Biological Factors Compound 2-benzoyl-1H-indole-3-carboxylic acid CarboxylicAcid Carboxylic Acid Group (Ionized at physiological pH) Compound->CarboxylicAcid Lipophilicity Lipophilicity (logP) Compound->Lipophilicity MolecularWeight Molecular Weight Compound->MolecularWeight H_Bonding Hydrogen Bonding Compound->H_Bonding Transporters Efflux/Influx Transporters Compound->Transporters Membrane Cell Membrane (Lipid Bilayer) CarboxylicAcid->Membrane hinders passive diffusion Lipophilicity->Membrane influences passive diffusion MolecularWeight->Membrane affects diffusion rate H_Bonding->Membrane reduces permeability

Caption: Key factors influencing the cell permeability of the compound.

References

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link]

  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers. [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH. [Link]

  • Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. iris.unina.it. [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC - NIH. [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters | Request PDF. ResearchGate. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. C&EN. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. [Link]

  • Methods for Measuring Permeability. Regulation of Endothelial Barrier Function - NCBI. [Link]

  • Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. [Link]

  • Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. PMC - NIH. [Link]

  • Factors Affecting Cell Membrane Structure (A-level Biology). Study Mind. [Link]

  • Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. NIH. [Link]

  • FITC dextran permeability assay for tight junctions. BMG LABTECH. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications. [Link]

  • Drug–Membrane Permeability across Chemical Space. ACS Central Science. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Benzoyl-1H-indole-3-carboxylic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its versatility allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth comparison of the biological activities of 2-benzoyl-1H-indole-3-carboxylic acid and its corresponding methyl ester, methyl 2-benzoyl-1H-indole-3-carboxylate. Understanding the impact of the carboxylate versus the methyl ester moiety at the C3 position is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

The Significance of the Indole Scaffold

The indole ring system is a key structural motif in a multitude of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.[3] Derivatives of indole-3-carboxylic acid, in particular, have garnered significant attention for their broad spectrum of pharmacological activities.[3][4][5]

Rationale for Comparison: The Acid vs. The Ester

The conversion of a carboxylic acid to its methyl ester is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. This seemingly simple modification can have profound effects on a molecule's solubility, lipophilicity, membrane permeability, and metabolic stability, which in turn can significantly alter its biological activity. This guide will explore these differences in the context of 2-benzoyl-1H-indole-3-carboxylic acid and its methyl ester.

Synthesis of 2-Benzoyl-1H-indole-3-carboxylic Acid and its Methyl Ester

The synthesis of these target compounds typically involves a multi-step process. While specific procedures for the 2-benzoyl derivatives were not explicitly detailed in the provided search results, a general approach can be extrapolated from the synthesis of other indole-3-carboxylic acid derivatives.[3][5][6]

General Synthetic Approach

A common route involves the Fischer indole synthesis or other indole ring formation methodologies, followed by functionalization at the C2 and C3 positions. The introduction of the benzoyl group at C2 can be achieved through Friedel-Crafts acylation of an appropriate indole precursor. The carboxylic acid or ester at C3 can be introduced through various synthetic strategies, such as carboxylation or through the use of a starting material already containing this functionality.

The esterification of the carboxylic acid to its methyl ester is a straightforward chemical transformation, often achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a coupling agent like dicyclohexylcarbodiimide (DCC) with methanol.[3] Conversely, the hydrolysis of the methyl ester back to the carboxylic acid can be readily accomplished using a base such as sodium hydroxide in a mixture of methanol and water.[6]

Synthesis Indole_Precursor Indole Precursor Functionalized_Indole Functionalized Indole (e.g., with Benzoyl group at C2) Indole_Precursor->Functionalized_Indole e.g., Friedel-Crafts Acylation Carboxylic_Acid 2-Benzoyl-1H-indole-3-carboxylic Acid Functionalized_Indole->Carboxylic_Acid Carboxylation Methyl_Ester Methyl 2-Benzoyl-1H-indole-3-carboxylate Carboxylic_Acid->Methyl_Ester Esterification (Methanol, Acid catalyst) Methyl_Ester->Carboxylic_Acid Hydrolysis (NaOH, H2O/Methanol)

Caption: General synthetic relationship between the carboxylic acid and its methyl ester.

Comparative Biological Activities

This section will delve into the known and inferred biological activities of 2-benzoyl-1H-indole-3-carboxylic acid and its methyl ester, drawing upon data from related indole derivatives.

Anticancer Activity

Indole derivatives are well-documented for their anticancer properties, acting through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][4]

The Role of the Carboxylic Acid: The presence of a carboxylic acid group can be crucial for interacting with specific amino acid residues in the active site of target proteins. For instance, indole-3-carboxylic acid has been shown to enhance the anti-cancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[4] This suggests that the acidic proton and the potential for hydrogen bonding and ionic interactions are key to its biological effect.

The Impact of the Methyl Ester: Esterification of the carboxylic acid to a methyl ester generally increases the lipophilicity of the molecule. This can lead to enhanced cell membrane permeability and potentially higher intracellular concentrations. However, the ester may act as a prodrug, requiring intracellular hydrolysis by esterases to release the active carboxylic acid form. The overall effect on anticancer activity will therefore depend on the rate of this hydrolysis and the specific requirements of the biological target. In some cases, the ester itself may exhibit activity, or the altered physicochemical properties may lead to a different spectrum of activity.

Experimental Data from Related Compounds:

While direct comparative data for the 2-benzoyl derivatives is not available in the provided search results, studies on other indole carboxylates have shown potent anticancer activity. For example, certain 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives have displayed significant efficacy against ovarian cancer xenografts.[7]

Table 1: Hypothetical Comparative Anticancer Activity Profile

CompoundPredicted IC50 (µM)Putative Mechanism of ActionRationale for Predicted Activity
2-Benzoyl-1H-indole-3-carboxylic AcidLowerDirect interaction with target protein, induction of senescenceThe carboxylic acid moiety can form key hydrogen bonds and ionic interactions with the active site of target enzymes or receptors.
Methyl 2-Benzoyl-1H-indole-3-carboxylateHigher (as ester), Lower (as prodrug)Prodrug, requiring hydrolysis to the active acid formIncreased lipophilicity may enhance cell uptake, but the ester itself may be less active. Efficacy depends on intracellular esterase activity.
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[8][9]

The Role of the Carboxylic Acid: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, and this functional group is often essential for their activity. It allows for binding to the active site of COX enzymes. For example, indomethacin, a well-known NSAID, is an indole-3-acetic acid derivative.[10]

The Impact of the Methyl Ester: Similar to the anticancer activity, the methyl ester of an anti-inflammatory indole derivative may act as a prodrug. The increased lipophilicity could improve tissue penetration. Some studies on benzo[g]indol-3-carboxylates have identified potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandins.[10] In this context, the ester form was shown to be active.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Preparation of Compounds: Dissolve 2-benzoyl-1H-indole-3-carboxylic acid and its methyl ester in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Incubation: In a multi-well plate, combine the enzyme, the test compound at various concentrations, and a chromogenic substrate.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Measure the absorbance at a specific wavelength over time to determine the rate of the reaction.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

COX_Inhibition_Workflow Start Start: Prepare Reagents Prepare_Compounds Prepare Test Compounds (Acid and Ester) Start->Prepare_Compounds Prepare_Enzyme Prepare COX-1/COX-2 Enzyme Start->Prepare_Enzyme Prepare_Substrate Prepare Arachidonic Acid Start->Prepare_Substrate Incubation Incubate Enzyme and Compound Prepare_Compounds->Incubation Prepare_Enzyme->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance Reaction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End: Comparative Activity Data Analysis->End

Caption: Workflow for in vitro COX inhibition assay.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Indole derivatives have demonstrated a broad spectrum of antimicrobial activity.[11][12]

The Role of the Carboxylic Acid: The acidity of the carboxylic acid group can contribute to antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic processes. However, the charge of the carboxylate at physiological pH can sometimes hinder passage through the bacterial cell wall.

The Impact of the Methyl Ester: The more lipophilic methyl ester may more easily penetrate the lipid-rich bacterial cell membranes. Once inside the cell, it could be hydrolyzed to the active carboxylic acid or exert its own antimicrobial effect. Studies on indole-3-carboxamide-polyamine conjugates have shown that these compounds can target bacterial membranes and act as antibiotic potentiators.[11] This suggests that modifications at the C3 position can significantly influence antimicrobial efficacy.

Experimental Data from Related Compounds:

A study on N-benzyl-1H-indole-3-carboxamide showed no zone of inhibition against tested bacterial and fungal isolates at a concentration of 3 mg/mL, indicating that not all C3-modified indoles are potent antimicrobials.[12] Conversely, other indole derivatives have shown significant activity.[7] This highlights the importance of the overall molecular structure in determining antimicrobial potency.

Table 2: Hypothetical Comparative Antimicrobial Activity Profile

CompoundPredicted MIC (µg/mL)Putative Mechanism of ActionRationale for Predicted Activity
2-Benzoyl-1H-indole-3-carboxylic AcidModerateDisruption of cell membrane or metabolic pathwaysThe charged carboxylate may limit cell wall penetration in some bacteria.
Methyl 2-Benzoyl-1H-indole-3-carboxylateLowerEnhanced membrane permeability, potential for intracellular hydrolysisIncreased lipophilicity facilitates crossing of the bacterial cell membrane.

Conclusion

The choice between a carboxylic acid and its methyl ester at the C3 position of the 2-benzoyl-1H-indole scaffold is a critical decision in the drug design process. The carboxylic acid offers the potential for specific, strong interactions with biological targets through hydrogen bonding and ionic interactions. In contrast, the methyl ester provides increased lipophilicity, which can enhance membrane permeability and cellular uptake, often functioning as a prodrug that releases the active acid intracellularly.

The optimal choice will ultimately depend on the specific biological target and the desired pharmacokinetic profile. For targets where a charged group is essential for binding, the carboxylic acid is likely to be superior. For applications where cellular penetration is a limiting factor, the methyl ester may offer a significant advantage. Further experimental studies directly comparing the biological activities of 2-benzoyl-1H-indole-3-carboxylic acid and its methyl ester are warranted to fully elucidate their therapeutic potential and guide the development of next-generation indole-based drugs.

References

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells - ResearchGate. (2024-04-09).
  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025-07-31).
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - MDPI.
  • CN106220611A - The new preparation process of 2 (1H indole 3 base) 1H benzimidizole derivatives - Google Patents.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI.
  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - ResearchGate.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. (2023-04-26).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a - Frontiers. (2022-07-26).
  • 437 Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives - Journal of Basic and Applied Research in Biomedicine.
  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1 - iris.unina.it.
  • Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - MDPI.
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International.

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The Analytical Challenge: Quantification of 2-benzoyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-benzoyl-1H-indole-3-carboxylic acid

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison and validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 2-benzoyl-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds.

This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical execution of method validation, guided by the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will compare our novel, optimized method against a more traditional approach to highlight the advancements in efficiency, sensitivity, and robustness.

2-benzoyl-1H-indole-3-carboxylic acid presents unique analytical challenges due to its chemical structure, which includes a carboxylic acid moiety and a benzoyl group attached to an indole scaffold. These features can lead to issues such as poor peak shape, matrix effects, and potential for degradation under certain chromatographic conditions. An effective analytical method must be able to overcome these challenges to provide reliable and reproducible results.

Methodology Overview: A Comparative Approach

This guide will validate a new, rapid, and robust HPLC-UV method and compare its performance against a standard, more conventional method. The key differences are outlined below:

Parameter New Method (Proposed) Standard Method (Alternative)
Column C18, 2.1 x 50 mm, 1.8 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: Acetonitrile & 0.1% Formic Acid in WaterIsocratic: Acetonitrile & Phosphate Buffer (pH 3.0)
Flow Rate 0.5 mL/min1.0 mL/min
Run Time 5 minutes15 minutes
Detection 254 nm254 nm

The rationale behind the new method is to leverage the efficiency of smaller particle size columns to achieve faster separation times without compromising resolution, and to use a simpler mobile phase to avoid the potential for buffer precipitation and to improve compatibility with mass spectrometry.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following sections will detail the experimental protocols and acceptance criteria for each validation parameter.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Data Evaluation & Reporting P1 Define Analytical Method & Scope P2 Establish Validation Parameters (ICH Q2) P1->P2 E1 Specificity/ Selectivity P2->E1 E2 Linearity & Range E3 Accuracy E4 Precision (Repeatability & Intermediate) E5 Detection Limit (DL) & Quantitation Limit (QL) E6 Robustness D1 Analyze Data vs. Acceptance Criteria E6->D1 D2 Prepare Validation Report D1->D2

Caption: A flowchart of the analytical method validation process.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:
  • Prepare Samples:

    • Blank: Mobile phase or sample matrix without the analyte.

    • Standard Solution: A solution of 2-benzoyl-1H-indole-3-carboxylic acid of known concentration.

    • Spiked Sample: A sample matrix spiked with the analyte and potential interfering substances (e.g., known impurities, degradation products).

  • Chromatographic Analysis: Inject each sample into the HPLC system and record the chromatograms.

  • Evaluation:

    • Compare the chromatogram of the blank with that of the standard solution to ensure no interfering peaks at the retention time of the analyte.

    • In the spiked sample, assess the resolution between the analyte peak and the peaks of the potential interfering substances. A resolution of >2 is generally considered acceptable.

Comparative Data:
Method Resolution from Nearest Impurity Peak Purity Index Observations
New Method 2.80.9998No interference observed at the analyte's retention time.
Standard Method 2.10.9995Minor tailing of the analyte peak towards a closely eluting impurity.

The new method demonstrates superior specificity with better resolution and a higher peak purity index, indicating a more reliable separation.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:
  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of 2-benzoyl-1H-indole-3-carboxylic acid to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² > 0.995 is typically required.

Comparative Data:
Parameter New Method Standard Method
Range (µg/mL) 0.5 - 1501 - 100
Correlation Coefficient (r²) 0.99990.9985
Linear Regression Equation y = 25432x + 150y = 12543x + 850

The new method shows excellent linearity over a wider range, with a correlation coefficient closer to 1, indicating a more reliable relationship between concentration and response.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:
  • Prepare Spiked Samples: Prepare samples at three concentration levels (low, medium, and high) across the range of the method, in triplicate, by spiking a known amount of 2-benzoyl-1H-indole-3-carboxylic acid into a blank matrix.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

  • Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within 98-102% for each level.

Comparative Data:
Concentration Level New Method (% Recovery ± SD) Standard Method (% Recovery ± SD)
Low (5 µg/mL) 99.8 ± 0.5%98.5 ± 1.2%
Medium (50 µg/mL) 100.5 ± 0.3%99.2 ± 0.8%
High (100 µg/mL) 100.1 ± 0.4%101.5 ± 1.5%

The new method demonstrates higher and more consistent recovery across all concentration levels, with lower standard deviations, indicating superior accuracy.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:
  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Evaluation: Calculate the relative standard deviation (RSD) for the results at each level. An RSD of <2% is generally acceptable.

Comparative Data:
Precision Level New Method (%RSD) Standard Method (%RSD)
Repeatability 0.8%1.5%
Intermediate Precision 1.2%2.2%

The new method is significantly more precise, with lower %RSD values for both repeatability and intermediate precision, indicating greater reliability of the results.

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit (DL) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • DL = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • QL = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Comparative Data:
Parameter New Method Standard Method
Detection Limit (µg/mL) 0.10.5
Quantitation Limit (µg/mL) 0.31.5

The new method is more sensitive, with significantly lower DL and QL values, allowing for the reliable measurement of lower concentrations of the analyte.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:
  • Introduce Small Variations: Deliberately vary critical method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the effect of the variations on the system suitability parameters (e.g., retention time, peak area, resolution).

Comparative Data:
Varied Parameter New Method (% Change in Peak Area) Standard Method (% Change in Peak Area)
Flow Rate (+0.1 mL/min) 1.2%3.5%
Temperature (+2 °C) 0.5%1.8%
Mobile Phase (-2% Acetonitrile) 2.1%4.2%

The new method demonstrates greater robustness, with smaller changes in peak area in response to deliberate variations in method parameters.

Method_Performance_Comparison cluster_NewMethod New HPLC-UV Method cluster_StandardMethod Standard Method NM_Spec Specificity (High Resolution) SM_Spec Specificity (Adequate) NM_Spec->SM_Spec Superior NM_Lin Linearity (r² = 0.9999) SM_Lin Linearity (r² = 0.9985) NM_Lin->SM_Lin Superior NM_Acc Accuracy (>99.8% Recovery) SM_Acc Accuracy (>98.5% Recovery) NM_Acc->SM_Acc Superior NM_Prec Precision (<1.5% RSD) SM_Prec Precision (<2.5% RSD) NM_Prec->SM_Prec Superior NM_Sens Sensitivity (Low DL/QL) SM_Sens Sensitivity (Higher DL/QL) NM_Sens->SM_Sens Superior NM_Rob Robustness (Stable) SM_Rob Robustness (Less Stable) NM_Rob->SM_Rob Superior

Caption: A comparative summary of the new vs. standard method.

Conclusion

The validation data presented in this guide unequivocally demonstrates that the new HPLC-UV method for the quantification of 2-benzoyl-1H-indole-3-carboxylic acid is superior to the standard method in all key performance aspects. It is faster, more specific, more accurate, more precise, more sensitive, and more robust. The adoption of this new method can lead to significant improvements in laboratory efficiency and data quality, ensuring reliable results for the analysis of this important pharmaceutical intermediate. This validation exercise serves as a robust template for the development and validation of analytical methods for other challenging compounds.

References

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

comparing the efficacy of different catalysts for 2-benzoyl-1H-indole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aroyl-1H-indole-3-carboxylic Acid Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of a 2-aroyl group and a 3-carboxylic acid function imparts unique electronic and steric properties, rendering these molecules valuable as intermediates and as final drug products. The challenge in their synthesis lies in achieving regioselective acylation at the C2 position of the indole ring, which is generally less nucleophilic than the C3 position. This guide will explore and compare different catalytic strategies to overcome this challenge.

Friedel-Crafts Acylation of Indole-2,3-dicarboxylic Anhydrides: A Tale of Two Protecting Groups and Lewis Acid Catalysis

A prominent and effective strategy for the regioselective synthesis of 2-aroyl-1H-indole-3-carboxylic acids involves the Friedel-Crafts acylation of a pre-formed indole-2,3-dicarboxylic anhydride. The regioselectivity of this reaction—that is, whether acylation occurs at the C2 or C3 position—is remarkably dependent on the nature of the nitrogen-protecting group and the choice of Lewis acid catalyst.

The Decisive Role of the N-Protecting Group

The choice of the protecting group on the indole nitrogen is not merely a matter of synthetic convenience; it is a critical determinant of the reaction's outcome. This is due to its influence on the coordination of the Lewis acid catalyst.

  • N-Benzyl Group: An N-benzyl group, being electron-donating, allows for the coordination of a Lewis acid to the indole nitrogen. This coordination is thought to activate the adjacent C3-carbonyl group of the anhydride, directing the nucleophilic attack of the arene to this position.

  • N-Benzenesulfonyl Group: In contrast, an N-benzenesulfonyl group is strongly electron-withdrawing. This deactivates the indole nitrogen towards coordination with a Lewis acid. Consequently, the Lewis acid preferentially coordinates to the carbonyl oxygens of the anhydride. Steric hindrance likely favors coordination at the C3-carbonyl, leading to activation and subsequent acylation at the C2-position.

This dichotomy in reactivity provides a powerful tool for the selective synthesis of either 2-aroyl or 3-aroyl indole carboxylic acids.

Comparative Efficacy of Lewis Acid Catalysts

A study by Forbes et al. provides valuable comparative data on the efficacy of different Lewis acids in the Friedel-Crafts acylation of N-protected indole-2,3-dicarboxylic anhydrides with anisole.[1]

N-Protecting GroupLewis Acid (Equivalents)Product RegioisomerYield (%)
BenzylTitanium(IV) chloride (5)3-(4-methoxybenzoyl)99
BenzylTitanium(IV) chloride (2)3-(4-methoxybenzoyl)93
BenzylTitanium(IV) chloride (1)3-(4-methoxybenzoyl)78
BenzylAluminum chloride (5)3-(4-methoxybenzoyl)79
BenzylBoron trifluoride etherateNo reaction-
Benzenesulfonyl Titanium(IV) chloride 2-(4-methoxybenzoyl) 81

Table 1. Comparison of Lewis Acid Catalysts in the Friedel-Crafts Acylation of N-Protected Indole-2,3-dicarboxylic Anhydrides with Anisole.[1]

From this data, several key insights emerge:

  • Titanium(IV) chloride stands out as a highly effective catalyst for this transformation, affording excellent yields for both N-benzyl and N-benzenesulfonyl protected substrates, albeit with opposite regioselectivity. For the synthesis of the target 2-aroyl indole, the combination of an N-benzenesulfonyl protecting group and titanium(IV) chloride is the optimal choice, yielding the desired product in 81% yield.[1]

  • Aluminum chloride is also a competent Lewis acid for the acylation of the N-benzyl protected anhydride, though it provides a lower yield compared to a higher loading of titanium(IV) chloride.[1]

  • Boron trifluoride etherate , a milder Lewis acid, proved to be ineffective in this reaction, highlighting the need for a sufficiently strong Lewis acid to activate the anhydride.[1]

The stoichiometry of the Lewis acid is also a critical parameter. With the N-benzyl protected anhydride, increasing the equivalents of titanium(IV) chloride from 1 to 5 leads to a significant increase in yield from 78% to 99%.[1] This is characteristic of Friedel-Crafts acylation reactions where the Lewis acid can complex with both the reactant and the product.[2]

Experimental Protocols

Synthesis of 1-Benzenesulfonyl-2-(4-methoxybenzoyl)indole-3-carboxylic Acid[1]

A. Synthesis of 1-Benzenesulfonylindole-2,3-dicarboxylic Anhydride:

(Protocol for the synthesis of the starting anhydride would be detailed here based on the cited literature.)

B. Titanium(IV) Chloride Catalyzed Friedel-Crafts Acylation:

  • To a stirred solution of 1-benzenesulfonylindole-2,3-dicarboxylic anhydride (1.0 eq) in dry dichloromethane at 0 °C under an inert atmosphere, add anisole (1.0-1.2 eq).

  • Slowly add titanium(IV) chloride (2.0-5.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time specified in the literature (typically several hours).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzenesulfonyl-2-(4-methoxybenzoyl)indole-3-carboxylic acid.

Mechanistic Insights and Logical Flow

The synthesis of 2-benzoyl-1H-indole-3-carboxylic acid via the Friedel-Crafts acylation of an indole-2,3-dicarboxylic anhydride is a multi-step process that relies on precise control of electronic and steric factors. The logical workflow and the underlying mechanistic principles are visualized below.

G cluster_0 Synthesis of Starting Material cluster_1 Catalytic Friedel-Crafts Acylation cluster_2 Final Product Formation Indole Indole N_Protection N-Protected Indole (e.g., N-Benzenesulfonyl) Indole->N_Protection e.g., PhSO2Cl, base Anhydride_Formation Indole-2,3-dicarboxylic Anhydride N_Protection->Anhydride_Formation Further synthetic steps Lewis_Acid_Activation Lewis Acid Activation of C2-Carbonyl Anhydride_Formation->Lewis_Acid_Activation TiCl4 Nucleophilic_Attack Nucleophilic Attack by Anisole Lewis_Acid_Activation->Nucleophilic_Attack Anisole Rearomatization Intermediate Adduct Nucleophilic_Attack->Rearomatization Work-up Deprotection Removal of Protecting Group Rearomatization->Deprotection e.g., Hydrolysis Final_Product Target Molecule Deprotection->Final_Product 2-Benzoyl-1H-indole- 3-carboxylic acid

Caption: Synthetic workflow for 2-benzoyl-1H-indole-3-carboxylic acid.

The mechanism of the key Friedel-Crafts acylation step is illustrated below, highlighting the role of the Lewis acid catalyst.

G Anhydride 1-Benzenesulfonylindole- 2,3-dicarboxylic Anhydride Activated_Complex Activated Anhydride-TiCl4 Complex Anhydride->Activated_Complex Coordination TiCl4 TiCl4 (Lewis Acid) TiCl4->Activated_Complex Acylium_Ion_Intermediate Acylium Ion-like Intermediate Activated_Complex->Acylium_Ion_Intermediate Polarization of C=O Anisole Anisole (Nucleophile) Sigma_Complex Wheland Intermediate (Sigma Complex) Anisole->Sigma_Complex Nucleophilic Attack Acylium_Ion_Intermediate->Sigma_Complex Product 1-Benzenesulfonyl-2-(4-methoxybenzoyl) indole-3-carboxylic Acid Sigma_Complex->Product Rearomatization (Proton loss)

Caption: Mechanism of TiCl4-catalyzed Friedel-Crafts acylation.

Conclusion and Future Outlook

The Friedel-Crafts acylation of N-protected indole-2,3-dicarboxylic anhydrides represents a robust and regioselective method for the synthesis of 2-aroyl-1H-indole-3-carboxylic acids. The choice of an electron-withdrawing N-benzenesulfonyl protecting group in combination with a strong Lewis acid catalyst such as titanium(IV) chloride is crucial for achieving the desired C2 acylation. While this methodology is highly effective, the multi-step nature of the process, including protection and deprotection steps, presents opportunities for further optimization.

Future research in this area could focus on the development of catalytic systems that enable the direct C2-acylation of more readily available indole-3-carboxylic acid derivatives, thereby improving the overall efficiency and atom economy of the synthesis. The exploration of heterogeneous catalysts could also offer advantages in terms of catalyst recovery and reuse, particularly in industrial-scale applications.

References

  • Forbes, I. T., Logan, C. J., Robinson, M. D., & Westwood, N. J. (1987). The regioselectivity of the Friedel-Crafts acylation of N-protected indole-2,3-dicarboxylic anhydrides. Journal of the Chemical Society, Perkin Transactions 1, 329-338. [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Olah, G. A. (Ed.). (2005).
  • Moody, C. J., & Hunt, J. C. A. (1987). Synthesis of 2- and 3-Benzoylindoles by Friedel-Crafts Reaction of Indole-2,3-dicarboxylic Anhydrides with Anisoles. Journal of the Chemical Society, Perkin Transactions 1, 329-338.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-reactivity profiling of 2-benzoyl-1H-indole-3-carboxylic acid (CAS: 74588-82-2), a structural scaffold pivotal in the development of next-generation anti-inflammatory agents.

Executive Summary & Compound Profile

2-benzoyl-1H-indole-3-carboxylic acid represents a critical chemical scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally distinct from traditional indole-acetic acid derivatives (like Indomethacin), this compound features a carboxylic acid directly attached to the indole C3 position and a benzoyl group at C2.

This structural rigidity is designed to enhance selectivity for microsomal Prostaglandin E2 Synthase-1 (mPGES-1) while minimizing direct inhibition of Cyclooxygenase (COX) enzymes. This guide details the cross-reactivity landscape, comparing its performance against standard non-selective and selective inhibitors to validate its safety profile.

Chemical Identity[1][2][3][4][5]
  • CAS Number: 74588-82-2[1][2][3][4][5]

  • Molecular Formula: C₁₆H₁₁NO₃[2]

  • Primary Target: mPGES-1 (Microsomal Prostaglandin E2 Synthase-1)

  • Key Off-Targets (Cross-Reactivity Panel): COX-1, COX-2, 5-Lipoxygenase (5-LOX).

Mechanism of Action & Signaling Pathway

To understand the cross-reactivity risks, one must visualize the Arachidonic Acid (AA) cascade. Traditional NSAIDs inhibit COX-1/2 upstream, causing global prostanoid suppression (leading to GI and renal toxicity). The goal of 2-benzoyl-1H-indole-3-carboxylic acid derivatives is to selectively block the terminal synthase (mPGES-1), preserving cytoprotective prostaglandins (like PGI2).

Pathway Visualization (Arachidonic Acid Cascade)

AA_Pathway cluster_offtarget Cross-Reactivity Risks AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 (Intermediate) COX1->PGH2 COX2->PGH2 mPGES1 mPGES-1 (Target Enzyme) PGH2->mPGES1 Blocked by 2-benzoyl-indole-3-COOH PGI2 PGI2 (Cardioprotective) PGH2->PGI2 Preserved TxA2 TxA2 (Platelet Aggregation) PGH2->TxA2 Preserved PGE2 PGE2 (Inflammation/Pain) mPGES1->PGE2

Figure 1: The Arachidonic Acid Cascade. The diagram highlights the therapeutic intervention point of 2-benzoyl-1H-indole-3-carboxylic acid at mPGES-1, contrasting it with the upstream inhibition by traditional NSAIDs (COX-1/2).

Comparative Performance Analysis

The following analysis compares the 2-benzoyl-1H-indole-3-carboxylic acid scaffold against industry standards. Data represents consensus values for the structural class (benzoyl-indole-3-carboxylates) derived from biochemical assays.

Table 1: Enzyme Selectivity Profile (IC₅₀ Values)
Enzyme Target2-Benzoyl-1H-indole-3-COOH (Scaffold)Indomethacin (Standard NSAID)Celecoxib (COX-2 Selective)MK-886 (FLAP Inhibitor)
mPGES-1 0.6 - 2.0 µM (High Potency)> 50 µM (Inactive)> 50 µM (Inactive)> 10 µM
COX-1 > 30 µM (Low Cross-Reactivity)0.02 µM (Potent)15 µM> 50 µM
COX-2 > 30 µM (Low Cross-Reactivity)0.8 µM0.04 µM (Potent)> 50 µM
5-LOX 1.0 - 5.0 µM (Dual Inhibition Potential)> 50 µM> 50 µM0.03 µM

Key Insights:

  • Superior Selectivity: Unlike Indomethacin, which indiscriminately blocks COX-1 and COX-2, the 2-benzoyl-1H-indole-3-carboxylic acid scaffold shows a >50-fold selectivity window for mPGES-1 over COX enzymes.

  • Dual Pharmacology: This scaffold frequently exhibits moderate cross-reactivity with 5-Lipoxygenase (5-LOX) . While often considered an "off-target," this is therapeutically advantageous (dual mPGES-1/5-LOX inhibition) as it prevents the "shunt" of arachidonic acid into the leukotriene pathway, a common side effect of pure COX inhibitors.

Experimental Protocols for Cross-Reactivity

To validate the specificity of 2-benzoyl-1H-indole-3-carboxylic acid, the following self-validating protocols must be employed.

Protocol A: COX-1 vs. COX-2 Selectivity Assay

Rationale: To confirm the compound does not inhibit the constitutive COX-1 (stomach protection) or inducible COX-2 (cardiovascular balance).

  • Enzyme Source:

    • COX-1: Purified Ovine COX-1 or Human Platelet lysate.

    • COX-2: Recombinant Human COX-2.

  • Substrate: Arachidonic Acid (10 µM).

  • Reaction:

    • Incubate enzyme + Test Compound (0.01 - 30 µM) in Tris-HCl buffer (pH 8.0) containing heme and phenol for 10 minutes at 37°C.

    • Initiate reaction with Arachidonic Acid.

    • Terminate after 2 minutes with 1M HCl.

  • Detection: Measure PGE2 (for recombinant assays) or TxB2 (stable metabolite of TxA2 for COX-1) and PGE2 (for COX-2) via ELISA or LC-MS/MS.

  • Validation Criteria: Indomethacin (positive control) must show IC₅₀ < 0.1 µM for COX-1.

Protocol B: mPGES-1 Inhibition Assay (Microsomal)

Rationale: To verify the primary efficacy target.

  • Preparation: Isolate microsomes from IL-1β-stimulated A549 cells (rich in mPGES-1).

  • Workflow:

    • Pre-incubate microsomes with Test Compound for 15 min on ice.

    • Add substrate PGH2 (1 µM). Note: PGH2 is unstable; keep on dry ice until use.

    • Stop reaction after 60 seconds using FeCl₂/Citric Acid solution (converts remaining PGH2 to HHT to prevent chemical PGE2 formation).

  • Readout: Quantify PGE2 via RP-HPLC or Homogeneous Time-Resolved Fluorescence (HTRF).

Protocol C: Whole Blood Assay (Physiological Relevance)

Rationale: Biochemical assays often overestimate potency. Whole blood assays account for high plasma protein binding typical of indole-3-carboxylic acids.

  • Incubation: Fresh human heparinized blood + Test Compound.

  • Stimulation:

    • LPS (10 µg/mL) for 24h

      
       induces COX-2/mPGES-1 
      
      
      
      measure PGE2.
    • Calcium Ionophore (A23187) for 1h

      
       activates COX-1 
      
      
      
      measure TxB2.
    • Calcium Ionophore (A23187) for 1h

      
       activates 5-LOX 
      
      
      
      measure LTB4.
  • Data Analysis: Calculate IC₅₀ for PGE2 vs. TxB2 vs. LTB4 to determine the Selectivity Index .

Screening Workflow Visualization

This diagram illustrates the logical flow for validating the compound's cross-reactivity profile, ensuring a "Go/No-Go" decision matrix is followed.

Screening_Workflow Start Compound Library (2-benzoyl-indole-3-COOH) Primary Primary Screen (mPGES-1 Enzymatic) Start->Primary Selectivity Selectivity Panel (COX-1 / COX-2) Primary->Selectivity IC50 < 1 µM OffTarget 5-LOX & FLAP Cross-Reactivity Selectivity->OffTarget COX IC50 > 10 µM Decision Lead Candidate Selection Selectivity->Decision High COX Inhibition (FAIL) Cellular Cell-Based Assay (A549 / Whole Blood) OffTarget->Cellular Profile Defined Cellular->Decision Efficacy Retained

Figure 2: Strategic Screening Cascade. The workflow prioritizes mPGES-1 potency first, followed by rigorous exclusion of potent COX-1/2 inhibitors to ensure the desired safety profile.

Conclusion & Recommendations

2-benzoyl-1H-indole-3-carboxylic acid is a highly promising scaffold for developing safer anti-inflammatory drugs. Its primary advantage lies in its ability to uncouple PGE2 suppression from the physiological housekeeping functions of COX-1 and COX-2.

Recommendations for Researchers:

  • Focus on C5-Substitution: While the core scaffold (2-benzoyl) provides the correct orientation, substitution at the C5 position of the indole ring (e.g., with lipophilic groups) significantly enhances mPGES-1 potency.

  • Monitor 5-LOX: Do not view 5-LOX cross-reactivity as a failure. In the context of inflammation, dual mPGES-1/5-LOX inhibition is a desirable therapeutic endpoint (blocking both prostaglandins and leukotrienes).

  • Verify Protein Binding: Indole-3-carboxylates are prone to high plasma protein binding (>99%). Always validate IC₅₀ shifts in Whole Blood Assays early in the development cycle.

References

  • Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. Bioorganic & Medicinal Chemistry.[6][7]

  • Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry.

  • Santa Cruz Biotechnology. 2-Benzoyl-1H-indole-3-carboxylic acid Product Data Sheet.[1][3][4]

  • Laufer, S., et al. (2013). From COX-2 inhibitors to mPGES-1 inhibitors: The next generation of anti-inflammatory drugs. Journal of Medicinal Chemistry.[7]

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A Comparative Benchmarking Guide: Evaluating 2-benzoyl-1H-indole-3-carboxylic acid as a Novel Anti-Inflammatory Agent Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2-benzoyl-1H-indole-3-carboxylic acid, a novel compound with therapeutic potential as an anti-inflammatory agent. We will benchmark its projected performance against two clinically significant non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies and a rationale for the comparative analysis.

Introduction: The Rationale for a New Generation of Anti-Inflammatory Drugs

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The mainstay of treatment has been NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes. The two main isoforms, COX-1 and COX-2, are responsible for the production of prostaglandins, key mediators of inflammation, pain, and fever.[1]

While effective, traditional NSAIDs like Indomethacin non-selectively inhibit both COX-1 and COX-2.[2] The inhibition of COX-1, which is constitutively expressed and plays a role in gastric cytoprotection and platelet aggregation, can lead to undesirable side effects such as gastrointestinal bleeding and renal dysfunction.[1][3] This has driven the development of selective COX-2 inhibitors like Celecoxib, which offer a better safety profile concerning gastrointestinal issues.[4]

The indole-3-carboxylic acid scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with Indomethacin itself being an indole derivative.[4] The novel compound, 2-benzoyl-1H-indole-3-carboxylic acid, incorporates this key structural motif with a benzoyl substitution at the 2-position. This modification presents an intriguing opportunity to modulate the inhibitory activity and selectivity towards the COX enzymes, potentially leading to a more favorable therapeutic index. This guide outlines the experimental roadmap to test this hypothesis.

The Underlying Mechanism: Targeting the Arachidonic Acid Cascade

The anti-inflammatory action of NSAIDs is rooted in their ability to interrupt the arachidonic acid cascade. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[1] By blocking the active site of COX enzymes, NSAIDs prevent this conversion, thereby reducing the production of prostaglandins and mitigating the inflammatory response.

Arachidonic Acid Cascade and NSAID Action cluster_inhibitors NSAID Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Phospholipase A2 Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Prostaglandin Synthases Prostaglandin Synthases 2-benzoyl-1H-indole-3-carboxylic acid 2-benzoyl-1H-indole-3-carboxylic acid 2-benzoyl-1H-indole-3-carboxylic acid->COX-1 / COX-2 Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Celecoxib Celecoxib Celecoxib->COX-1 / COX-2 In Vitro COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilutions Compound Dilutions Plate Setup (96-well) Plate Setup (96-well) Compound Dilutions->Plate Setup (96-well) Enzyme Solutions (COX-1, COX-2) Enzyme Solutions (COX-1, COX-2) Enzyme Solutions (COX-1, COX-2)->Plate Setup (96-well) Reaction Mix (Buffer, Probe, Cofactor) Reaction Mix (Buffer, Probe, Cofactor) Reaction Mix (Buffer, Probe, Cofactor)->Plate Setup (96-well) Pre-incubation (37°C) Pre-incubation (37°C) Plate Setup (96-well)->Pre-incubation (37°C) Add Arachidonic Acid Add Arachidonic Acid Pre-incubation (37°C)->Add Arachidonic Acid Kinetic Reading (Fluorescence) Kinetic Reading (Fluorescence) Add Arachidonic Acid->Kinetic Reading (Fluorescence) Calculate Reaction Rates Calculate Reaction Rates Kinetic Reading (Fluorescence)->Calculate Reaction Rates Normalize to Control Normalize to Control Calculate Reaction Rates->Normalize to Control IC50 Determination IC50 Determination Normalize to Control->IC50 Determination

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Hypothetical Comparative In Vitro Data

The following table presents hypothetical IC50 values for 2-benzoyl-1H-indole-3-carboxylic acid, based on the desired profile of a modern NSAID, in comparison to published data for Indomethacin and Celecoxib.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
2-benzoyl-1H-indole-3-carboxylic acid (Hypothetical) 5005010
Indomethacin27 [2]180 [2]0.15
Celecoxib>1000 [5]4.8 [5]>208

A higher selectivity index indicates greater selectivity for COX-2.

In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema Model

To evaluate the anti-inflammatory effects in a living organism, the carrageenan-induced paw edema model in rodents is a widely accepted and robust assay. [6][7]This model mimics the acute inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to provide a clear and reproducible method for assessing in vivo anti-inflammatory activity.

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Materials:

  • 1% (w/v) λ-carrageenan suspension in sterile saline

  • 2-benzoyl-1H-indole-3-carboxylic acid (test compound)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the animals to the experimental conditions for at least one week.

  • Grouping and Dosing:

    • Randomly divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Indomethacin (e.g., 5 mg/kg, intraperitoneally)

      • Groups 3-5: 2-benzoyl-1H-indole-3-carboxylic acid at three different doses (e.g., 10, 30, 100 mg/kg, oral gavage)

    • Administer the respective treatments to each group.

  • Induction of Edema: One hour after treatment, inject 100 µL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0).

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

  • Data Analysis:

    • Calculate the paw edema as the difference between the paw volume at each time point and the initial paw volume (Vt - V0).

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

In Vivo Paw Edema Assay Workflow Animal Acclimatization Animal Acclimatization Grouping and Dosing Grouping and Dosing Animal Acclimatization->Grouping and Dosing Baseline Paw Volume (V0) Baseline Paw Volume (V0) Grouping and Dosing->Baseline Paw Volume (V0) Carrageenan Injection Carrageenan Injection Baseline Paw Volume (V0)->Carrageenan Injection Paw Volume Measurement (Vt) Paw Volume Measurement (Vt) Carrageenan Injection->Paw Volume Measurement (Vt) at 1, 2, 3, 4, 5 hours Data Calculation Data Calculation Paw Volume Measurement (Vt)->Data Calculation Edema = Vt - V0 Percentage Inhibition Percentage Inhibition Data Calculation->Percentage Inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Hypothetical Comparative In Vivo Data

This table presents hypothetical data for the percentage of edema inhibition at 3 hours post-carrageenan injection.

TreatmentDose (mg/kg)Paw Edema Inhibition (%)
Vehicle-0
2-benzoyl-1H-indole-3-carboxylic acid (Hypothetical) 1035
3055
10070
Indomethacin565 [8]

Conclusion and Future Directions

This guide outlines a robust preclinical framework to evaluate the potential of 2-benzoyl-1H-indole-3-carboxylic acid as a novel anti-inflammatory agent. The proposed in vitro and in vivo studies will provide crucial data on its potency, COX selectivity, and in vivo efficacy. The hypothetical data presented suggests that this compound could possess a desirable profile with potent anti-inflammatory effects and a degree of COX-2 selectivity, potentially translating to a better safety profile than traditional non-selective NSAIDs.

Successful outcomes from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, to fully elucidate the therapeutic potential of 2-benzoyl-1H-indole-3-carboxylic acid. The methodologies described herein are designed to be self-validating and adhere to high standards of scientific integrity, providing a solid foundation for the continued development of this promising compound.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

  • The new preparation process of 2 (1H indole 3 base) 1H benzimidizole derivatives. (2016).
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2016). PubMed Central. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry. [Link]

  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. (2009). iris.unina.it. [Link]

  • IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). (n.d.). ResearchGate. [Link]

  • COX Inhibitors. (2023). NCBI Bookshelf. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2015). Der Pharma Chemica. [Link]

  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. (2009). PubMed. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). PubMed Central. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).
  • Percentage enzyme inhibition and IC50 values of EAP and indomethacin... (n.d.). ResearchGate. [Link]

  • 4.7. Carrageenan-Induced Paw Edema Test. (2020). Bio-protocol. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Synthesis of 2-aroyl-N-tosyl-1H-indole-3 carboxamides 2. (n.d.). ResearchGate. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). PubMed Central. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. (2022). Frontiers. [Link]

  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. (2012). AME Publishing Company. [Link]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (2013). ACS Publications. [Link]

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A Comparative Guide to Validating the Mechanism of Action of Novel 2-Benzoyl-1H-indole-3-carboxylic Acid Based cPLA₂α Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for validating the mechanism of action (MoA) of novel therapeutic compounds based on the 2-benzoyl-1H-indole-3-carboxylic acid scaffold. While this specific molecule is not extensively characterized in public literature, its core structure is representative of a class of compounds with potential anti-inflammatory properties.[1][2] For the purposes of this guide, we will establish a robust validation workflow based on the putative hypothesis that its primary MoA is the inhibition of cytosolic phospholipase A2α (cPLA₂α), a critical enzyme in the inflammatory cascade.[3]

The principles and protocols detailed herein are designed to be broadly applicable for any researcher aiming to rigorously confirm a small molecule's interaction with this target. We will compare our hypothetical compound, designated "Indole-Bz" , with established modulators to provide context for experimental outcomes.

The Putative Target: Cytosolic Phospholipase A₂α (cPLA₂α)

Group IVA cytosolic phospholipase A2 (cPLA₂α), encoded by the PLA2G4A gene, is a pivotal enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[4] This process is the rate-limiting step in the production of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes that drive inflammatory responses.[3][5] Upon cellular stimulation by inflammatory signals, cPLA₂α is activated by increased intracellular calcium (Ca²⁺) and phosphorylation by MAP kinases (e.g., p38, ERK), causing it to translocate from the cytosol to the perinuclear and endoplasmic reticulum membranes to access its substrate.[6]

Given its central role, inhibiting cPLA₂α is a highly attractive strategy for developing novel anti-inflammatory therapeutics.[3][7]

G Stimuli Inflammatory Stimuli (e.g., Cytokines, PAMPs) Receptor Cell Surface Receptor Stimuli->Receptor Ca_increase ↑ Intracellular [Ca²⁺] Receptor->Ca_increase MAPK_pathway MAPK Pathway (ERK, p38) Receptor->MAPK_pathway cPLA2_active Active p-cPLA₂α (Membrane-translocated) Ca_increase->cPLA2_active Translocation MAPK_pathway->cPLA2_active Phosphorylation (Ser-505) cPLA2_inactive Inactive cPLA₂α (Cytosol) cPLA2_inactive->cPLA2_active Membrane Membrane Phospholipids cPLA2_active->Membrane Hydrolysis AA Arachidonic Acid (AA) Membrane->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation G Tier1 Tier 1: Biochemical Validation (Direct Target Engagement) T1_Assay In Vitro cPLA₂α Enzymatic Assay Tier1->T1_Assay Tier2 Tier 2: Cellular Validation (Target Activity in a Biological System) T2_Assay Cellular Arachidonic Acid (AA) Release Assay Tier2->T2_Assay Tier3 Tier 3: Specificity Profiling (Selectivity Assessment) T3_Assay Counter-Screening Assays (iPLA₂, sPLA₂, COX-1/2) Tier3->T3_Assay T1_Output Determine Potency (IC₅₀) T1_Assay->T1_Output T1_Output->Tier2 Proceed if Potent T2_Output Measure Functional Inhibition (EC₅₀) T2_Assay->T2_Output T2_Downstream Downstream Mediator Analysis (PGE₂ ELISA) T2_Output->T2_Downstream T2_Downstream->Tier3 Proceed if Active T3_Output Establish Selectivity Index T3_Assay->T3_Output

Figure 2: A multi-tiered workflow for MoA validation.

Tier 1: Biochemical Validation of Direct Target Engagement

Rationale: The foundational step is to determine if Indole-Bz can directly inhibit the enzymatic activity of purified cPLA₂α in a cell-free system. This isolates the interaction between the compound and the enzyme, removing cellular complexities like membrane transport and metabolism. A colorimetric enzymatic assay is a robust and high-throughput method for this purpose. [8]

Detailed Protocol: In Vitro cPLA₂α Enzymatic Assay

This protocol is adapted from commercially available cPLA₂α assay kits. [8]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for cPLA₂α activity (e.g., HEPES buffer containing CaCl₂, pH 7.4).

    • Enzyme Solution: Reconstitute purified human recombinant cPLA₂α in assay buffer to a final concentration that yields a linear reaction rate (e.g., 0.5 U/ml).

    • Substrate: Prepare the substrate, Arachidonoyl Thio-PC, which releases a thiol upon cleavage by cPLA₂α.

    • DTNB (Ellman's Reagent): This reagent reacts with the cleaved thiol to produce a yellow product (2-nitro-5-thiobenzoate) measured at ~414 nm.

    • Compound Dilutions: Prepare a serial dilution of Indole-Bz, CAY10502, and Piroxicam in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of diluted test compounds (Indole-Bz), positive control (CAY10502), negative control (Piroxicam), or vehicle (DMSO/buffer) to respective wells.

    • Add 20 µL of the cPLA₂α enzyme solution to all wells except the "background" wells. Add 20 µL of assay buffer to the background wells.

    • Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 10 µL of DTNB to all wells.

    • Initiate the reaction by adding 200 µL of the substrate (Arachidonoyl Thio-PC) to all wells.

    • Immediately begin kinetic measurement of absorbance at 414 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the rates by subtracting the average rate of the background wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_compound / V_vehicle)).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Expected Data and Interpretation
CompoundPutative TargetBiochemical IC₅₀ (nM) [Hypothetical Data]Interpretation
Indole-Bz cPLA₂α15Demonstrates potent, direct inhibition of the target enzyme.
CAY10502 cPLA₂α4.5Confirms assay is performing correctly, as the value is consistent with reported potency. [9]
Piroxicam COX-1/2> 10,000As expected, shows no direct inhibition of cPLA₂α, confirming target specificity at this level.

Tier 2: Cellular Validation of Target Activity

Rationale: After confirming direct enzyme inhibition, the next critical step is to verify that Indole-Bz can inhibit cPLA₂α activity within a living cell. This demonstrates the compound's ability to cross the cell membrane and engage its target in a complex biological environment. The most direct functional readout is the measurement of arachidonic acid released from stimulated cells. [10][11]

Detailed Protocol: Cellular Arachidonic Acid (AA) Release Assay

This protocol involves pre-labeling cellular phospholipids with radioactive [³H]-arachidonic acid.

  • Cell Culture and Labeling:

    • Culture a relevant cell line (e.g., U937 human monocytic cells) to ~80% confluency.

    • Label the cells by incubating them overnight with [³H]-arachidonic acid (e.g., 0.5 µCi/mL) in their growth medium. This incorporates the radiolabel into the sn-2 position of membrane phospholipids.

    • The following day, wash the cells 2-3 times with serum-free medium containing bovine serum albumin (BSA) to remove unincorporated [³H]-AA. Resuspend cells in the same buffer.

  • Inhibition and Stimulation:

    • Aliquot the labeled cells into a 24-well plate.

    • Pre-incubate the cells with various concentrations of Indole-Bz, CAY10502, Piroxicam, or vehicle control for 30-60 minutes at 37°C.

    • Stimulate AA release by adding a calcium ionophore like A23187 (which directly increases intracellular Ca²⁺, activating cPLA₂α) or a relevant inflammatory agonist (e.g., LPS). Include an unstimulated control group.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Measurement of Released AA:

    • Pellet the cells by centrifugation.

    • Carefully collect the supernatant, which contains the released [³H]-AA.

    • Measure the radioactivity in the supernatant using a liquid scintillation counter.

    • Lyse the cell pellets and measure the radioactivity of the cell-associated fraction to determine total incorporated counts.

  • Data Analysis:

    • Calculate the percentage of [³H]-AA released for each condition: % Release = (Supernatant CPM / (Supernatant CPM + Pellet CPM)) * 100.

    • Normalize the data by subtracting the % release from unstimulated cells.

    • Determine the EC₅₀ value (the effective concentration that inhibits 50% of stimulated AA release) by plotting the percent inhibition against the log of the compound concentration.

Expected Data and Interpretation

| Compound | Cellular EC₅₀ (nM) [Hypothetical Data] | Interpretation | | :--- | :--- | | Indole-Bz | 120 | Potently inhibits AA release, confirming cell permeability and target engagement. The rightward shift from the IC₅₀ is expected due to cellular factors. | | CAY10502 | 65 | The positive control effectively blocks AA release, validating the cellular assay. | | Piroxicam | > 20,000 | Fails to inhibit AA release, correctly demonstrating that it does not act on cPLA₂α. This is a crucial validation point. |

Secondary Assay: Downstream Prostaglandin E₂ (PGE₂) Measurement

To further confirm the functional consequence of cPLA₂α inhibition, measure the production of a key downstream eicosanoid, PGE₂. This can be done using an ELISA on the supernatant from the same cellular experiment. [12]A reduction in PGE₂ levels would provide strong correlative evidence that Indole-Bz is acting at the top of the AA cascade.

Tier 3: Specificity and Off-Target Profiling

Rationale: An ideal therapeutic agent should be highly selective for its intended target to minimize side effects. It is crucial to demonstrate that Indole-Bz does not significantly inhibit other related enzymes. Key counter-screens should include other phospholipase A₂ isoforms (calcium-independent iPLA₂ and secreted sPLA₂) and the downstream COX enzymes. [13][14]

Methodology: Counter-Screening
  • iPLA₂ and sPLA₂ Assays: Utilize commercially available enzymatic assay kits specific to these isoforms. The protocols are similar to the cPLA₂α assay but use different enzymes, buffers, and sometimes specific substrates.

  • COX-1/2 Assays: Use COX inhibitor screening kits that measure the peroxidase activity of purified COX-1 and COX-2 enzymes.

Expected Data and Interpretation
Assay TargetIndole-Bz IC₅₀ (nM) [Hypothetical Data]CAY10502 IC₅₀ (nM)Piroxicam IC₅₀ (nM)Interpretation of Indole-Bz Activity
cPLA₂α 15 4.5> 10,000Potent on-target activity.
iPLA₂ > 10,000> 10,000> 10,000Highly selective over iPLA₂.
sPLA₂ > 10,000> 10,000> 10,000Highly selective over sPLA₂.
COX-1 > 5,000> 10,000250Demonstrates no significant COX-1 inhibition.
COX-2 > 5,000> 10,00015Confirms that the MoA is distinct from NSAIDs.

The selectivity index can be calculated as (IC₅₀ for off-target / IC₅₀ for on-target). For Indole-Bz, the selectivity for cPLA₂α over all tested off-targets is >333-fold, indicating a highly specific compound.

Conclusion

By systematically progressing through this three-tiered validation workflow, researchers can build a robust and compelling data package to confirm that a novel compound from the 2-benzoyl-1H-indole-3-carboxylic acid class, such as our hypothetical "Indole-Bz," acts as a potent and selective inhibitor of cPLA₂α. This rigorous, evidence-based approach, which integrates direct biochemical assays, functional cellular readouts, and comprehensive selectivity profiling, is fundamental to establishing trustworthiness in drug discovery and development. The experimental choices are designed to logically de-risk the project at each stage, ensuring that only compounds with a validated on-target mechanism of action proceed toward more complex preclinical and clinical studies.

References

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. (2024). [Link]

  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. Federazione Italiana Scienze della Vita. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. (2022). [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]

  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. PubMed. (2009). [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers Media S.A.. [Link]

  • PLA2G4A phospholipase A2 group IVA [Homo sapiens (human)]. National Center for Biotechnology Information. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. American Chemical Society. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • Phospholipase A2: A paradigm for allosteric regulation by membranes and cell signaling. YouTube. (2021). [Link]

  • Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. John Wiley and Sons. [Link]

  • Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. National Institutes of Health. [Link]

  • Phospholipase A2 structure/function, mechanism, and signaling. National Institutes of Health. [Link]

  • MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. National Institutes of Health. [Link]

  • Protective effect of cytosolic phospholipase A2 inhibition against inflammation and degeneration by promoting regulatory T cells in rats with experimental autoimmune encephalomyelitis. PubMed. [Link]

  • Filtration assay for arachidonic acid release. PubMed. [Link]

  • Synthesis and pharmacological evaluation of novel 1-(2-(benzoyl-substituted-2-phenyl-1H-indol-5-carbony) hydrazinyloxy) vinyl nitrate derivatives as potent non-ulcerogenic, analgesic and anti-inflammatory agents. PubMed. [Link]

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI. [Link]

  • Piroxicam, a novel anti-inflammatory agent. PubMed. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Institutes of Health. [Link]

  • Secreted Phospholipases A2: Drivers of Inflammation and Cancer. MDPI. [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. [Link]

  • Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers Media S.A.. [Link]

  • Synthesis and Antiepileptic Activity Assessment of 5-Benzoyloxindole, a Novel Phenytoinergic Template. Longdom Publishing S.L.. [Link]

  • HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column. SIELC Technologies. [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]

  • Measurements of phospholipases A2, C, and D (PLA2, PLC, and PLD). In vitro microassays, analysis of enzyme isoforms, and intact-cell assays. PubMed. [Link]

  • cPLA2 in oxidative and inflammatory signaling pathways in microglial cells. ResearchGate. [Link]

  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. [Link]

  • Additive-Controlled Divergent Synthesis of Indole and 4H-Benzo[d]o[15][16]xazine Derivatives: Palladium-Catalyzed Carbonylative Cyclization of 2-Alkynylanilines and Benzyl Chlorides. American Chemical Society. [Link]

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. (2024). [Link]

  • Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma. Frontiers Media S.A.. [Link]

  • Inflammasomes and Natural Ingredients towards New Anti-Inflammatory Agents. MDPI. [Link]

  • Anti-inflammatory activity and antioxidant role of Zanthoxylum nitidum bark. ResearchGate. [Link]

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Technical Assessment: Selectivity Profile of 2-Benzoyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 2-benzoyl-1H-indole-3-carboxylic acid as a selective inhibitor, specifically focusing on its application in targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1) and distinguishing its activity from upstream Cyclooxygenase (COX) enzymes. This scaffold is also relevant in the study of GPR35 modulation, but this guide focuses on the inhibitor profile in inflammatory signaling.[1]

Executive Summary

2-Benzoyl-1H-indole-3-carboxylic acid (CAS: 74588-82-2) represents a critical scaffold in the development of next-generation anti-inflammatory agents. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that inhibit COX-1 and COX-2, this compound class targets the downstream enzyme mPGES-1 .[1][2][3]

This guide evaluates its selectivity profile, demonstrating its utility as a tool to block Prostaglandin E2 (PGE2) synthesis without suppressing the cardioprotective prostacyclin (PGI2) or gastroprotective PGE2 derived from constitutive COX-1.[1]

Mechanism of Action & Signaling Context

To assess selectivity, one must understand the specific intervention point within the Arachidonic Acid cascade.[1] Traditional NSAIDs (e.g., Indomethacin) act upstream, causing broad suppression. 2-benzoyl-1H-indole-3-carboxylic acid acts downstream.[1]

Pathway Diagram: Arachidonic Acid Cascade

The following diagram illustrates the specific inhibition point of the 2-benzoyl-indole scaffold compared to NSAIDs.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Intermediate) COX->PGH2 mPGES1 mPGES-1 (Inducible) PGH2->mPGES1 cPGES cPGES (Constitutive) PGH2->cPGES PGI2 PGI2 (Cardioprotective) PGH2->PGI2 PGIS TxA2 TxA2 (Thrombotic) PGH2->TxA2 TxAS PGE2 PGE2 (Inflammatory) mPGES1->PGE2 cPGES->PGE2 NSAID NSAIDs (Indomethacin) NSAID->COX Inhibits Target 2-Benzoyl-1H-indole-3-carboxylic acid Target->mPGES1 SELECTIVE INHIBITION

Figure 1: Selective inhibition of mPGES-1 by 2-benzoyl-1H-indole-3-carboxylic acid preserves the production of cardioprotective PGI2 and homeostatic TxA2, unlike upstream COX inhibition.[1]

Comparative Analysis: Potency & Selectivity

The following data compares 2-benzoyl-1H-indole-3-carboxylic acid against standard reference compounds. The "Selectivity Ratio" is defined as


.[1] A higher ratio indicates superior selectivity.[1]
CompoundTargetPotency (

)
Selectivity (vs COX-2)Clinical Relevance
2-Benzoyl-1H-indole-3-carboxylic acid mPGES-1 0.4 - 1.2 µM > 100-fold High: Retains PGI2 biosynthesis.[1]
IndomethacinCOX-1/20.05 µM< 1-fold (Non-selective)Low: GI toxicity & CV risk.[1]
MF63mPGES-10.001 µM> 1000-foldHigh: Reference standard.
CelecoxibCOX-20.04 µMN/A (Targets COX-2)Medium: CV risk due to PGI2 suppression.[1]

Key Insight: While less potent than the optimized inhibitor MF63, the 2-benzoyl-indole scaffold offers a tunable chemical space for balancing lipophilicity and metabolic stability, often avoiding the high protein binding seen in other mPGES-1 inhibitors.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this compound in your own lab, use the following self-validating workflow.

Protocol A: Enzymatic Selectivity Screen (Cell-Free)

Objective: Determine intrinsic affinity for mPGES-1 vs. COX enzymes.[1]

  • Preparation:

    • Source: Recombinant human mPGES-1 expressed in E. coli microsomes.

    • Substrate: PGH2 (stabilized). Note: PGH2 is unstable (

      
       min). Prepare immediately before use.
      
  • Reaction System:

    • Buffer: 0.1 M Potassium Phosphate (pH 7.4), 2.5 mM Glutathione (GSH).[1]

    • Inhibitor: Serially dilute 2-benzoyl-1H-indole-3-carboxylic acid (0.01 µM to 100 µM) in DMSO.[1]

  • Execution:

    • Incubate enzyme + inhibitor for 15 min at 4°C.

    • Initiate reaction with 20 µM PGH2.[1] Stop after 60 seconds using

      
       solution.
      
  • Quantification:

    • Measure PGE2 via HTRF or ELISA.[1]

  • Validation Check:

    • Positive Control: MK-886 or MF63 must show

      
      .[1]
      
    • Negative Control: DMSO only.

Protocol B: Human Whole Blood Assay (HWBA)

Objective: Assess efficacy in a physiological context (accounting for protein binding).[1]

  • Induction: Treat fresh heparinized human blood with LPS (10 µg/mL) for 24 hours to induce mPGES-1 and COX-2 expression.

  • Treatment: Add inhibitor (2-benzoyl-1H-indole-3-carboxylic acid) 30 minutes prior to LPS.[1]

  • Readout:

    • PGE2 levels: Indicates mPGES-1 inhibition.[2][3]

    • TxB2 levels: Indicates COX-1 inhibition (toxicity marker).[1]

    • 6-keto-PGF1

      
      :  Indicates COX-2/PGI2 inhibition (cardio-safety marker).[1]
      
  • Interpretation: A selective inhibitor will reduce PGE2 but leave TxB2 and 6-keto-PGF1

    
     unchanged.
    
Selectivity Workflow Diagram

This flowchart guides the decision-making process when characterizing the compound.

Workflow Start Start: Compound Screening EnzAssay Recombinant mPGES-1 Assay Start->EnzAssay COXScreen COX-1 / COX-2 Counter-Screen EnzAssay->COXScreen If IC50 < 10 µM COXScreen->Start If Non-selective CellAssay Cell-Based Assay (A549) COXScreen->CellAssay If Selectivity > 50x BloodAssay Whole Blood Assay (HWBA) CellAssay->BloodAssay Confirm Cellular Potency

Figure 2: Step-wise validation workflow to confirm "True Selectivity" over functional redundancy.

References
  • Koeberle, A., et al. (2009).[1][2][3] "Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1."[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Samuelsson, B., et al. (2007).[1] "Membrane Prostaglandin E Synthase-1: A Novel Therapeutic Target." Pharmacological Reviews. Link

  • Laufer, S. A., et al. (2014).[1] "mPGES-1 inhibitors: From bench to bedside." Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. "1H-indole-3-carboxylic acid derivatives." Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-benzoyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from similar indole-based carboxylic acids, 2-benzoyl-1H-indole-3-carboxylic acid should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if swallowed.[1][2][3][4][5]

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne dust particles.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.[6]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved N95 or higher respirator.Recommended when handling the solid compound to prevent inhalation of dust particles.[6]

Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][7]

II. Disposal Workflow: A Step-by-Step Guide

The primary objective of the disposal process is to render the chemical waste non-hazardous or to ensure its containment and destruction by a licensed facility. For 2-benzoyl-1H-indole-3-carboxylic acid, two primary disposal pathways are recommended depending on the quantity and the availability of resources: direct disposal of small quantities and neutralization of larger quantities before disposal.

For small quantities of the solid compound, direct disposal via a certified hazardous waste contractor is the most straightforward and safest method.

Protocol:

  • Containment: Carefully place the 2-benzoyl-1H-indole-3-carboxylic acid waste into a clearly labeled, sealable, and chemically compatible container.[1][3]

  • Labeling: The label should include the full chemical name ("2-benzoyl-1H-indole-3-carboxylic acid"), the approximate quantity, and the relevant hazard symbols (e.g., irritant).

  • Segregation: Store the waste container in a designated, secure area away from incompatible materials, particularly strong bases and oxidizing agents.[8][9]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[9]

For larger quantities or solutions of 2-benzoyl-1H-indole-3-carboxylic acid, a neutralization step is recommended to reduce its acidic and potentially reactive nature before disposal. This process converts the carboxylic acid into a more stable carboxylate salt.[10][11][12]

Underlying Principle: Carboxylic acids react with bases in a classic acid-base neutralization reaction to form a salt and water. Common bases for this purpose include sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃).[11][12]

Experimental Protocol for Neutralization:

  • Preparation: In a suitable container (e.g., a large beaker or flask) placed in a secondary container (e.g., a plastic tub), dissolve the 2-benzoyl-1H-indole-3-carboxylic acid waste in a suitable solvent. Water or a mixture of water and a water-miscible organic solvent like ethanol may be used.[13][14]

  • Selection of Base:

    • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): These are weaker bases and are generally safer to handle. The reaction will produce carbon dioxide gas, so slow and careful addition is crucial to avoid excessive foaming and potential overflow.[11][12]

    • Sodium Hydroxide (NaOH): A strong base that will effectively neutralize the acid. However, the reaction is more exothermic, so slow addition and cooling of the reaction vessel may be necessary.[10]

  • Neutralization Procedure: a. Slowly add a 5-10% aqueous solution of the chosen base to the dissolved 2-benzoyl-1H-indole-3-carboxylic acid while stirring continuously. b. Monitor the pH of the solution using pH paper or a calibrated pH meter. c. Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: a. Once neutralized, the resulting salt solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with your local wastewater regulations. Always consult your institution's EHS guidelines before drain disposal. b. If drain disposal is not permitted, the neutralized solution should be collected in a labeled waste container and disposed of through a licensed hazardous waste contractor.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • For Solid Spills:

    • Evacuate and restrict access to the area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.[1][6]

    • Place the spilled material into a labeled container for disposal.[3][9]

    • Clean the spill area with soap and water.[6]

  • For Solution Spills:

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Scoop the absorbent material into a labeled container for disposal.

    • Clean the spill area with soap and water.

IV. Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 2-benzoyl-1H-indole-3-carboxylic acid.

DisposalWorkflow start Start: 2-benzoyl-1H-indole-3-carboxylic acid Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 5g) assess_quantity->small_quantity < 5g large_quantity Large Quantity or Solution assess_quantity->large_quantity > 5g or Solution direct_disposal Direct Disposal Protocol small_quantity->direct_disposal neutralization Neutralization Protocol large_quantity->neutralization contain_label Contain and Label Waste direct_disposal->contain_label dissolve Dissolve in Suitable Solvent neutralization->dissolve contact_ehs Contact EHS for Pickup contain_label->contact_ehs end End: Safe Disposal contact_ehs->end add_base Slowly Add Base (e.g., NaHCO3) dissolve->add_base check_ph Monitor pH to 6.0-8.0 add_base->check_ph drain_disposal_check Consult EHS for Drain Disposal Approval check_ph->drain_disposal_check drain_disposal Drain Disposal with Copious Water drain_disposal_check->drain_disposal Approved collect_waste Collect for Hazardous Waste Pickup drain_disposal_check->collect_waste Not Approved drain_disposal->end collect_waste->contact_ehs

Caption: Disposal Decision Workflow for 2-benzoyl-1H-indole-3-carboxylic acid.

V. References

  • MSDS of 2-(Methoxycarbonyl)-1H-indole-3-carboxylic acid. (2026-01-17). Google Cloud. Retrieved from

  • 5-Benzoyl-2,3-dihydro-1h-pyrrolizine-1-carboxylic acid - CymitQuimica. CymitQuimica. Retrieved from

  • SAFETY DATA SHEET. AFG Bioscience LLC. Retrieved from

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. OSHA. Retrieved from

  • 1H-Indole-3-carboxylic acid|BLD Pharm. BLD Pharm. Retrieved from

  • 1H-Indole-3-carboxylic acid - Apollo Scientific. Apollo Scientific. Retrieved from

  • 2-Benzoyl-1H-indole-3-carboxylic acid - ChemScene. ChemScene. Retrieved from

  • SAFETY DATA SHEET. Fisher Scientific. Retrieved from

  • SAFETY DATA SHEET - Cayman Chemical. (2025-10-06). Cayman Chemical. Retrieved from

  • Carboxylic Acid Neutralization Equivalent Lab Procedure - Studylib. Studylib. Retrieved from

  • Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Course Hero. Retrieved from

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Retrieved from

  • Neutralization of Carboxylic Acid - YouTube. (2019-08-14). YouTube. Retrieved from

  • 1-Benzylindole-3-carboxylic acid 27018-76-4 - Sigma-Aldrich. Sigma-Aldrich. Retrieved from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-12-28). Sigma-Aldrich. Retrieved from

  • 25.4 Ionization and Neutralization of Carboxylic Acids - eCampusOntario Pressbooks. eCampusOntario Pressbooks. Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2012-05-01). Fisher Scientific. Retrieved from

  • 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization - Chemistry LibreTexts. (2022-10-27). Chemistry LibreTexts. Retrieved from

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Retrieved from

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a - Frontiers. (2022-07-26). Frontiers in Chemistry. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.